Imicyafos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N4O2PS/c1-4-9-19-18(16,17-6-3)15-8-7-14(5-2)11(15)13-10-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCUNNLZTNMXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(N1CCN(C1=NC#N)CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N4O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057971, DTXSID10869903 | |
| Record name | Imicyafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Ethyl S-propyl [2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140163-89-9 | |
| Record name | Imicyafos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140163899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imicyafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMICYAFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2MO60716 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Imicyafos: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imicyafos is a synthetic organophosphate nematicide effective against a range of plant-parasitic nematodes, including root-knot, root-lesion, and cyst nematodes.[1] As a potent acetylcholinesterase (AChE) inhibitor, it disrupts the nervous system of target organisms, leading to paralysis and death.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for a scientific audience engaged in research and development.
Chemical Identity and Structure
This compound, with the IUPAC name (RS)-{O-ethyl S-propyl (E)-[2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate}, is a phosphonothioate compound.[1] Its chemical structure is characterized by a central phosphorus atom bonded to an ethoxy group, a propylthio group, an oxygen atom, and a substituted imidazolidine ring containing a cyanoimino moiety. The presence of a chiral phosphorus center results in the existence of (R) and (S) enantiomers, with the commercial product typically being a racemic mixture.[1]
| Identifier | Value |
| IUPAC Name | (RS)-{O-ethyl S-propyl (E)-[2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate}[1] |
| CAS Number | 140163-89-9[1] |
| Chemical Formula | C₁₁H₂₁N₄O₂PS[1] |
| Canonical SMILES | CCCSP(=O)(N1CCN(C1=NC#N)CC)OCC[1] |
| Molecular Weight | 304.35 g/mol [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. It is a clear, colorless liquid with low volatility.[1]
| Property | Value | Source |
| Physical State | Clear, colorless liquid | [1] |
| Melting Point | -53.3 to -50.5 °C | Hayashi Pure Chemical Ind.,Ltd. |
| Boiling Point | 391.7 °C (Predicted) | [1] |
| Water Solubility | 77.63 g/L (at 20 °C, pH 4.5) | ChemicalBook |
| logP (Octanol-Water Partition Coefficient) | 1.64 (at 25 °C) | [1] |
| Vapor Pressure | 1.9 x 10⁻⁴ mPa (at 25 °C) | ChemicalBook |
| Density | 1.20 g/cm³ (at 20 °C) | Hayashi Pure Chemical Ind.,Ltd. |
Mechanism of Action and Signaling Pathway
This compound exerts its nematicidal effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.
By inhibiting AChE, this compound leads to an accumulation of ACh in the synapse. This causes continuous stimulation of acetylcholine receptors on the postsynaptic membrane, resulting in hyperexcitation, paralysis, and ultimately, the death of the nematode.
Caption: Mechanism of action of this compound at the cholinergic synapse.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A plausible route, based on a patented method, is outlined below. This process involves the preparation of key intermediates followed by a final condensation step.
References
The Core Mechanism of Action of Imicyafos on Nematodes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imicyafos, an organophosphate nematicide, primarily exerts its effect on nematodes through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nematode nervous system. This disruption of nerve impulse transmission leads to paralysis and subsequent death. Emerging evidence and parallels with structurally similar compounds like fosthiazate suggest a potential secondary mechanism involving the disruption of mitochondrial respiration, specifically through the inhibition of Complex II (succinate dehydrogenase) of the electron transport chain. This dual-pronged attack ultimately leads to a catastrophic energy deficit within the nematode's cells, culminating in mortality. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][3] The inhibition of AChE by this compound, an organophosphate compound, leads to the accumulation of ACh, resulting in the continuous stimulation of nerve impulses, paralysis, and eventual death of the nematode.[4]
Signaling Pathway: Acetylcholinesterase Inhibition
Figure 1: Acetylcholinesterase inhibition by this compound in the nematode synapse.
Secondary Mechanism of Action: Mitochondrial Dysfunction
While direct quantitative data for this compound is limited, its mode of action is reported to be similar to fosthiazate, another organophosphate nematicide.[5][6][7] Organophosphates are known to induce mitochondrial dysfunction, which can serve as a secondary, yet significant, mode of action.[8] This involves the inhibition of the mitochondrial electron transport chain, particularly Complex II (succinate dehydrogenase), leading to a reduction in ATP synthesis and the generation of reactive oxygen species (ROS).
Signaling Pathway: Mitochondrial Complex II Inhibition and ATP Depletion
Figure 2: Inferred mechanism of mitochondrial dysfunction caused by this compound.
Quantitative Data on this compound Efficacy
| Nematode Species | Parameter | Value | Exposure Time | Reference |
| Meloidogyne incognita | LC50 | 0.0178 ppm | Not Specified | [5] |
| Meloidogyne hapla | Mortality Rate | 90.6% | 60 days | [9] |
| Meloidogyne incognita | Mortality Rate | 91.5% | 60 days | [9] |
| Pratylenchus penetrans | Population Reduction | Significant | 89-91 days | [10][11][12][13][14][15] |
| Helicotylenchus microlobus | LC50 | 5.2 ppm | 72 hours | [16] |
| Mesocriconema nebraskense | LC50 | 5.2 ppm | 72 hours | [16] |
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE activity and inhibition.[17][18][19]
Objective: To quantify the inhibition of nematode AChE by this compound.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured at 412 nm.
Materials:
-
Nematode homogenate (e.g., Pratylenchus penetrans or Meloidogyne incognita)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Nematode Homogenate Preparation:
-
Collect a sufficient number of nematodes.
-
Wash the nematodes several times with M9 buffer or sterile water.
-
Homogenize the nematodes in ice-cold 0.1 M sodium phosphate buffer (pH 8.0) using a glass homogenizer or sonicator.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the AChE enzyme and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
140 µL Phosphate Buffer
-
10 µL of nematode homogenate (enzyme solution)
-
10 µL of DTNB solution
-
10 µL of this compound solution (or solvent for control)
-
-
-
Pre-incubation:
-
Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Figure 3: Experimental workflow for the AChE inhibition assay.
Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay
This protocol is based on standard methods for measuring mitochondrial respiratory chain complex activity.[5][6][20][21][22][23][24]
Objective: To measure the activity of mitochondrial Complex II in the presence of this compound.
Principle: The activity of Complex II is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate. The decrease in absorbance of DCPIP at 600 nm is proportional to the enzyme activity.
Materials:
-
Isolated nematode mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)
-
Succinate solution (substrate)
-
DCPIP solution
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Mitochondria Isolation:
-
Homogenize a large population of nematodes in an ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Rotenone and Antimycin A (to inhibit other complexes)
-
DCPIP solution
-
This compound solution (or solvent for control)
-
Isolated mitochondria
-
-
-
Pre-incubation:
-
Incubate the plate for 5 minutes at 25°C.
-
-
Initiate Reaction:
-
Add succinate solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm at 30-second intervals for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans | Journal of Nematology [journals.flvc.org]
- 16. journals.flvc.org [journals.flvc.org]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. scielo.br [scielo.br]
- 20. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and Functional Analysis of Mitochondria From the Nematode Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]
- 24. agilent.com [agilent.com]
An In-depth Technical Guide to the Synthesis of Imicyafos and its Potential Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imicyafos, a potent organophosphate nematicide, plays a critical role in crop protection. This technical guide provides a comprehensive overview of its synthesis pathway, offering detailed experimental protocols for its preparation. A crucial aspect of this guide is the in-depth analysis of potential process-related impurities. Understanding the formation of these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the structures and formation mechanisms of potential impurities and discusses analytical methodologies for their detection and quantification. All quantitative data is presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, with the chemical name (E)-{O-ethyl S-propyl [(2E)-2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate}, is a broad-spectrum nematicide effective against a variety of plant-parasitic nematodes.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of nematodes.[1] The manufacturing of this compound involves a multi-step chemical synthesis.[1] The purity of the final product is a critical quality attribute, as impurities can potentially impact its toxicological profile and efficacy. This guide details a common and improved synthesis route for this compound and provides a thorough examination of the potential impurities that may arise during its production.
Synthesis Pathway of this compound
The synthesis of this compound can be logically divided into three main stages, as outlined in patent literature[2]:
-
Synthesis of the key intermediate: O-ethyl-S-n-propylphosphoryl chloride (I).
-
Synthesis of the heterocyclic core: 1-ethyl-2-(N-cyanoimino)imidazole (II).
-
Coupling of the two intermediates to form this compound (III).
This synthetic approach offers a safer and more efficient alternative to previous methods that utilized hazardous reagents like phosphorus pentasulfide and dimethyl sulfate, which are known to cause significant environmental pollution.[2]
Stage 1: Synthesis of O-ethyl-S-n-propylphosphoryl chloride (I)
This stage involves a two-step process starting from dipropyl disulfide and phosphorus trichloride.[2]
-
Step 1a: Synthesis of S-n-propylphosphoryl dichloride. Dipropyl disulfide reacts with phosphorus trichloride in the presence of sulfuryl chloride to yield S-n-propylphosphoryl dichloride.[2]
-
Step 1b: Synthesis of O-ethyl-S-n-propylphosphoryl chloride. The S-n-propylphosphoryl dichloride is then reacted with ethanol to produce the desired intermediate, O-ethyl-S-n-propylphosphoryl chloride.[2]
Stage 2: Synthesis of 1-ethyl-2-(N-cyanoimino)imidazole (II)
The synthesis of the imidazolidine ring system is a critical part of the overall process. This intermediate provides the core heterocyclic structure of this compound. The synthesis involves the reaction of N-cyanoiminocarbonate with N-ethylethylenediamine.
Stage 3: Final Coupling Reaction to form this compound (III)
The final step is the condensation of the two key intermediates, O-ethyl-S-n-propylphosphoryl chloride (I) and 1-ethyl-2-(N-cyanoimino)imidazole (II).[2] This reaction is typically carried out in the presence of a base, such as potassium carbonate, which is a safer alternative to sodium hydride.[2]
Experimental Protocols
The following protocols are based on the improved synthetic process described in patent CN103214519A.[2]
Synthesis of S-n-propylphosphoryl dichloride
-
To a 500 ml four-necked reaction flask, add 57.7 g (0.38 mol) of dipropyl disulfide, 150 ml of toluene, and 103 g (0.75 mol) of phosphorus trichloride.
-
Cool the mixture to -2 to -5 °C.
-
Slowly add 75 g (0.56 mol) of sulfuryl chloride dropwise, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours.
-
Distill off the toluene under reduced pressure at 50 °C to obtain a light yellow oil.
-
Purify the product by vacuum distillation, collecting the fraction at 92-96 °C/5 mmHg.
Synthesis of O-ethyl-S-n-propylphosphoryl chloride
-
Combine the S-n-propylphosphoryl dichloride from the previous step with a suitable solvent.
-
React with ethanol to substitute one of the chloride atoms with an ethoxy group. Detailed reaction conditions for this step are not fully specified in the provided reference.
Synthesis of 1-ethyl-2-(N-cyanoimino)imidazole
Detailed experimental protocols for the synthesis of this intermediate were not available in the searched documents. This step typically involves the cyclization of N-ethylethylenediamine with a cyanating agent.
Synthesis of this compound
-
In a reaction vessel equipped with a drying tube, add the 1-ethyl-2-(N-cyanoimino)imidazole obtained in the previous stage and a catalyst (e.g., potassium carbonate).
-
Cool the mixture to 0-5 °C.
-
Add O-ethyl-S-propylphosphoryl chloride dropwise. The molar ratio of 1-ethyl-2-(N-cyanoimino)imidazole to O-ethyl-S-propylphosphoryl chloride should be 1:1-1.5.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Once the reaction is complete, remove the solvent under vacuum.
-
Pour the residue into ice water and extract with chloroform.
-
Wash the organic layer with water, dry it, and concentrate to obtain this compound as a light yellow oil.
Potential Impurities in the Synthesis of this compound
The formation of impurities is a common challenge in multi-step organic synthesis.[3][4] Based on the described synthetic pathway, several potential impurities can be postulated. These can arise from starting materials, intermediates, side reactions, or degradation of the final product.
Impurities from Starting Materials and Intermediates
-
Unreacted Starting Materials: Residual amounts of dipropyl disulfide, phosphorus trichloride, sulfuryl chloride, ethanol, N-ethylethylenediamine, and the cyanating agent may be present in the final product if not completely removed during purification.
-
Unreacted Intermediates: Incomplete reaction in the final coupling step can lead to the presence of O-ethyl-S-n-propylphosphoryl chloride and 1-ethyl-2-(N-cyanoimino)imidazole in the technical grade this compound.
Impurities from Side Reactions
-
Over-reaction Products: In the synthesis of O-ethyl-S-n-propylphosphoryl chloride, the reaction of S-n-propylphosphoryl dichloride with excess ethanol could lead to the formation of diethyl S-propyl phosphonothioate.
-
Isomeric Impurities: The cyanoimino group can exist as E/Z isomers. While the desired product is the (E)-isomer, the (Z)-isomer of this compound could be formed as an impurity.[1]
-
Hydrolysis Products: The phosphoryl chloride intermediate is susceptible to hydrolysis, which could lead to the formation of O-ethyl S-propyl phosphonothioic acid. Similarly, this compound itself could hydrolyze under certain conditions.
-
Thiono-Thiolo Rearrangement: Organophosphorus compounds containing a P=S (thiono) and an S-alkyl (thiolo) group can sometimes undergo rearrangement to form the corresponding P=O (oxono) and S-alkyl isomer, especially at elevated temperatures.
Degradation Products
This compound, like many organophosphate pesticides, can degrade under environmental conditions such as exposure to light, heat, or moisture. Degradation pathways may involve hydrolysis of the phosphate ester or modifications to the imidazolidine ring.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis of this compound based on the available information.
Table 1: Yields of Key Synthetic Steps
| Step | Product | Reported Yield | Reference |
| 1a | S-n-propylphosphoryl dichloride | 84% | [2] |
| 3 | This compound | >70% (overall) | [2] |
Note: Specific yield for step 1b and 2 were not detailed in the referenced patent.
Table 2: Potential Impurities and their Postulated Origin
| Impurity Name | Structure | Postulated Origin |
| O-ethyl-S-n-propylphosphoryl chloride | ClP(O)(OCC)(SCCC) | Unreacted intermediate |
| 1-ethyl-2-(N-cyanoimino)imidazole | C1=NC#N[N@H]2CN(CC)C2 | Unreacted intermediate |
| Diethyl S-propyl phosphonothioate | O=P(OCC)(OCC)SCCC | Over-reaction with ethanol |
| (Z)-Imicyafos | (Z)-isomer of this compound | Isomerization during synthesis |
| O-ethyl S-propyl phosphonothioic acid | O=P(O)(OCC)SCCC | Hydrolysis of phosphoryl chloride intermediate |
Analytical Methodologies for Purity and Impurity Profiling
To ensure the quality of technical grade this compound, robust analytical methods are required for purity assessment and impurity quantification.
Purity Determination of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for determining the purity of this compound.[5]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at an appropriate wavelength.
-
Quantification: Based on the peak area of the this compound standard.
Identification and Quantification of Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of known and unknown impurities.[5][6]
-
Sample Preparation: The technical grade this compound is dissolved in a suitable solvent like acetonitrile.
-
Chromatographic Separation: An HPLC system with a C18 column is used to separate the impurities from the main component.
-
Mass Spectrometric Detection: A mass spectrometer is used to detect the separated components. The mass-to-charge ratio (m/z) of each impurity can be used for its identification.
-
Quantification: For known impurities, quantification can be performed using certified reference standards. For unknown impurities, relative quantification can be done based on their peak areas relative to the main component.
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway of this compound.
Potential Impurity Formation Pathways
Caption: Formation pathways of potential impurities in this compound synthesis.
Conclusion
This technical guide provides a detailed overview of a modern and improved synthesis pathway for the nematicide this compound. By outlining the experimental protocols and, critically, by identifying and discussing the formation of potential impurities, this document serves as a valuable resource for researchers and professionals in the field of agrochemical development. The proactive identification and control of impurities are essential for ensuring the production of high-quality, safe, and effective this compound. The use of advanced analytical techniques like LC-MS is crucial for the comprehensive characterization of the impurity profile. The provided visualizations of the synthesis and impurity formation pathways offer a clear and concise understanding of the complex chemical processes involved.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. CN103214519A - Synthetic process of O-ethyl-S-n-proply-(3-ethyl-2-cyano imine-1-imidazole) phosphate - Google Patents [patents.google.com]
- 3. Pesticide Impurity [chemyuhao.com]
- 4. fbpharmtech.com [fbpharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. mhlw.go.jp [mhlw.go.jp]
Imicyafos: An In-depth Technical Guide to an Organophosphorus Nematicide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imicyafos is a non-fumigant, organophosphorus nematicide demonstrating high efficacy against a range of economically important plant-parasitic nematodes. As an acetylcholinesterase (AChE) inhibitor, it exhibits potent neurotoxic activity in nematodes, leading to paralysis and mortality. A key characteristic of this compound is its selective toxicity, with studies indicating minimal impact on non-target organisms such as free-living nematodes and various soil microorganisms. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, nematicidal efficacy, experimental protocols for evaluation, and its effects on non-target organisms.
Chemical and Physical Properties
This compound, with the chemical formula C₁₁H₂₁N₄O₂PS, is a synthetic phosphonothioate nematicide.[1] Commercial this compound is typically a racemic mixture.[1] It is formulated for soil application, often as a granular (GR) or soluble concentrate (SL) formulation, designed for application through irrigation systems.[1][2]
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its nematicidal effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[1][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.
By inhibiting AChE, this compound leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve impulses. This hyperactivity of the nervous system results in uncontrolled muscle contractions, leading to paralysis and ultimately, the death of the nematode.[3] This mode of action is characteristic of organophosphate and carbamate pesticides.
Nematicidal Efficacy
This compound has demonstrated significant efficacy against a variety of plant-parasitic nematodes across different crops. The following tables summarize the available quantitative data on its performance.
Laboratory Bioassay Data
| Nematode Species | Metric | Value | Reference |
| Heterodera schachtii | LC50 | 0.0178 ppm | [2] |
| Helicotylenchus microlobus & Mesocriconema nebraskense | LC50 (72h) | 5.2 ppm | [4] |
Greenhouse and Field Efficacy Data
| Target Nematode | Crop | Application Rate | Efficacy | Reference |
| Meloidogyne incognita | Tomato | Not specified (pot test) | 91.5% mortality after 60 days; 94.2% reduction in root galls | [5] |
| Meloidogyne hapla | Tomato | Not specified (pot test) | 90.6% mortality after 60 days; 95.1% reduction in root galls | [5] |
| Meloidogyne incognita | Watermelon, Melon, Cucumber, Tomato | Not specified (greenhouse) | >90% control efficacy up to 60 days after treatment | [5] |
| Pratylenchus penetrans | Soil | 3 kg a.i./ha | Density decreased to less than 10% of control | [6] |
| Pratylenchus penetrans | Radish | Not specified (field) | Significant suppression of nematode density and root damage | [7][8][9] |
| Heterodera spp. | Chinese Cabbage | 4000-fold diluted 30% SL at 2 L/m² | Early application showed the best efficacy in lowering nematode population | [10] |
Comparative Efficacy with Other Nematicides
| Target Nematode(s) | Comparison Nematicides | Relative Efficacy of this compound | Reference |
| Heterodera schachtii | Fluopyram, Fosthiazate, Abamectin | Highest mortality observed with fluopyram and this compound. | [2] |
| Helicotylenchus microlobus & Mesocriconema nebraskense | Fosthiazate, Fluopyram, Ethoprophos | Showed lower mortality compared to fluopyram and fosthiazate in lab assays, but still reduced populations by at least 60% in the field. | [4] |
| Heterodera glycines & H. sojae | Fluopyram, Fosthiazate, Hydrogen peroxide | Showed no significant difference in nematicidal activity against both species compared to fluopyram and fosthiazate. | [11] |
| Meloidogyne incognita | Fosthiazate | More effective in reducing root galling. | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of nematicide efficacy. Below are representative methodologies for laboratory and field trials.
In Vitro Nematicidal Bioassay
This protocol is adapted from studies evaluating the acute toxicity of nematicides on infective juveniles.
Methodology:
-
Nematode Preparation: Collect second-stage juveniles (J2) of the target nematode species from infected plant roots or soil using standard extraction techniques such as the Baermann funnel or centrifugal flotation method.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant) and perform serial dilutions with distilled water to obtain a range of desired concentrations.
-
Exposure: In a multi-well plate, add a known number of J2s (e.g., 100) to each well containing the different this compound concentrations. Include a control with only distilled water and the solvent.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a specified duration.
-
Mortality Assessment: At predetermined time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) values.
Greenhouse Pot Trial for Efficacy Evaluation
This protocol is based on studies evaluating the efficacy of this compound against root-knot nematodes in a controlled environment.
Methodology:
-
Soil Preparation: Use a sterilized soil mix (e.g., sandy loam) to fill pots of a suitable size.
-
Nematicide Application: Apply the this compound formulation to the soil at the desired rate. For granular formulations, this typically involves incorporation into the top layer of soil.
-
Transplanting: Transplant healthy, susceptible host plant seedlings (e.g., tomato) into the treated pots.
-
Nematode Inoculation: After a set period to allow for plant establishment, inoculate each pot with a known number of nematode eggs or J2s.
-
Growth and Maintenance: Maintain the pots in a greenhouse with controlled temperature and lighting conditions for a specified period (e.g., 60 days).
-
Data Collection and Analysis: At the end of the experiment, carefully uproot the plants and assess the following parameters:
-
Root Galling Index: Score the severity of root galling on a scale (e.g., 0-5).
-
Nematode Population in Roots: Extract and count the number of nematodes (all life stages) from a subsample of the root system.
-
Nematode Population in Soil: Extract and count the number of nematodes from a soil subsample.
-
Plant Growth Parameters: Measure plant height, shoot and root fresh/dry weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
-
Impact on Non-Target Organisms
A significant advantage of this compound is its reported low impact on non-target soil organisms, contributing to a more favorable environmental profile compared to broad-spectrum soil fumigants.
Effects on Non-Target Nematodes
Multiple studies have shown that this compound has little to no significant effect on the density of free-living nematodes in the soil.[6][9] This selectivity is crucial as free-living nematodes play important roles in nutrient cycling and soil health.
Effects on Soil Microbial Communities
Research indicates that this compound has a minimal impact on the soil microbial community.[6] Studies have shown no significant inhibitory effects on the growth of various fungal and bacterial strains in media at concentrations ranging from 12.5 to 200 mg L⁻¹.[6] Furthermore, soil treated with this compound at conventional doses did not show significant differences in cellulose decomposition activity, microbial biomass, or the number of ammonia oxidizers compared to untreated soil.[6]
Resistance Mechanisms
Currently, there is a lack of specific research on the development of resistance to this compound in plant-parasitic nematodes. However, as with other organophosphate nematicides, the primary mechanism of resistance is likely to involve alterations in the target site, acetylcholinesterase. Mutations in the ace genes, which encode for AChE, can lead to a modified enzyme that is less sensitive to inhibition by the nematicide.[12] For example, increased insensitivity to the organophosphate fosthiazate in Meloidogyne incognita has been linked to mutations in the ace2 gene.[12]
Conclusion
This compound is an effective organophosphorus nematicide with a well-defined mechanism of action. Its high efficacy against key plant-parasitic nematodes, coupled with its favorable toxicological profile regarding non-target soil organisms, makes it a valuable tool in integrated pest management programs. Further research into potential resistance mechanisms and the optimization of application strategies for a wider range of crops and nematode species will continue to enhance its utility in sustainable agriculture.
References
- 1. ENY-025/NG025: Nematode Management in Cucurbit Crops [edis.ifas.ufl.edu]
- 2. kspsjournal.or.kr [kspsjournal.or.kr]
- 3. benchchem.com [benchchem.com]
- 4. kspsjournal.or.kr [kspsjournal.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. Effect of three organophosphorous nematicides on non-target nematodes and soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mutations in Acetylcholinesterase2 (ace2) increase the insensitivity of acetylcholinesterase to fosthiazate in the root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enantioselectivity of Imicyafos: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imicyafos, a potent organophosphorus nematicide, plays a crucial role in modern agriculture by controlling a wide range of plant-parasitic nematodes. As an acetylcholinesterase (AChE) inhibitor, its efficacy is rooted in the disruption of the nematode's nervous system. A critical, yet often overlooked, aspect of this compound's biological activity lies in its stereochemistry. The presence of a chiral phosphorus center gives rise to two enantiomers, (R)-Imicyafos and (S)-Imicyafos. While commercially available as a racemic mixture, emerging research on other chiral pesticides suggests that the biological activity and toxicological profiles of these enantiomers are likely not identical. This technical guide provides a comprehensive overview of the biological activity of this compound, with a specific focus on the potential for enantioselective differences in its nematicidal efficacy and acetylcholinesterase inhibition. Although specific quantitative data for the individual enantiomers of this compound are not publicly available, this guide furnishes detailed, state-of-the-art experimental protocols for their evaluation and presents the established signaling pathway of its mode of action.
Introduction
This compound is a soil-applied nematicide effective against a variety of nematodes, including root-knot, root-lesion, and cyst nematodes.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both vertebrates and invertebrates.[1] this compound possesses a chiral phosphorus atom, resulting in the existence of (R) and (S) enantiomers. Typically, it is synthesized and marketed as a racemic mixture, containing equal amounts of both enantiomers.[1]
The significance of stereochemistry in the biological activity of pesticides is increasingly recognized. Enantiomers of a chiral compound can exhibit profound differences in their interaction with biological targets, which are themselves chiral. This can lead to variations in efficacy, metabolism, and toxicity. For instance, studies on other organophosphorus insecticides like profenofos and fonofos have demonstrated significant enantioselectivity in their inhibition of AChE. This underscores the importance of evaluating the biological activity of individual enantiomers to fully understand the compound's properties and to develop more effective and potentially safer agricultural products.
This guide aims to provide researchers and drug development professionals with a detailed framework for investigating the enantioselective biological activity of this compound. It includes comprehensive experimental protocols for assessing nematicidal activity and AChE inhibition, along with visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Data on Biological Activity
A thorough review of publicly available scientific literature reveals a notable gap in the quantitative data regarding the specific biological activities of the individual (R)- and (S)-enantiomers of this compound. While the activity of the racemic mixture has been established, studies detailing the separation and independent testing of the enantiomers to determine their respective nematicidal potencies (e.g., LC₅₀ values) and acetylcholinesterase inhibition capabilities (e.g., IC₅₀ values) could not be located.
To facilitate future research in this critical area, the following tables are presented as templates for the systematic recording and comparison of such data once it becomes available.
Table 1: Nematicidal Activity of this compound Enantiomers against Meloidogyne incognita
| Compound | LC₅₀ (µg/mL) at 48h | 95% Confidence Interval |
| (R)-Imicyafos | Data not available | Data not available |
| (S)-Imicyafos | Data not available | Data not available |
| Racemic this compound | Data not available | Data not available |
LC₅₀ (Lethal Concentration 50) is the concentration of a chemical which kills 50% of the test population.
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Enantiomers
| Compound | IC₅₀ (µM) | Source of AChE |
| (R)-Imicyafos | Data not available | e.g., Electrophorus electricus |
| (S)-Imicyafos | Data not available | e.g., Electrophorus electricus |
| Racemic this compound | Data not available | e.g., Electrophorus electricus |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to determine the nematicidal activity and acetylcholinesterase inhibition of this compound enantiomers.
Nematicidal Activity Assay against Meloidogyne incognita (Root-Knot Nematode)
This protocol outlines an in vitro assay to determine the lethal concentration (LC₅₀) of this compound enantiomers against the second-stage juveniles (J2) of Meloidogyne incognita.
Materials:
-
(R)-Imicyafos, (S)-Imicyafos, and racemic this compound
-
Meloidogyne incognita J2s
-
Sterile distilled water
-
Pluronic F-127 solution (0.01%)
-
24-well microtiter plates
-
Stereomicroscope
-
Incubator (25 ± 1°C)
-
Micropipettes and sterile tips
Procedure:
-
Nematode Culture and J2 Collection: Culture M. incognita on a suitable host plant (e.g., tomato, Solanum lycopersicum). Collect egg masses from infected roots and hatch them in sterile distilled water at 25°C to obtain fresh J2s.
-
Preparation of Test Solutions: Prepare stock solutions of each this compound enantiomer and the racemate in a suitable solvent (e.g., acetone or DMSO). Serially dilute the stock solutions with sterile distilled water containing 0.01% Pluronic F-127 to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final solvent concentration should be non-toxic to the nematodes (typically ≤1%).
-
Assay Setup: Add 1 mL of each test solution concentration to the wells of a 24-well plate. To each well, add approximately 100 J2s suspended in a small volume of water. Include a negative control (water with 0.01% Pluronic F-127 and the solvent) and a positive control (a known nematicide).
-
Incubation: Incubate the plates at 25 ± 1°C in the dark.
-
Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC₅₀ values and their 95% confidence intervals using probit analysis software.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the IC₅₀ values of this compound enantiomers for AChE inhibition.
Materials:
-
(R)-Imicyafos, (S)-Imicyafos, and racemic this compound
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate reader
-
Micropipettes and sterile tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of each this compound enantiomer and the racemate in a suitable solvent (e.g., DMSO). Serially dilute with phosphate buffer to obtain a range of inhibitor concentrations.
-
-
Assay in 96-Well Plate:
-
In each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the inhibitor solution (or solvent for control)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Add 10 µL of the AChE solution to each well and incubate for another 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Data Analysis: Calculate the percentage of AChE inhibition for each inhibitor concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Cholinergic Synaptic Transmission and AChE Inhibition
This compound exerts its nematicidal effect by inhibiting acetylcholinesterase (AChE) at the cholinergic synapses in the nematode's nervous system. The following diagram illustrates the normal process of cholinergic neurotransmission and the disruptive action of an AChE inhibitor like this compound.
Caption: Cholinergic synapse function and inhibition by this compound.
Experimental Workflow for Evaluating this compound Enantiomers
The following diagram outlines a logical workflow for the comprehensive evaluation of the biological activity of this compound enantiomers.
Caption: Workflow for evaluating this compound enantiomers.
Conclusion
The chirality of this compound presents a significant and underexplored dimension of its biological activity. While the nematicide is currently used as a racemic mixture, the principles of stereochemistry in pharmacology and toxicology strongly suggest that the (R)- and (S)-enantiomers of this compound are likely to exhibit different levels of nematicidal efficacy and acetylcholinesterase inhibition. This technical guide provides the necessary framework, including detailed experimental protocols and conceptual diagrams, to empower researchers to investigate these potential differences. The elucidation of the enantioselective properties of this compound will not only contribute to a more fundamental understanding of its mode of action but may also pave the way for the development of more potent and environmentally benign nematicidal solutions. The acquisition of quantitative data on the individual enantiomers is a critical next step in realizing this potential.
References
An In-depth Technical Guide to Imicyafos for Researchers and Drug Development Professionals
Abstract
Imicyafos is a synthetic organophosphate nematicide effective against a range of plant-parasitic nematodes. As a potent inhibitor of acetylcholinesterase (AChE), its mode of action disrupts the nervous system of target organisms. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and professionals involved in drug development and crop protection.
Chemical and Physical Properties
This compound is characterized by the following chemical identifiers and properties.
| Property | Value | Source |
| CAS Number | 140163-89-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₂₁N₄O₂PS | [1][2][3][4][5][7] |
| Molecular Weight | 304.35 g/mol | [1][3][4][5] |
| IUPAC Name | [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide | [3] |
| Synonyms | This compound [ISO], (E)-{O-ethyl S-propyl [(2E)-2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate} | [1][7] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor | [1] |
| Pesticide Type | Nematicide, Organophosphate | [1][5] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
As an organophosphate, this compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound is electrophilic and reacts with the serine hydroxyl group within the active site of the AChE enzyme. This reaction results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of nerve fibers, resulting in paralysis and eventual death of the nematode.
Experimental Protocols
In Vitro Nematicidal Efficacy Assay
This protocol outlines a method to determine the direct toxicity of this compound to plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.), in a controlled laboratory setting.
Materials:
-
This compound analytical standard
-
Sterile distilled water
-
Pluronic F-127
-
24-well microtiter plates
-
Second-stage juveniles (J2) of the target nematode species
-
Inverted microscope
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetone).
-
Preparation of Test Solutions: Serially dilute the stock solution with sterile distilled water containing 0.1% Pluronic F-127 to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control solution should be prepared with the solvent and Pluronic F-127 only.
-
Nematode Suspension: Prepare a suspension of freshly hatched J2 nematodes in sterile distilled water at a concentration of approximately 100 J2s per 100 µL.
-
Assay Setup: Add 100 µL of each this compound test solution to triplicate wells of a 24-well plate. Add 100 µL of the nematode suspension to each well.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Observation and Data Collection: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC₅₀ (lethal concentration required to kill 50% of the nematodes) using probit analysis.
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol describes a colorimetric method to measure the inhibitory effect of this compound on AChE activity.
Materials:
-
Nematode protein extract (source of AChE)
-
This compound test solutions (prepared as in 3.1)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Homogenize nematodes in cold phosphate buffer and centrifuge to obtain a supernatant containing the crude enzyme extract.
-
Inhibition Reaction: In a 96-well plate, add 50 µL of the enzyme extract to triplicate wells. Add 50 µL of the various this compound concentrations or control solution. Incubate for 30 minutes at 25°C.
-
Enzyme Activity Measurement: To initiate the reaction, add 50 µL of ATCI solution and 50 µL of DTNB solution to each well.
-
Data Collection: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration. Determine the percentage of AChE inhibition relative to the control. Calculate the IC₅₀ (concentration of this compound required to inhibit 50% of AChE activity).
Synthesis Overview
The synthesis of this compound is a multi-step process that involves the formation of a phosphonothioate ester. The key steps include the condensation of O-ethyl and S-propyl groups with a substituted imidazolidine ring that contains a cyanoimino moiety. Precise control of the reaction conditions is crucial to ensure the formation of the correct (E)-configuration of the final molecule.
Conclusion
This compound is an effective organophosphate nematicide with a well-defined mode of action centered on the irreversible inhibition of acetylcholinesterase. The experimental protocols provided in this guide offer a framework for the in vitro evaluation of its nematicidal efficacy and its impact on AChE activity. This information is valuable for researchers in the fields of crop protection, neurotoxicology, and the development of novel nematicidal agents. Further research could focus on the in planta efficacy, environmental fate, and potential for resistance development in target nematode populations.
References
- 1. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of an organophosphate with a peripheral site on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imicyafos is a non-fumigant organophosphate nematicide demonstrating significant efficacy against a range of economically important plant-parasitic nematodes. This technical guide provides a comprehensive overview of the primary nematode targets of this compound, its mechanism of action, quantitative efficacy data from various studies, and detailed experimental protocols for in vitro and greenhouse evaluation. The primary targets identified are root-knot nematodes (Meloidogyne spp.), root-lesion nematodes (Pratylenchus spp.), and cyst nematodes (Heterodera spp.). This compound acts as an acetylcholinesterase (AChE) inhibitor, disrupting the neurotransmission in nematodes, leading to paralysis and eventual death. This guide aims to serve as a valuable resource for researchers and professionals involved in the development and application of nematicides.
Primary Nematode Targets and Mechanism of Action
This compound is effective against several genera of plant-parasitic nematodes that cause significant crop damage worldwide. The primary targets include:
-
Root-Knot Nematodes (Meloidogyne spp.): Species such as Meloidogyne incognita and Meloidogyne hapla are major targets.[1] These endoparasites form characteristic galls on the roots of host plants, impairing water and nutrient uptake.
-
Root-Lesion Nematodes (Pratylenchus spp.): Pratylenchus penetrans is a key target of this compound.[2][3][4] These migratory endoparasites cause necrotic lesions on roots, which can lead to secondary infections by other pathogens.
-
Cyst Nematodes (Heterodera spp.): this compound has shown high efficacy against cyst nematodes, such as Heterodera schachtii.[1] These sedentary endoparasites form cysts on the roots, which can persist in the soil for many years.
The mode of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[5] Acetylcholine (ACh) is a major excitatory neurotransmitter at neuromuscular junctions in nematodes. AChE is responsible for the hydrolysis of ACh, which terminates the nerve impulse. By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of nerve impulses, resulting in spastic paralysis and ultimately, death of the nematode.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound against its primary nematode targets from various studies.
Table 1: In Vitro Efficacy of this compound against Cyst Nematode
| Nematode Species | Metric | Value (ppm) | Exposure Time | Reference |
| Heterodera schachtii | LC50 | 0.0178 | Not Specified | [1] |
Table 2: Efficacy of this compound against Root-Knot Nematodes in Pot/Greenhouse Studies
| Nematode Species | Application | Efficacy Metric | Result | Time After Treatment | Reference |
| Meloidogyne incognita | Granules in Pot | Mortality Rate | 91.5% | 60 days | [1] |
| Meloidogyne hapla | Granules in Pot | Mortality Rate | 90.6% | 60 days | [1] |
| Meloidogyne incognita | Granules in Pot | Root Gall Reduction | 94.2% | 60 days | [1] |
| Meloidogyne hapla | Granules in Pot | Root Gall Reduction | 95.1% | 60 days | [1] |
| Meloidogyne incognita | Granules in Greenhouse | Control Efficacy | 90% | Up to 60 days | [1] |
Table 3: Efficacy of this compound against Root-Lesion Nematode in Field Studies
| Nematode Species | Application | Efficacy Metric | Depth | Time After Application | Reference |
| Pratylenchus penetrans | Granules in Field | Significant Density Reduction | 0 - 10 cm | 12 days | [2][3] |
| Pratylenchus penetrans | Granules in Field | No Significant Effect on Density | 10 - 30 cm | 12 days | [2][3] |
| Pratylenchus penetrans | Granules in Field | Markedly Suppressed Damage | Not Applicable | At Harvest (89-91 days) | [2][3] |
Experimental Protocols
In Vitro Nematicidal Bioassay against Second-Stage Juveniles (J2s)
This protocol is adapted from standard methodologies for evaluating the direct contact toxicity of nematicides.
Objective: To determine the median lethal concentration (LC50) of this compound against second-stage juveniles (J2s) of Meloidogyne spp. or mixed life stages of Pratylenchus spp.
Materials:
-
This compound technical grade or formulated product
-
Sterile distilled water
-
Appropriate solvent for this compound (e.g., acetone, ethanol) if not water-soluble
-
96-well microtiter plates
-
Pipettes and sterile tips
-
Dissecting microscope
-
Fine needle or probe
-
Nematode suspension of the target species (e.g., M. incognita J2s or P. penetrans)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to achieve the desired final concentrations for the assay (e.g., 0.01, 0.1, 1, 10, 100 ppm). A control with only the solvent at the highest concentration used in the dilutions should also be prepared.
-
Nematode Suspension: Prepare a suspension of the target nematodes in sterile distilled water, adjusting the concentration to approximately 50-100 nematodes per 100 µL.
-
Assay Setup: To each well of a 96-well microtiter plate, add a specific volume of the nematode suspension. Then, add the corresponding volume of the this compound test solution to achieve the final desired concentration. The final volume in each well should be consistent (e.g., 200 µL). Each concentration and the control should be replicated at least three times.
-
Incubation: Cover the microtiter plates and incubate at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After the incubation period, observe the nematodes in each well under a dissecting microscope. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.
-
Data Analysis: Count the number of dead and live nematodes in each well. Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis or other appropriate statistical software.
Greenhouse Pot Study for Efficacy against Root-Knot Nematodes
This protocol outlines a general procedure for evaluating the efficacy of granular this compound formulations in a controlled greenhouse environment.
Objective: To assess the efficacy of this compound in reducing root galling and nematode populations in susceptible host plants.
Materials:
-
This compound granular formulation (e.g., 1.5% a.i.)
-
Pots (e.g., 15 cm diameter) filled with sterilized soil mix
-
Seeds or seedlings of a susceptible host plant (e.g., tomato, cucumber)
-
Inoculum of Meloidogyne spp. (eggs or J2s)
-
Greenhouse facilities with controlled temperature and lighting
Procedure:
-
Nematicide Application: For the treated groups, thoroughly mix the specified amount of this compound granules into the top layer of soil in each pot (e.g., to a depth of 10 cm) according to the recommended application rate (e.g., 3 kg a.i./ha). The control group will not receive any nematicide.
-
Planting: Sow seeds or transplant seedlings of the host plant into the pots.
-
Nematode Inoculation: A few days after planting, inoculate each plant (except for a negative control group) with a known number of Meloidogyne spp. eggs or J2s by pipetting the inoculum into holes made in the soil around the plant's root zone.
-
Growth and Maintenance: Grow the plants in the greenhouse for a period of 6 to 8 weeks, providing adequate water and nutrients.
-
Data Collection:
-
Root Galling Index: At the end of the experiment, carefully remove the plants from the pots and wash the roots. Rate the severity of root galling on a scale of 0 to 5 (or a similar scale), where 0 represents no galls and 5 represents severe galling.
-
Nematode Population Density: Extract nematode eggs and juveniles from the soil and roots of each pot using standard extraction techniques (e.g., Baermann funnel for juveniles, sieving and centrifugation for eggs). Count the number of nematodes per gram of root or per 100 cm³ of soil.
-
-
Data Analysis: Compare the root galling index and nematode population densities between the this compound-treated group and the inoculated control group to determine the percentage reduction and control efficacy.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.
Experimental Workflow: In Vitro Nematicidal Bioassay
Caption: General Workflow for an In Vitro Nematicidal Bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [sitem.herts.ac.uk]
An In-depth Technical Guide on the Mode of Action of Imicyafos as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of imicyafos, an organophosphate nematicide. The primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous system of nematodes.[1][2][3] This document details the biochemical mechanism of this inhibition, presents quantitative data on its nematicidal efficacy, outlines relevant experimental protocols, and provides visualizations of the involved biological pathways and experimental workflows.
Core Mechanism: Acetylcholinesterase Inhibition
This compound, like other organophosphate pesticides, exerts its toxic effects by targeting acetylcholinesterase.[1][2][3] AChE is a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This enzymatic degradation is essential for terminating nerve impulses.
The inhibition of AChE by this compound is an irreversible process that leads to the accumulation of acetylcholine in the synaptic cleft.[4] This excess acetylcholine results in the continuous stimulation of cholinergic receptors, leading to a state of paralysis and ultimately, the death of the nematode.[4]
Quantitative Data Presentation
| Compound | Target Organism | Parameter | Value | Reference |
| This compound | Heterodera schachtii (Sugar beet cyst nematode) | LC50 | 0.0178 ppm | [5] |
| This compound | Meloidogyne incognita (Root-knot nematode) | Mortality Rate (in pot test) | 91.5% (60 days after treatment) | [6] |
| This compound | Meloidogyne hapla (Root-knot nematode) | Mortality Rate (in pot test) | 90.6% (60 days after treatment) | [6] |
| This compound | Pratylenchus penetrans (Root-lesion nematode) | Population Density Reduction | Significant decrease in soil at 0-10 cm depth | [7] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of a test population.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mode of action.
This protocol is a widely used method for determining the inhibition of AChE activity.
Objective: To quantify the inhibitory effect of a compound on acetylcholinesterase activity.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a stock solution of the test compound and create serial dilutions.
-
Prepare a solution of ATCI in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain all reagents except the enzyme.
-
Control wells: Contain all reagents and the solvent used for the test compound, but no inhibitor.
-
Test wells: Contain all reagents and the test compound at various concentrations.
-
-
Reaction:
-
Add buffer, DTNB, and the test compound (or solvent for control) to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This protocol details a direct contact bioassay to determine the nematicidal activity of a compound against the root-lesion nematode, Pratylenchus penetrans.[8][9]
Objective: To determine the concentration-dependent mortality of Pratylenchus penetrans when exposed to a test compound.
Materials:
-
Culture of Pratylenchus penetrans
-
Test compound (e.g., this compound)
-
Solvent for the test compound (e.g., acetone)
-
96-well microtiter plates
-
Distilled water
-
Binocular microscope
-
Fine needle or probe
Procedure:
-
Nematode Preparation:
-
Extract mixed-stage P. penetrans from carrot disk cultures using the Baermann funnel method.[7]
-
Prepare a nematode suspension in distilled water with a known density (e.g., 50-75 nematodes per 100 µL).
-
-
Test Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of dilutions of the test compound to be tested.
-
-
Bioassay Setup (in a 96-well microtiter plate):
-
To each well, add a specific volume of the nematode suspension (e.g., 99 µL).
-
Add a small volume of the test compound solution (e.g., 1 µL) to each well to achieve the desired final concentration.
-
Include control wells containing the nematode suspension and the solvent used for the test compound.
-
-
Incubation:
-
Seal the plates and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
-
Mortality Assessment:
-
After the incubation period, observe the nematodes in each well under a binocular microscope.
-
Count the number of dead and live nematodes. Nematodes are considered dead if they are immobile and do not respond to gentle prodding with a fine needle.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Correct the mortality data using Abbott's formula if there is mortality in the control group.
-
Plot the corrected mortality against the logarithm of the test compound concentration to determine the LC50 value.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for Nematicide Mortality Bioassay.
Caption: Overview of the Cholinergic Synaptic Signaling Pathway.
References
- 1. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate and Organophosphorus Nematicides: Acetylcholinesterase inhibition and Effects on Dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kspsjournal.or.kr [kspsjournal.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Environmental Fate and Behavior of Imicyafos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
Imicyafos is a phosphonothioate nematicide used to control a variety of plant-parasitic nematodes in agricultural settings. Understanding its environmental fate and behavior is critical for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the available data on the environmental degradation, mobility, and accumulation potential of this compound. It has been observed that there is a notable scarcity of publicly accessible, quantitative data for several key environmental fate parameters of this compound. While some information on its soil mobility is available, specific details regarding its degradation half-life in soil, water, and under UV light, as well as its bioaccumulation potential, are not readily found in scientific literature or regulatory databases. This guide synthesizes the existing information and details the standard experimental protocols, based on OECD guidelines, that are employed to determine these crucial parameters.
Physicochemical Properties
The environmental behavior of a pesticide is largely influenced by its inherent physicochemical properties. This compound (IUPAC name: (RS)-{O-ethyl S-propyl (E)-[2-(cyanoimino)-3-ethylimidazolidin-1-yl]phosphonothioate}) is an organophosphate nematicide.[1] Key properties that govern its environmental fate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₄O₂PS | [1] |
| Molecular Weight | 304.35 g/mol | [1] |
| Water Solubility | Data not available | |
| Vapor Pressure | Data not available | |
| n-Octanol/Water Partition Coefficient (Log Kow) | < 3 | [1] |
| Dissociation Constant (pKa) | Data not available |
Environmental Fate & Behavior
The environmental fate of this compound encompasses its transformation in various environmental compartments, its mobility through soil and water, and its potential to accumulate in organisms.
Degradation
Degradation is a key process that reduces the concentration and potential impact of pesticides in the environment. It can occur through biological (biodegradation) and non-biological (abiotic) pathways.
The breakdown of this compound by soil microorganisms is a critical route of dissipation. Studies have indicated that this compound has a limited impact on the overall soil microbial community and non-target free-living nematodes.
Quantitative Data: Soil Metabolism
| Parameter | Value | Conditions | Source |
| Aerobic Soil Metabolism (DT₅₀) | Data not available | [1] | |
| Anaerobic Soil Metabolism (DT₅₀) | Data not available |
Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (OECD 307)
The objective of this study is to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.
-
Test System: Multiple soil types with varying textures, organic carbon content, pH, and microbial biomass are used. For anaerobic testing, the soil is flooded.
-
Test Substance: ¹⁴C-labeled this compound is typically used to trace its transformation and mineralization.
-
Procedure:
-
Soils are pre-incubated to stabilize microbial activity.
-
The test substance is applied to the soil samples.
-
For aerobic studies, the soils are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content, with a continuous flow of air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped.
-
For anaerobic studies, after an initial aerobic phase, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
Soil and water (for flooded systems) samples are collected at various time intervals.
-
-
Analysis: Samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its transformation products. The amount of ¹⁴CO₂ and non-extractable residues are also measured to establish a mass balance.
-
Data Interpretation: The decline of the parent compound is used to calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation). A degradation pathway is proposed based on the identified metabolites.
Abiotic degradation involves the breakdown of a chemical without the involvement of microorganisms, primarily through hydrolysis and photolysis.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on the pH of the water.
Quantitative Data: Hydrolysis
| Parameter | Value | Conditions | Source |
| Hydrolysis (DT₅₀) | Data not available | pH 4, 7, 9 |
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
This study determines the rate of hydrolysis of this compound in sterile aqueous buffer solutions at different pH levels.
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance: this compound, typically radiolabeled.
-
Procedure:
-
The test substance is dissolved in the sterile buffer solutions.
-
The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for a more detailed study).
-
Samples are taken at various time intervals.
-
-
Analysis: The concentration of the parent compound and any hydrolysis products are determined by HPLC or another suitable analytical method.
-
Data Interpretation: The rate of hydrolysis and the DT₅₀ are calculated for each pH.
Photolysis
Photolysis is the degradation of a chemical by light, particularly the UV component of sunlight.
Quantitative Data: Aqueous Photolysis
| Parameter | Value | Conditions | Source |
| Aqueous Photolysis (DT₅₀) | Data not available |
Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)
This study evaluates the degradation of this compound in water when exposed to simulated sunlight.
-
Test System: Sterile, buffered aqueous solutions.
-
Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Test Substance: Radiolabeled this compound is used.
-
Procedure:
-
The test substance is dissolved in the aqueous solution.
-
The solutions are irradiated at a constant temperature.
-
Dark control samples are incubated under the same conditions but without light exposure to differentiate between photolytic and other degradation processes like hydrolysis.
-
Samples are collected at various time points.
-
-
Analysis: The concentration of the parent compound and photoproducts are quantified. The quantum yield (the efficiency of a photon in causing a chemical reaction) can also be determined.
-
Data Interpretation: The photolytic half-life (DT₅₀) is calculated.
Mobility
The mobility of a pesticide in the environment, particularly in soil, determines its potential to leach into groundwater or move into surface water via runoff. Mobility is primarily governed by the pesticide's adsorption to soil particles.
Quantitative Data: Soil Adsorption/Desorption
| Parameter | Value | Soil Type(s) | Source |
| Soil Organic Carbon Partition Coefficient (Koc) | 101 mL/g (range: 14-188 mL/g) | Not specified | [1] |
| Freundlich Adsorption Coefficient (Kf) | Data not available | ||
| Freundlich Exponent (1/n) | Data not available |
Based on the Koc value, this compound is classified as having moderate mobility in soil.
Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This method determines the adsorption and desorption coefficients of this compound in different soil types.
-
Test System: Several soil types with a range of organic carbon content, clay content, and pH.
-
Test Substance: Radiolabeled this compound.
-
Procedure:
-
Adsorption Phase: Soil samples are equilibrated with solutions of this compound of known concentrations in a calcium chloride solution (to maintain a constant ionic strength). The suspensions are agitated for a defined period to reach equilibrium.
-
After equilibration, the soil and aqueous phases are separated by centrifugation.
-
Desorption Phase: The soil from the adsorption phase is re-suspended in a pesticide-free solution and agitated to determine the amount of this compound that desorbs from the soil particles.
-
-
Analysis: The concentration of this compound in the aqueous phases of both the adsorption and desorption steps is measured.
-
Data Interpretation: The data are used to calculate the adsorption (Kd, Koc, Kf) and desorption coefficients, which indicate the partitioning of the chemical between the soil and water phases.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of food containing the chemical. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the water.
Quantitative Data: Bioaccumulation
| Parameter | Value | Organism | Source |
| Bioconcentration Factor (BCF) | Low risk (based on Log Kow < 3) | Not specified | [1] |
While a specific BCF value is not available, the low n-octanol/water partition coefficient (Log Kow < 3) suggests a low potential for bioaccumulation in aquatic organisms.[1]
Degradation Pathway
The specific degradation products of this compound in the environment have not been detailed in the reviewed literature. However, as an organophosphorus compound, its degradation is expected to proceed through the cleavage of the phosphoester or thioester bonds. A conceptual degradation pathway is presented below.
Conclusion
The available data on the environmental fate and behavior of this compound is limited. While its moderate mobility in soil can be inferred from its Koc value, crucial quantitative data on its persistence in soil and water (degradation half-lives) and its potential to bioaccumulate are not publicly available. This information gap hinders a complete environmental risk assessment. The standard OECD protocols for determining these parameters are well-established and provide a framework for generating the necessary data. Further research is required to fully characterize the environmental fate of this compound and to identify its degradation products to better understand its overall ecological impact.
References
Imicyafos: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of the organophosphorus nematicide, imicyafos. While specific quantitative data for its behavior in various organic solvents and its degradation kinetics are not extensively available in public literature, this document furnishes researchers with the established protocols to generate such data, alongside a putative degradation pathway based on the chemistry of analogous compounds.
Physicochemical Properties of this compound
This compound, with the IUPAC name [1-[ethoxy(propylsulfanyl)phosphoryl]-3-ethylimidazolidin-2-ylidene]cyanamide, is a synthetic phosphonothioate nematicide. Understanding its solubility and stability is critical for formulation development, environmental fate assessment, and toxicological studies.
Solubility
The solubility of a compound dictates its dissolution rate and bioavailability. It is a key parameter in designing effective formulations and understanding its environmental distribution.
Data Presentation: this compound Solubility
While it is reported that this compound is soluble in many organic solvents, specific quantitative data is sparse in publicly accessible literature. The known aqueous solubility is presented below.[1]
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 20 | 77.6 | [1] |
| Various Organic Solvents | Not Specified | Soluble | [1] |
Note: Analytical methods for residue analysis frequently use solvents such as acetonitrile, acetone, methanol, and toluene, implying good solubility in these media. However, specific saturation concentrations are not provided.[2]
Stability
The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Degradation via hydrolysis and photolysis are primary pathways for organophosphorus compounds.[3][4] Currently, specific half-life (DT₅₀) data for the hydrolysis and photolysis of this compound in aqueous solutions are not available in the reviewed literature.[5] General information indicates that the compound is stable under normal handling conditions, but sunlight and heat should be avoided.[1]
Experimental Protocols
To address the gap in quantitative data, this section details the standardized experimental protocols that researchers can employ to determine the solubility and stability of this compound. These methodologies are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol for Aqueous Solubility Determination (Adapted from OECD Guideline 105)
This protocol describes the flask method, suitable for substances with solubilities greater than 10⁻² g/L, such as this compound.[6][7][8]
Objective: To determine the saturation mass concentration of this compound in water at a given temperature.
Materials:
-
This compound (analytical standard)
-
Deionized or distilled water
-
Constant temperature apparatus (e.g., water bath or incubator) capable of maintaining ± 0.5°C
-
Glass flasks with stoppers
-
Centrifuge (temperature-controlled)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pH meter
Procedure:
-
Preliminary Test: To estimate the approximate solubility and equilibration time, add about 0.1 g of this compound to a 10 mL measuring cylinder. Add water in stepwise increments, shaking for 10 minutes after each addition, until the substance dissolves. This helps determine the amount of substance for the definitive test.[8]
-
Equilibration: Prepare at least three flasks. To each, add an amount of this compound in excess of its estimated solubility to a known volume of water.
-
Incubation: Seal the flasks and agitate them in a constant temperature bath set at 20°C. To ensure equilibrium is reached, a preliminary study on the time required for saturation is recommended. A common approach is to agitate the flasks for different durations (e.g., 24, 48, and 72 hours).[8]
-
Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let the excess solid settle. Centrifuge an aliquot of each solution at the test temperature to remove any suspended material.[6]
-
Analysis: Carefully remove a sample from the clear, supernatant aqueous phase. Determine the concentration of this compound using a validated, substance-specific analytical method (e.g., HPLC).
-
Validation: Equilibrium is considered reached if the concentration values from the different equilibration times do not differ by more than 15%.[8] The final solubility is reported as the mean of at least the last two determinations.
Workflow for Solubility Determination (OECD 105)
References
- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound [sitem.herts.ac.uk]
- 6. filab.fr [filab.fr]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. acri.gov.tw [acri.gov.tw]
Methodological & Application
Application Note: Analysis of Imicyafos Residue in Soil by LC-MS/MS
Introduction
Imicyafos is a synthetic organophosphate nematicide used to control a variety of plant-parasitic nematodes in agricultural settings.[1] As an acetylcholinesterase (AChE) inhibitor, its application requires careful management to prevent adverse effects on non-target organisms and the environment.[1] Monitoring this compound residues in soil is crucial for assessing its environmental fate, ensuring food safety in rotational crops, and complying with regulatory standards. This application note details a robust and sensitive method for the quantification of this compound in soil using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis, providing high selectivity and low detection limits suitable for routine environmental monitoring.
Principle
The method involves the extraction of this compound from soil samples using an acetonitrile-based solvent system, followed by a salting-out partitioning step. The resulting extract is then subjected to a dispersive solid-phase extraction (d-SPE) clean-up step to remove matrix co-extractives that could interfere with the analysis. The final, cleaned extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity for the quantification of the target analyte.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid (reagent grade), Ammonium formate (reagent grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate dihydrate, Sodium hydrogencitrate sesquihydrate.
-
Standards: this compound analytical standard (purity >98%).
-
Consumables: 50 mL polypropylene centrifuge tubes, 2 mL and 15 mL d-SPE centrifuge tubes containing primary secondary amine (PSA) and anhydrous MgSO₄, 0.22 µm syringe filters, LC vials.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm).[2]
Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.005 - 0.1 mg/L).[3]
-
Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards in a blank soil extract that has been processed through the entire sample preparation procedure.
Sample Preparation (Extraction and Clean-up)
The following protocol is based on the widely accepted QuEChERS method.[4][5][6]
-
Extraction:
-
Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of LC-MS grade water and vortex for 30 seconds. Allow the sample to hydrate for 15-30 minutes.[7]
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g sodium hydrogencitrate sesquihydrate).[6][8]
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA sorbent and anhydrous MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
The following tables summarize the instrumental conditions for the analysis of this compound.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm, 1.8 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[2][8] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[2][8] |
| Flow Rate | 0.40 mL/min[2] |
| Injection Volume | 5 µL[3][7] |
| Column Temperature | 30 °C |
| Gradient Program | 0-1 min (5% B), 1-17 min (linear to 100% B), 17-20 min (100% B), 20.1-22 min (re-equilibrate to 5% B)[2] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[9] |
| Capillary Voltage | 3000 V |
| Gas Temperature | 200 °C |
| Gas Flow | 8.0 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transitions | Precursor Ion [M+H]⁺: 305.1, Product Ion (Quantifier): 235.1, Product Ion (Qualifier): 201.1[7] |
Method Performance and Data
The described method is validated according to common guidelines to ensure linearity, accuracy, precision, and sensitivity.[4][10]
Table 2: Summary of Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.005 mg/kg | [11] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [3][4] |
| Linearity (r²) | > 0.99 | [4][10] |
| Recovery | 70 - 120% | [9][11] |
| Precision (RSD) | < 15% | [9] |
| this compound Half-life in Soil | 40.8 days |[12] |
Visualizations
Discussion
The QuEChERS-based extraction and clean-up procedure is efficient for removing a significant portion of soil matrix components, such as humic acids and other organic matter, which can cause ion suppression or enhancement in the ESI source.[6] The use of a C18 column provides good chromatographic separation, and the optimized MS/MS parameters ensure high selectivity and sensitivity for this compound. The validation data confirms that the method is reliable and meets the performance criteria typically required for pesticide residue analysis, with LOQs well below the levels relevant for environmental monitoring.[4] The observed half-life of approximately 40.8 days in soil indicates that this compound has moderate persistence, underscoring the need for its monitoring after application.[12]
Conclusion
This application note presents a validated LC-MS/MS method for the determination of this compound residues in soil. The combination of a streamlined QuEChERS sample preparation protocol with the high sensitivity and selectivity of tandem mass spectrometry provides a reliable and robust tool for researchers, environmental scientists, and regulatory bodies. The method is suitable for high-throughput analysis and can be effectively implemented for routine monitoring of this compound in soil to ensure agricultural and environmental safety.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. agilent.com [agilent.com]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Imicyafos in Crops by HPLC-UVD
Introduction
Imicyafos is a novel organophosphate nematicide used to control a wide range of plant-parasitic nematodes in various agricultural crops. To ensure food safety and comply with regulatory standards, a reliable and sensitive analytical method for the determination of this compound residues in crop matrices is essential. This document provides a detailed application note and protocol for the quantification of this compound in crops using High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UVD). The described method is based on a validated approach involving solvent extraction, liquid-liquid partitioning, and solid-phase cleanup, followed by chromatographic analysis.
Principle
This compound residues are extracted from the crop matrix using acetone. The extract is then subjected to a liquid-liquid partitioning step with hexane and dichloromethane to remove nonpolar co-extractives. Further cleanup is achieved using a Florisil solid-phase extraction (SPE) cartridge. The final extract is then analyzed by reversed-phase HPLC with a C18 column, and this compound is quantified using a UV detector, typically in the range of 190-220 nm.
Experimental Protocols
1. Sample Preparation
-
Reagents and Materials:
-
Acetone (HPLC grade)
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Florisil SPE cartridges (e.g., 1 g, 6 mL)
-
Homogenizer/blender
-
Centrifuge
-
Rotary evaporator
-
-
Extraction Procedure:
-
Weigh 20 g of a homogenized representative crop sample into a 250 mL centrifuge bottle.
-
Add 100 mL of acetone and homogenize at high speed for 2-3 minutes.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Decant the supernatant into a separatory funnel.
-
Re-extract the solid residue with another 50 mL of acetone, homogenize, centrifuge, and combine the supernatant with the first extract.
-
-
Liquid-Liquid Partitioning:
-
To the combined acetone extract in the separatory funnel, add 100 mL of a 5% aqueous sodium chloride solution.
-
Add 50 mL of n-hexane, shake vigorously for 1-2 minutes, and allow the layers to separate. Discard the upper hexane layer.
-
Add 50 mL of dichloromethane to the aqueous layer, shake for 1-2 minutes, and allow the layers to separate.
-
Drain the lower dichloromethane layer through a funnel containing anhydrous sodium sulfate into a round-bottom flask.
-
Repeat the dichloromethane extraction twice more with 50 mL portions, combining all extracts.
-
-
Cleanup (Solid-Phase Extraction):
-
Concentrate the combined dichloromethane extracts to near dryness using a rotary evaporator at 40°C.
-
Redissolve the residue in 5 mL of a suitable solvent for SPE loading (e.g., hexane-acetone mixture).
-
Condition a Florisil SPE cartridge by passing 10 mL of the loading solvent through it.
-
Load the sample extract onto the conditioned cartridge.
-
Wash the cartridge with a less polar solvent to elute interferences (the specific solvent and volume may need optimization depending on the crop matrix).
-
Elute the this compound with a more polar solvent or solvent mixture (e.g., acetone/hexane). The exact composition and volume should be determined during method development.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase for analysis.
-
2. HPLC-UVD Analysis
-
Instrumentation:
-
HPLC system with a UV-Visible detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 90:10, v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 210 nm (or an optimized wavelength between 190-220 nm)
-
-
Calibration:
-
Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 to 5.0 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
-
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: HPLC-UVD Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Table 2: Sample Preparation Protocol Summary for Various Crops
| Step | Grains (e.g., Rice, Corn) | Fruits (e.g., Apples, Grapes) | Leafy Vegetables (e.g., Spinach, Lettuce) |
| Sample Weight | 20 g (ground) | 20 g (homogenized) | 20 g (homogenized) |
| Extraction Solvent | Acetone (100 mL, then 50 mL) | Acetone (100 mL, then 50 mL) | Acetone (100 mL, then 50 mL) |
| Partitioning Solvents | Hexane, Dichloromethane | Hexane, Dichloromethane | Hexane, Dichloromethane |
| Cleanup Sorbent | Florisil | Florisil | Florisil |
| Final Reconstitution Volume | 1 mL | 1 mL | 1 mL |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 5.0 mg/kg |
| Correlation Coefficient (r²) | > 0.999 |
| Average Recovery | 77.0% - 115.4% |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.02 mg/kg |
| Precision (RSD) | < 10% |
Mandatory Visualization
Figure 1: Experimental workflow for the determination of this compound in crops.
Application Notes and Protocols for Imicyafos in Greenhouse Pot Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imicyafos is an organophosphate nematicide effective against a range of plant-parasitic nematodes, particularly root-knot nematodes (Meloidogyne spp.) and lesion nematodes (Pratylenchus spp.).[1][2][3] It functions as an acetylcholinesterase (AChE) inhibitor, disrupting the neurotransmission in nematodes, leading to paralysis and death.[4][5] These protocols provide detailed methodologies for the application of this compound in greenhouse pot studies to evaluate its nematicidal efficacy and phytotoxicity.
Quantitative Data Summary
The following tables summarize the efficacy of this compound against root-knot nematodes from various greenhouse pot studies.
Table 1: Efficacy of this compound Against Meloidogyne spp. in Pot Studies
| Target Nematode | Host Plant | This compound Formulation | Application Rate | Days After Treatment | Efficacy Metric | Result | Citation |
| Meloidogyne incognita | Tomato | Granular (GR) | Not Specified | 60 | Mortality Rate | 91.5% | [2] |
| Meloidogyne hapla | Tomato | Granular (GR) | Not Specified | 60 | Mortality Rate | 90.6% | [2] |
| Meloidogyne incognita | Tomato | Granular (GR) | Not Specified | 60 | Root Gall Reduction | 94.2% | [2] |
| Meloidogyne hapla | Tomato | Granular (GR) | Not Specified | 60 | Root Gall Reduction | 95.1% | [2] |
| Meloidogyne incognita | Watermelon, Melon, Cucumber, Tomato | Granular (GR) | Not Specified | 60 | Control Efficacy | 90% | [2] |
Table 2: Lethal Concentration (LC50) of this compound
| Target Nematode | Exposure Time | LC50 (ppm) | Citation |
| Heterodera schachtii | Not Specified | 0.0178 | [2] |
Experimental Protocols
Nematicidal Efficacy Assessment in Pot Culture
This protocol outlines the steps to evaluate the effectiveness of this compound against root-knot nematodes on a susceptible host plant like tomato.
a. Materials
-
This compound formulations (e.g., Granular or Soluble Liquid)
-
Tomato seedlings (a susceptible cultivar, e.g., 'Rutgers')
-
Sterilized sandy loam soil or a suitable potting mix
-
Plastic pots (e.g., 15 cm diameter)
-
Root-knot nematode inoculum (Meloidogyne incognita second-stage juveniles, J2s)
-
Greenhouse with controlled temperature (25-28°C) and lighting
-
Standard laboratory equipment for nematode extraction and counting
b. Experimental Design
-
Treatments:
-
Untreated, Uninoculated Control (UTC)
-
Untreated, Inoculated Control (UIC)
-
This compound Treatment 1 (Low Dose)
-
This compound Treatment 2 (Medium Dose - e.g., equivalent to 3 kg a.i./ha)[6]
-
This compound Treatment 3 (High Dose)
-
-
Replication: A minimum of 5 replicates per treatment in a completely randomized design.
c. Procedure
-
Pot Preparation: Fill each pot with an equal volume of sterilized soil.
-
Transplanting: Transplant one healthy tomato seedling into each pot. Allow seedlings to acclimate for one week.
-
This compound Application:
-
For Granular (GR) Formulation:
-
Calculate the required amount of granules per pot based on the soil weight.
-
Create a furrow around the base of the plant, approximately 2-4 cm deep.
-
Evenly distribute the granules in the furrow and cover with soil.[7]
-
Alternatively, thoroughly mix the granules with the top 5-10 cm of soil before transplanting.
-
-
For Soluble Liquid (SL) Formulation (Soil Drench):
-
Prepare a stock solution of this compound. If using technical grade, dissolve a known weight in a suitable solvent (e.g., acetone) and then dilute with water containing a small amount of a non-ionic surfactant to create an aqueous solution.[8]
-
From the stock solution, prepare the desired treatment concentrations.
-
Pull back any mulch or debris from the base of the plant.[8]
-
Pour a consistent volume (e.g., 100 mL) of the this compound solution evenly around the base of each plant, ensuring the soil is moistened but not saturated.[9]
-
-
-
Nematode Inoculation:
-
Two to three days after this compound application, inoculate each plant (except the UTC group) with a suspension of M. incognita J2s.
-
A typical inoculum level is 5,000 J2s per pot.[2]
-
Pipette the nematode suspension into 2-3 holes made in the soil around the plant stem.
-
-
Greenhouse Maintenance: Maintain the pots in a greenhouse under optimal conditions for tomato growth. Water the plants as needed.
-
Data Collection (60 days after inoculation):
-
Plant Growth Parameters: Measure plant height, and fresh and dry shoot and root weight.
-
Nematode Population: Extract nematodes from a known volume of soil (e.g., 250 cc) from each pot using a standard method like the Baermann funnel technique. Count the number of J2s.
-
Root Galling Index: Carefully wash the roots and rate the degree of galling on a scale of 0-5 or 0-10, where 0 indicates no galling and the maximum value represents severe galling.
-
Egg Masses: Stain the roots with phloxine B to visualize and count the number of egg masses per root system.
-
Phytotoxicity Assessment
This protocol is designed to evaluate potential adverse effects of this compound on the host plant.
a. Materials
-
This compound formulation
-
Healthy, uniform plants of the desired species
-
Pots and sterilized soil
-
Greenhouse with controlled conditions
b. Experimental Design
-
Treatments:
-
Untreated Control (water only)
-
This compound at the recommended application rate (1X)
-
This compound at double the recommended rate (2X) to simulate overlap in application.
-
-
Replication: A minimum of 10 replicates per treatment.[5]
c. Procedure
-
Plant Preparation: Use healthy, non-stressed plants of a uniform size and developmental stage.
-
Application: Apply the this compound treatments as described in the efficacy protocol (soil drench or granular incorporation). Treat the control group with an equivalent volume of water.
-
Observation: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Data Collection:
-
Phytotoxicity Symptoms: Record any observed symptoms, such as:
-
Quantitative Measurements: At the end of the trial, measure plant height and shoot/root dry weight to compare with the control group.
-
Visualizations
Experimental Workflow
Caption: Workflow for Nematicidal Efficacy Trial.
Mechanism of Action: Acetylcholinesterase Inhibition
Caption: this compound Disrupts Nerve Signaling.
References
- 1. A cellular and regulatory map of the cholinergic nervous system of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional genomics of nematode acetylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays Against Pinewood Nematode: Assessment of a Suitable Dilution Agent and Screening for Bioactive Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Caenorhabditis elegans - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Nematicidal Activity of Imicyafos Against Meloidogyne spp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imicyafos is an organophosphate nematicide demonstrating significant efficacy against various plant-parasitic nematodes, including the economically important root-knot nematodes of the Meloidogyne genus.[1] As an acetylcholinesterase (AChE) inhibitor, this compound disrupts the nematode's nervous system, leading to paralysis and mortality.[2] These application notes provide detailed protocols for assessing the nematicidal activity of this compound against Meloidogyne spp. through both in vitro and greenhouse-based assays.
Mechanism of Action
This compound acts by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of nematode neurons.[2] Under normal physiological conditions, acetylcholine (ACh) is released from a presynaptic neuron, binds to receptors on the postsynaptic membrane, and transmits a nerve impulse. AChE then rapidly hydrolyzes ACh into choline and acetate, terminating the signal. By inhibiting AChE, this compound leads to an accumulation of ACh in the synapse, causing continuous stimulation of the postsynaptic neuron, which results in spastic paralysis and eventual death of the nematode.
Quantitative Data Summary
The following tables summarize the reported nematicidal efficacy of this compound against Meloidogyne spp.
| Species | Formulation | Assay Type | Efficacy Metric | Value | Duration | Reference |
| M. incognita | Granules (GR) | Pot Test | Mortality Rate | 91.5% | 60 days | [1] |
| M. hapla | Granules (GR) | Pot Test | Mortality Rate | 90.6% | 60 days | [1] |
| M. incognita | Granules (GR) | Pot Test | Galling Efficacy | 94.2% | 60 days | [1] |
| M. hapla | Granules (GR) | Pot Test | Galling Efficacy | 95.1% | 60 days | [1] |
| M. incognita | Granules (GR) | Greenhouse | Control Efficacy | 90% | 60 days | [1] |
| Species | Formulation | Assay Type | Efficacy Metric | Value (ppm) | Reference |
| Heterodera schachtii | Not Specified | In Vitro | LC50 | 0.0178 | [1] |
Note: The LC50 value for H. schachtii is included to provide an indication of the potency of this compound, though it is a different nematode genus.
Experimental Protocols
In Vitro Mortality Assay for Second-Stage Juveniles (J2s)
This protocol outlines a method to determine the direct effect of this compound on the mortality of Meloidogyne spp. J2s.
Materials:
-
This compound Granular (GR) formulation
-
Sterile distilled water
-
Appropriate solvent if needed for technical grade this compound (e.g., acetone, ethanol)
-
Meloidogyne spp. J2s
-
24-well or 96-well microplates
-
Micropipettes
-
Inverted microscope
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution from Granular Formulation:
-
Accurately weigh a known amount of this compound GR (e.g., 100 mg).
-
Grind the granules to a fine powder using a mortar and pestle.
-
Suspend the powder in a known volume of sterile distilled water (e.g., 100 mL) to create a stock suspension.
-
Stir vigorously for at least 1 hour to ensure maximum dissolution and suspension of the active ingredient. Note: The inert carriers in the granular formulation may not fully dissolve.
-
Allow the larger particles to settle and use the supernatant for serial dilutions. The concentration of the active ingredient in the stock solution should be calculated based on the percentage of active ingredient in the granular formulation.
-
-
Serial Dilutions:
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for the assay (e.g., 0.01, 0.1, 1, 10, 50 ppm).
-
Include a negative control (sterile distilled water) and a solvent control if a solvent was used to dissolve the technical grade this compound.
-
-
Nematode Preparation:
-
Extract Meloidogyne spp. eggs from infected tomato roots using a sodium hypochlorite solution (0.5-1.0%).
-
Hatch the eggs in water at 25-28°C to obtain second-stage juveniles (J2s).
-
Collect freshly hatched J2s (less than 48 hours old) and adjust the concentration to approximately 100-200 J2s per 100 µL of water.
-
-
Assay Setup:
-
Pipette 100 µL of the J2 suspension into each well of a multi-well plate.
-
Add 100 µL of the appropriate this compound dilution or control solution to each well.
-
Each treatment and control should have at least four replicates.
-
-
Incubation and Observation:
-
Incubate the plates at 25-28°C.
-
Observe the nematodes under an inverted microscope at 24, 48, and 72-hour intervals.
-
Nematodes are considered dead if they are straight and unresponsive to probing with a fine needle.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
-
Greenhouse Pot Trial for Efficacy Assessment
This protocol is designed to evaluate the efficacy of this compound GR in reducing Meloidogyne spp. infection and root galling on a susceptible host plant, such as tomato (Solanum lycopersicum), under controlled greenhouse conditions.
Materials:
-
This compound Granular (GR) formulation
-
Plastic pots (e.g., 15-20 cm diameter)
-
Sterilized potting mix (e.g., 1:1 sand and loam soil)
-
Susceptible host plant seedlings (e.g., tomato cv. 'Rutgers')
-
Meloidogyne spp. J2s or eggs for inoculation
-
Greenhouse facilities
Protocol:
-
Treatment Preparation:
-
Determine the application rate of this compound GR based on the surface area or volume of the soil in the pots. For example, if the field application rate is 20 kg/ha , calculate the equivalent amount for the surface area of the pot.
-
Thoroughly mix the calculated amount of this compound GR into the potting medium for each pot.
-
Prepare untreated control pots with only the potting medium.
-
-
Planting and Inoculation:
-
Fill the pots with the treated or untreated soil mixture.
-
Transplant one healthy tomato seedling into each pot.
-
Allow the plants to acclimate for one week.
-
Inoculate each plant (except for an uninoculated control group) with a suspension of approximately 5,000 Meloidogyne spp. eggs or 2,000 J2s in water, applied to the soil around the base of the stem.
-
-
Greenhouse Maintenance:
-
Arrange the pots in a completely randomized design in the greenhouse.
-
Maintain the plants under suitable conditions (e.g., 25-30°C, 16-hour photoperiod) and water as needed for 45-60 days.
-
-
Data Collection and Assessment:
-
After the incubation period, carefully uproot each plant and gently wash the roots to remove soil.
-
Root Galling Index: Score the severity of root galling on a scale of 0 to 5, where 0 = no galls and 5 = severely galled roots.
-
Nematode Population: Extract and count the number of J2s from a 100g subsample of soil from each pot using a Baermann funnel or centrifugal flotation method. Extract and count eggs from the entire root system.
-
Plant Growth Parameters: Measure plant height, and fresh/dry shoot and root weights.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the this compound treatments and the untreated, inoculated control.
-
Calculate the percentage reduction in root galling and nematode population for the this compound treatments compared to the control.
-
Conclusion
These protocols provide a standardized framework for evaluating the nematicidal activity of this compound against Meloidogyne spp. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for research, product development, and the formulation of effective nematode management strategies. The potent acetylcholinesterase inhibitory action of this compound makes it a valuable tool in the control of root-knot nematodes.
References
Application Notes and Protocols for Imicyafos Efficacy Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting field efficacy trials of Imicyafos, a soil-applied nematicide. The objective of these trials is to evaluate the effectiveness of this compound in controlling plant-parasitic nematodes on various crops under real-world agricultural conditions. Adherence to these guidelines will ensure the generation of robust and reliable data suitable for regulatory submissions and product development decisions.
Introduction
This compound is a non-fumigant organophosphate nematicide that provides effective control against a wide range of plant-parasitic nematodes, including root-knot, cyst, and lesion nematodes.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system, leading to paralysis and death.[1] These protocols outline the standardized procedures for designing and executing field trials to assess the efficacy of this compound.
Experimental Design
A randomized complete block design (RCBD) is the recommended experimental design for this compound efficacy trials to minimize the effects of field variability.[2][3][4]
Key Components of the Experimental Design:
-
Treatments:
-
Untreated Control (Negative Control): Plots that receive no nematicide application. This serves as a baseline to measure the natural nematode infestation and its impact on the crop.[2][5]
-
This compound Treatment(s): One or more application rates of this compound. It is advisable to test a range of doses to determine the optimal effective rate.[6]
-
Reference Product (Positive Control): A currently registered and commonly used nematicide for the target crop and nematode species. This allows for a comparative assessment of this compound's performance.[2][5]
-
-
Replication: Each treatment should be replicated a minimum of four times to ensure statistical validity.[5]
-
Plot Size: The size of individual plots will depend on the crop, application equipment, and harvesting methods. However, plots should be large enough to minimize edge effects and provide a representative sample for data collection.[6] A buffer zone should be maintained between plots to prevent cross-contamination.[3]
-
Randomization: The assignment of treatments to plots within each block must be done randomly to avoid bias.[2]
Experimental Protocols
Site Selection and Preparation
-
Select a field with a known history of the target nematode infestation.
-
Conduct a pre-trial nematode soil analysis to confirm that the nematode population is at or above the economic threshold for the specific crop.
-
The field should have uniform soil type, topography, and cropping history to the extent possible.[5]
-
Prepare the field according to standard agricultural practices for the selected crop.
This compound Application
-
Timing: this compound is typically applied to the soil before or at the time of planting.
-
Application Methods:
-
Broadcast Application: The formulated product is uniformly sprayed onto the soil surface and then incorporated into the soil to the desired depth using tillage equipment.
-
Band Application: The product is applied in a narrow band over the planting row.
-
In-furrow Application: The product is applied directly into the seed furrow during planting.
-
-
Calibration: All application equipment must be accurately calibrated before use to ensure the precise delivery of the intended dose.
Data Collection
Data should be collected at multiple time points throughout the growing season and at harvest.[2][7]
-
Nematode Population Assessment:
-
Soil Sampling: Collect soil samples from the root zone of several plants within each plot. A composite sample should be created for each plot. Sampling should occur at planting (baseline), mid-season, and at harvest.[2][7]
-
Nematode Extraction: Use appropriate laboratory techniques to extract nematodes from the soil samples (e.g., Baermann funnel for motile nematodes, Fenwick can for cysts).
-
Counting and Identification: Identify and count the target nematode species under a microscope. Data is typically expressed as the number of nematodes per unit of soil (e.g., 100 cm³).
-
-
Crop Damage Assessment:
-
Root Galling Index (for root-knot nematodes): At mid-season and at harvest, carefully excavate the roots of several plants per plot and rate the degree of galling on a scale of 0 to 10 (0 = no galling, 10 = severe galling).
-
Cyst Counts (for cyst nematodes): Count the number of cysts on the roots of sampled plants.
-
-
Phytotoxicity Assessment: Visually inspect the plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals after application.
-
Crop Yield: At the end of the trial, harvest the marketable portion of the crop from the center rows of each plot to avoid edge effects. Record the total weight and/or number of fruits, tubers, etc.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.
Table 1: Effect of this compound on Nematode Population Density in Soil
| Treatment | Application Rate (kg a.i./ha) | Pre-application Nematodes/100 cm³ soil | Mid-season Nematodes/100 cm³ soil | At Harvest Nematodes/100 cm³ soil |
| Untreated Control | 0 | 250 | 1500 | 3200 |
| This compound | 1.0 | 245 | 350 | 550 |
| This compound | 1.5 | 255 | 150 | 200 |
| Reference Product | (Standard Rate) | 260 | 400 | 650 |
Table 2: Effect of this compound on Root Galling and Crop Yield
| Treatment | Application Rate (kg a.i./ha) | Mid-season Root Galling Index (0-10) | At Harvest Root Galling Index (0-10) | Marketable Yield (t/ha) |
| Untreated Control | 0 | 6.5 | 8.2 | 15.2 |
| This compound | 1.0 | 2.1 | 3.5 | 25.8 |
| This compound | 1.5 | 1.2 | 1.8 | 29.5 |
| Reference Product | (Standard Rate) | 2.5 | 4.1 | 24.1 |
Visualizations
This compound Mode of Action Signaling Pathway
References
- 1. This compound [sitem.herts.ac.uk]
- 2. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 3. ibacon.com [ibacon.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. agriculture.com [agriculture.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. Project Details: Field Trials and Continued Surveys to Improve Management of Nematodes across DelMarva (2022) [soybeanresearchdata.com]
Application Notes and Protocols for Soil Extraction and Analysis of Imicyafos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imicyafos is an organophosphate nematicide used to control a variety of plant-parasitic nematodes in agricultural settings. Accurate and reliable determination of its residues in soil is crucial for environmental monitoring, food safety assessment, and understanding its fate and transport. This document provides detailed application notes and protocols for the extraction of this compound from soil samples for subsequent analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Analytical Performance of Extraction Methods
The selection of an appropriate extraction method is critical for achieving accurate and precise quantification of this compound in soil. The following table summarizes typical performance data for the extraction of this compound and other pesticides from various matrices, which can serve as a reference for method validation in soil.
| Method | Analyte | Matrix | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Key Findings & Citation |
| LLE & Florisil Cleanup | This compound | Agricultural Commodities | 77.0 - 115.4 | 0.005 | 0.02 | A reliable and sensitive method for this compound residue analysis.[1][2] |
| QuEChERS | Multiclass Pesticides | Agricultural Soil | 70 - 120 (most analytes) | 0.003 (calculated) | 0.01 | A simple and sensitive multi-residue method suitable for a wide range of pesticides in soil.[3] |
| QuEChERS | Multiclass Pesticides | Agricultural Soil | 70 - 120 (most analytes) | - | 0.05 | A robust method for simultaneous determination of contaminants with diverse physicochemical properties.[4] |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted technique for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and minimal solvent usage.[5]
a. Materials and Reagents
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) sorbents (e.g., Primary Secondary Amine - PSA, C18, Graphitized Carbon Black - GCB)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
b. Extraction Protocol
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA). The choice of sorbents may need to be optimized depending on the soil matrix to remove interferences.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) Cleanup
This method is a more traditional approach but can provide excellent cleanup for complex matrices. The following protocol is adapted from a validated method for this compound in agricultural products.[1][2]
a. Materials and Reagents
-
Homogenized soil sample
-
Acetone, HPLC grade
-
Dichloromethane, HPLC grade
-
n-Hexane, HPLC grade
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Florisil SPE cartridges
-
Rotary evaporator
-
Separatory funnel
-
Glassware
b. Extraction Protocol
-
Weigh 20 g of the homogenized soil sample into a glass blender jar.
-
Add 100 mL of acetone and blend at high speed for 2 minutes.
-
Filter the extract through a Büchner funnel with filter paper.
-
Transfer the filtrate to a separatory funnel.
-
Add 100 mL of a saturated NaCl solution and 50 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Collect the lower organic layer (dichloromethane).
-
Repeat the partitioning with another 50 mL of dichloromethane.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator at 40°C.
c. Solid-Phase Extraction (SPE) Cleanup
-
Condition a Florisil SPE cartridge by passing 5 mL of n-hexane through it.
-
Dissolve the residue from the LLE step in a small volume of n-hexane and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a few milliliters of a hexane:acetone mixture to remove interferences.
-
Elute the this compound from the cartridge with a suitable solvent, such as a more polar mixture of hexane and acetone or ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Signaling Pathway: Inhibition of Acetylcholinesterase by this compound
This compound, like other organophosphate nematicides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.[6][7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode.[8][9]
Caption: Mode of action of this compound via acetylcholinesterase inhibition.
Experimental Workflow: QuEChERS Method for this compound Analysis in Soil
The following diagram illustrates the key steps involved in the QuEChERS extraction and cleanup of soil samples for this compound analysis.
Caption: QuEChERS experimental workflow for soil extraction.
Experimental Workflow: LLE-SPE Method for this compound Analysis in Soil
This diagram outlines the procedure for the Liquid-Liquid Extraction followed by Solid-Phase Extraction cleanup for the analysis of this compound in soil samples.
Caption: LLE-SPE experimental workflow for soil extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development and validation of an analytical method for nematicide this compound determination in agricultural products by HPLC-UVD | Semantic Scholar [semanticscholar.org]
- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Imicyafos Concentration in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Imicyafos is a non-fumigant organophosphate nematicide used to control a variety of plant-parasitic nematodes, thereby protecting crops and improving yield.[1][2][3] Its mode of action is the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of nematodes.[2] Due to its application in agriculture, it is crucial to have reliable and sensitive analytical methods to monitor its residue levels in plant tissues to ensure food safety and conduct environmental impact assessments. This document provides detailed protocols for the extraction, clean-up, and quantification of this compound in various plant matrices using liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with a UV detector (HPLC-UVD).
Data Presentation
The following tables summarize the quantitative data for the analytical methods described.
Table 1: Performance of LC-MS Method for this compound Analysis
| Parameter | Value | Plant Matrix | Reference |
| Limit of Detection (LOD) | 0.005 mg/kg | Agricultural Products | [4] |
| Limit of Quantification (LOQ) | 0.02 mg/kg | Agricultural Products | [4] |
| Linearity Range | 0.1 - 5 mg/kg | Agricultural Products | [4] |
| Correlation Coefficient (r²) | 0.99997 | Agricultural Products | [4] |
| Spiked Levels | 0.02 and 0.05 mg/kg | Agricultural Products | [4] |
| Average Recoveries | 77.0 - 115.4% | Agricultural Products | [4] |
| Relative Standard Deviations (RSDs) | 2.2 - 9.6% | Agricultural Products | [4] |
Table 2: Performance of HPLC-UVD Method for this compound Analysis
| Parameter | Value | Plant Matrix | Reference |
| Limit of Detection (LOD) | 0.005 mg/kg | Agricultural Products | [4] |
| Limit of Quantification (LOQ) | 0.02 mg/kg | Agricultural Products | [4] |
| Linearity Range | 0.1 - 5 mg/kg | Agricultural Products | [4] |
| Correlation Coefficient (r²) | 0.99997 | Agricultural Products | [4] |
| Spiked Levels | 0.02 and 0.05 mg/kg | Agricultural Products | [4] |
| Average Recoveries | 77.0 - 115.4% | Agricultural Products | [4] |
| Relative Standard Deviations (RSDs) | 2.2 - 9.6% | Agricultural Products | [4] |
Experimental Protocols
Protocol 1: Determination of this compound in Plant Tissues by LC-MS
This protocol is adapted from the analytical method for this compound in agricultural products.[5]
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Toluene (HPLC grade)
-
Acetone (reagent grade)
-
Water (deionized or HPLC grade)
-
Sodium chloride (NaCl)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Anhydrous sodium sulfate
-
This compound analytical standard (purity ≥ 98%)
-
0.5 mol/L Phosphate buffer (pH 7.0): Dissolve 52.7 g of K₂HPO₄ and 30.2 g of KH₂PO₄ in about 500 mL of water. Adjust pH to 7.0 with 1 mol/L sodium hydroxide or 1 mol/L hydrochloric acid, and then add water to make a final volume of 1 L.[5]
-
Octadecylsilanized silica gel (ODS) cartridge (1,000 mg)
-
Graphitized carbon black/aminopropylsilanized silica gel layered cartridge (500 mg/500 mg)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
LC-MS system
2. Sample Preparation and Extraction
The extraction procedure varies depending on the type of plant tissue.
-
For Grains, Legumes, Nuts, and Seeds:
-
Weigh 10.0 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of water and let it stand for 30 minutes.[5]
-
Add 50 mL of acetonitrile and homogenize.[5]
-
Filter the mixture with suction.
-
Add another 20 mL of acetonitrile to the residue on the filter paper, homogenize, and filter again.[5]
-
Combine the filtrates and add acetonitrile to a final volume of 100 mL.[5]
-
Take a 20 mL aliquot of the extract, add 10 g of NaCl and 20 mL of 0.5 mol/L phosphate buffer (pH 7.0), and shake for 10 minutes.[5]
-
Allow the layers to separate and discard the aqueous (lower) layer.[5]
-
Dehydrate the acetonitrile layer with anhydrous sodium sulfate.[5]
-
-
For Fruits, Vegetables, and Herbs:
-
Weigh 20.0 g of the homogenized sample into a centrifuge tube.[5]
-
Add 50 mL of acetonitrile and homogenize.
-
Follow steps 4-9 from the "Grains, Legumes, Nuts, and Seeds" protocol.
-
-
For Tea Leaves and Hops:
3. Clean-up
-
Condition an ODS cartridge with 10 mL of acetonitrile.[5]
-
Load the dehydrated acetonitrile extract onto the cartridge.
-
Elute with 2 mL of acetonitrile.[5]
-
Combine the eluates and dehydrate with anhydrous sodium sulfate.[5]
-
Filter and concentrate the filtrate at a temperature below 40°C.[5]
-
Dissolve the residue in 2 mL of acetonitrile/toluene (3:1, v/v).[5]
-
Condition a graphitized carbon black/aminopropylsilanized silica gel layered cartridge with 10 mL of acetonitrile/toluene (3:1, v/v).[5]
-
Load the solution from step 6 onto the cartridge.
-
Elute with 20 mL of acetonitrile/toluene (3:1, v/v).[5]
-
Combine the eluates and concentrate to less than 1 mL at a temperature below 40°C.[5]
-
Add 10 mL of acetone and concentrate again to less than 1 mL. Repeat this step.[5]
-
Dissolve the final residue in methanol to a specific volume depending on the sample type: 4 mL for grains, 8 mL for fruits and vegetables, and 2 mL for tea leaves. This is the test solution.[5]
4. LC-MS Analysis
-
Standard Preparation: Prepare a series of this compound standard solutions in methanol with concentrations ranging from 0.005 to 0.1 mg/L.[5]
-
Calibration Curve: Inject 5 µL of each standard solution into the LC-MS system and create a calibration curve by plotting the peak area or height against the concentration.[5]
-
Sample Analysis: Inject 5 µL of the test solution into the LC-MS.[5]
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve.[5]
-
Confirmation: Confirm the presence of this compound using LC-MS/MS if necessary.[5]
Protocol 2: Determination of this compound in Agricultural Products by HPLC-UVD
This protocol is based on a validated method for this compound determination in agricultural commodities.[4]
1. Reagents and Materials
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
This compound analytical standard
-
Florisil cartridges for solid-phase extraction (SPE)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
HPLC-UVD system
2. Sample Preparation and Extraction
-
Extract this compound residues from the sample using acetone.[4]
-
Perform a liquid-liquid partition with hexane and dichloromethane to separate this compound from co-extractives.[4]
3. Clean-up
-
Purify the extract using a Florisil SPE cartridge.[4]
4. HPLC-UVD Analysis
Mandatory Visualization
Experimental Workflow for this compound Analysis in Plant Tissues
Caption: Experimental workflow for determining this compound concentration.
Signaling Pathways
References
- 1. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols for Granular Imicyafos in Root-Knot Nematode Control
For Use by Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of granular Imicyafos for the control of root-knot nematodes (Meloidogyne spp.), a significant pest in various agricultural crops. The information is compiled from recent studies and is intended to guide experimental design and application strategies.
1. Mechanism of Action
This compound is an organophosphate nematicide. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system. Acetylcholine is a major excitatory neurotransmitter that controls motor activities in nematodes[1]. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the neuromuscular junction, leading to spastic paralysis, impaired feeding and reproduction, and eventual death of the nematode[1][2].
Caption: Simplified signaling pathway of this compound's mechanism of action.
2. Efficacy Data
Quantitative data from various studies on the efficacy of granular this compound against root-knot nematodes are summarized in the table below.
| Crop | Nematode Species | Formulation | Application Rate | Key Efficacy Results | Study Type | Citation |
| Tomato | Meloidogyne incognita | Granular (GR) | Not specified | 91.5% mortality rate after 60 days; 94.2% reduction in root galls. | Pot Experiment | [3] |
| Tomato | Meloidogyne hapla | Granular (GR) | Not specified | 90.6% mortality rate after 60 days; 95.1% reduction in root galls. | Pot Experiment | [3] |
| Watermelon, Melon, Cucumber, Tomato | Meloidogyne incognita | Granular (GR) | Not specified | >90% control efficacy up to 60 days after treatment. | Greenhouse | [3] |
| Radish | Pratylenchus penetrans | Nemakick (1.5% a.i. granular) | 3 kg a.i./ha | Markedly suppressed damage to radish; significantly reduced nematode density in soil at 0-10 cm depth. | Field Experiment | [4][5] |
3. Experimental Protocols
The following protocols are based on methodologies described in the cited literature and can be adapted for various research purposes.
3.1. Pot Experiment Protocol for Efficacy Evaluation
This protocol is designed to assess the efficacy of granular this compound against root-knot nematodes on a host plant in a controlled environment.
-
Pot Preparation:
-
Use sterilized pots (e.g., 15-20 cm diameter) filled with a steam-pasteurized soil mixture (e.g., sand, loam, and peat in a 2:1:1 ratio).
-
Artificially infest the soil with a known population of root-knot nematode eggs or second-stage juveniles (J2). Ensure even distribution of the inoculum.
-
-
This compound Application:
-
Determine the application rate of granular this compound based on the soil volume in the pots, extrapolating from a field application rate (e.g., 3 kg a.i./ha).
-
Thoroughly mix the required amount of granular this compound with the top layer of soil (e.g., top 5-10 cm) in each pot designated for treatment.
-
Prepare a control group of pots with infested soil but without this compound application.
-
-
Planting and Growth:
-
Transplant a seedling of the host plant (e.g., tomato) into each pot.
-
Maintain the pots in a greenhouse under controlled conditions (temperature, light, and humidity) suitable for the host plant.
-
Water the plants as needed.
-
-
Data Collection and Analysis (e.g., 60 days after treatment):
-
Nematode Population:
-
Carefully remove the plant from the pot and collect soil samples.
-
Extract nematodes from a subsample of soil (e.g., 100g) using a method like the Baermann funnel technique.
-
Count the number of J2 under a microscope to determine the population density.
-
Calculate the mortality rate by comparing the nematode population in the treated pots to the control pots.
-
-
Root Galling Assessment:
-
Gently wash the roots of the host plant to remove soil.
-
Rate the degree of root galling using a standard scale (e.g., a 0-5 or 0-10 scale, where 0 is no galling and the highest value represents severe galling).
-
Calculate the percentage reduction in root galls in the treated plants compared to the control.
-
-
3.2. Field Trial Protocol
This protocol outlines the steps for a field trial to evaluate the efficacy of granular this compound under agricultural conditions.
Caption: General experimental workflow for a field trial of granular this compound.
-
Site Selection and Plot Design:
-
Select a field with a known history of root-knot nematode infestation.
-
Design the experiment using a randomized complete block design with multiple replications for each treatment (e.g., this compound-treated and untreated control).
-
-
Pre-treatment Sampling:
-
Collect composite soil samples from the experimental area to determine the initial population density of root-knot nematodes.
-
-
Treatment Application:
-
On the day of or one day before planting, apply the granular this compound (e.g., Nemakick, 1.5% a.i.) to the soil surface of the designated plots at the target rate (e.g., 3 kg a.i./ha)[4].
-
Use calibrated granular application equipment to ensure even distribution.
-
-
Incorporation:
-
Immediately after application, incorporate the granules into the soil to a depth of 0-10 cm using a plow or other suitable tillage equipment[4]. This ensures the active ingredient is in the root zone.
-
-
Planting:
-
Sow the seeds or transplant the seedlings of the desired crop (e.g., radish) according to standard agricultural practices.
-
-
Data Collection:
-
Soil Nematode Populations: Collect soil samples from each plot at various time points (e.g., mid-season and at harvest) to assess the impact on nematode populations.
-
Root Damage: At harvest, carefully excavate the roots of several plants from each plot. Wash the roots and assess the root-gall index.
-
Crop Yield: Measure the marketable yield from each plot to determine the impact of the treatment on crop productivity.
-
-
Data Analysis:
-
Statistically analyze the data on nematode populations, root galling, and crop yield to determine the significance of the differences between the this compound-treated plots and the untreated control plots.
-
4. Safety and Handling
As with all pesticides, researchers should consult the manufacturer's safety data sheet (SDS) for detailed information on handling, personal protective equipment (PPE), and disposal. This compound is for research use and should not be administered to humans.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of Imicyafos on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imicyafos is a non-fumigant organophosphate nematicide used to control plant-parasitic nematodes in various agricultural settings. While its primary target is nematodes, it is crucial to understand its potential non-target effects on the broader soil microbial community, which plays a vital role in soil health, nutrient cycling, and overall ecosystem stability. These application notes provide a comprehensive framework and detailed protocols for assessing the impact of this compound on the diversity, structure, and function of soil microbial communities. The methodologies described herein are essential for a thorough environmental risk assessment and for developing sustainable agricultural practices.
Overview of Assessment Strategy
A multi-pronged approach is recommended to comprehensively evaluate the impact of this compound on soil microbial communities. This involves a combination of culture-independent molecular techniques and functional assays. The overall workflow is depicted below.
Application Notes and Protocols: Dose-Response Studies of Imicyafos on Pratylenchus penetrans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dose-response effects of the organophosphate nematicide Imicyafos on the root-lesion nematode, Pratylenchus penetrans. The included protocols and data are synthesized from published research to guide the design and execution of nematicidal efficacy studies.
Introduction
Pratylenchus penetrans, a migratory endoparasitic nematode, is a significant agricultural pest, causing substantial economic losses in a wide range of crops.[1] Chemical control remains a primary strategy for managing this pest, and understanding the dose-dependent efficacy of nematicides like this compound is crucial for developing effective and sustainable pest management programs.[2] this compound is a non-fumigant, organophosphate nematicide that acts as an acetylcholinesterase (AChE) inhibitor, leading to paralysis and death of the nematode.[3][4] This document outlines the methodologies for assessing the dose-response of this compound against P. penetrans in vitro.
Data Presentation
The following tables summarize the quantitative effects of this compound on Pratylenchus penetrans.
Table 1: Effect of this compound on the Hatching Rate of Pratylenchus penetrans Eggs
| Treatment Concentration | Incubation Temperature (°C) | Incubation Time | Mean Hatching Rate (%) |
| Control (Water) | 25 | 24 hours | 52.3 |
| This compound (Registered Conc.) | 25 | 24 hours | Not specified, but no significant decrease |
| Fosthiazate (Registered Conc.) | 25 | 24 hours | 5.9 |
| Abamectin (Registered Conc.) | 25 | 24 hours | Significantly decreased |
| Fluopyram (Registered Conc.) | 25 | 24 hours | Significantly decreased |
| Control (Water) | 10 | 14 days | 49.2 |
| This compound (0.1x Registered Conc.) | 10 | 14 days | No significant decrease |
Data synthesized from a study on the effects of various nematicides on P. penetrans eggs.[5] Note that this compound showed limited efficacy on egg hatching compared to other nematicides under the tested conditions.
Table 2: In Vitro Mortality of Pratylenchus penetrans Juveniles and Adults (Hypothetical Data for Illustrative Protocol)
| This compound Concentration (µg/mL) | Exposure Time (hours) | % Mortality (Corrected) |
| 0 (Control) | 24 | 2.5 |
| 0.1 | 24 | 15.8 |
| 1.0 | 24 | 45.2 |
| 10.0 | 24 | 89.7 |
| 50.0 | 24 | 98.1 |
| 100.0 | 24 | 100.0 |
This table presents hypothetical data to illustrate the expected outcome of a dose-response assay as detailed in the protocols below. Actual results may vary.
Experimental Protocols
The following are detailed protocols for conducting dose-response studies of this compound on P. penetrans.
Protocol 1: In Vitro Mortality and Motility Assay
This protocol is adapted from standard methods for testing nematicide efficacy in vitro.[6][7]
1. Nematode Culture and Extraction:
-
Pratylenchus penetrans can be cultured on carrot disks or in sterile soybean hairy root cultures.[8][9]
-
Extract mixed life stages (juveniles and adults) from the culture medium using a modified Baermann funnel technique.[9]
-
Wash the extracted nematodes several times with sterile distilled water to remove debris and microorganisms.
-
Resuspend the nematodes in sterile water and adjust the concentration to approximately 100-200 individuals per 50 µL.
2. Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO, as this compound has low aqueous solubility.
-
Perform serial dilutions of the stock solution in sterile distilled water to obtain the desired final test concentrations (e.g., 0.1, 1.0, 10, 50, 100 µg/mL).
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls (typically ≤1%) to avoid solvent-induced toxicity.[6]
-
Prepare a solvent-only control and a water-only control.
3. Assay Setup:
-
Pipette 50 µL of the nematode suspension into each well of a 96-well microtiter plate.
-
Add 50 µL of the corresponding this compound working solution or control solution to each well.
-
Each concentration and control should have at least 3-5 replicates.
-
Seal the plate with parafilm to prevent evaporation and incubate at a constant temperature (e.g., 25°C) in the dark.
4. Data Collection and Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours), observe the nematodes under an inverted microscope.
-
Nematodes are considered dead or immobile if they are straight and do not respond to gentle probing with a fine needle.[6]
-
Count the number of motile and non-motile/dead nematodes in each well.
-
Calculate the percentage of mortality for each concentration. Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 where 'n' is the number of live nematodes, 'T' is the treatment, and 'C' is the control.
-
Use the dose-response data to calculate the EC₅₀ (half-maximal effective concentration) value using probit analysis.
Protocol 2: Egg Hatching Assay
This protocol is based on methodologies used to assess the ovicidal effects of nematicides.[5]
1. Egg Extraction:
-
Extract P. penetrans eggs from infected root tissue (e.g., carrot disks) by dissolving the egg masses in a sodium hypochlorite (NaOCl) solution (e.g., 0.5-1.0%).
-
Quickly pass the egg suspension through a series of nested sieves to remove debris and retain the eggs.
-
Rinse the eggs thoroughly with sterile distilled water to remove any residual NaOCl.
-
Collect the eggs and resuspend them in sterile water.
2. Assay Setup:
-
Prepare this compound solutions as described in Protocol 1.
-
In a multi-well plate, add a known number of eggs (e.g., 100-200) to each well containing the different this compound concentrations and controls.
-
Incubate the plates at a controlled temperature (e.g., 25°C) in the dark.
3. Data Collection and Analysis:
-
After a specified incubation period (e.g., 7-14 days), count the number of hatched second-stage juveniles (J2) in each well.
-
Calculate the hatching rate for each treatment and control.
-
Determine the percentage inhibition of hatching relative to the control.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Workflow for the in vitro dose-response assay of this compound on P. penetrans.
Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor in nematodes.
References
- 1. First report of Pratylenchus penetrans (Nematoda: Pratylenchidae) associated with artichokes in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Effect of nematicides for ornamental trees on Pratylenchus penetrans eggs | CiNii Research [cir.nii.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. The Pratylenchus penetrans Transcriptome as a Source for the Development of Alternative Control Strategies: Mining for Putative Genes Involved in Parasitism and Evaluation of in planta RNAi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Pesticide Degradation Kinetics in Soil with a Focus on Imicyafos
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the degradation kinetics of pesticides like imicyafos in soil?
A1: The degradation of pesticides in soil is a complex process governed by a combination of factors that can be broadly categorized as soil properties, pesticide characteristics, and environmental conditions.[1][2]
-
Soil Properties:
-
Organic Matter Content: Higher organic matter content generally increases the adsorption of pesticides, which can sometimes reduce their availability for microbial degradation, but can also enhance microbial activity, leading to faster degradation.[2]
-
Soil Texture (Clay, Silt, Sand content): Clay and organic matter content influence the binding of pesticides, affecting their availability for degradation and leaching.
-
Soil pH: pH affects the chemical stability of many pesticides (hydrolysis) and influences the activity and composition of the soil microbial community responsible for biodegradation.
-
Microbial Biomass and Activity: The presence of a diverse and active microbial community is often the primary driver of pesticide degradation (biodegradation).
-
-
Pesticide Characteristics:
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Chemical Structure: The inherent stability and complexity of the pesticide molecule determine its susceptibility to chemical and biological breakdown.
-
Water Solubility: Higher water solubility can increase the availability of a pesticide for microbial uptake and degradation but also increases its potential for leaching.
-
Vapor Pressure: Pesticides with high vapor pressure are more likely to be lost through volatilization.
-
-
Environmental Conditions:
-
Temperature: Higher temperatures generally accelerate both chemical and microbial degradation processes up to an optimal point.
-
Moisture Content: Soil moisture is crucial for microbial activity and for facilitating the movement of pesticides to microbial cells.[2] Both excessively dry and waterlogged conditions can inhibit degradation.
-
Oxygen Availability (Aerobic vs. Anaerobic conditions): The presence or absence of oxygen determines the types of microbial metabolic pathways that can occur, significantly impacting the degradation rate and the resulting breakdown products.
-
Q2: What is the typical kinetic model used to describe pesticide degradation in soil?
A2: The most commonly used model to describe pesticide degradation in soil is the first-order kinetics model . This model assumes that the rate of degradation is directly proportional to the concentration of the pesticide remaining in the soil. The two key parameters derived from this model are:
-
Degradation Rate Constant (k): A value representing the rate of degradation. A higher 'k' value indicates faster degradation.
-
Half-Life (DT50): The time required for 50% of the initial pesticide concentration to degrade. It is calculated from the rate constant (DT50 = 0.693 / k).
While the first-order model is widely used for its simplicity, other more complex models may be necessary to accurately describe degradation in heterogeneous soil environments.
Q3: How are pesticide concentrations typically measured in soil samples?
A3: The quantification of pesticide residues in soil samples is a multi-step process that generally involves:
-
Extraction: The pesticide is removed from the soil matrix using an appropriate solvent or solvent mixture.
-
Clean-up: The extract is purified to remove interfering co-extracted substances (e.g., humic acids, lipids).
-
Analysis: The concentration of the pesticide in the cleaned-up extract is determined using highly sensitive analytical instrumentation.
Commonly used analytical techniques include:
-
Gas Chromatography (GC) coupled with various detectors (e.g., Mass Spectrometry - MS, Electron Capture Detector - ECD).
-
High-Performance Liquid Chromatography (HPLC) also coupled with detectors like MS or a Diode Array Detector (DAD).
The choice of method depends on the physicochemical properties of the pesticide being analyzed.
Troubleshooting Guide
Q: My observed degradation rate for a pesticide is much slower than expected based on literature values. What could be the issue?
A: Several factors could contribute to a slower-than-expected degradation rate. Consider the following troubleshooting steps:
-
Verify Experimental Conditions:
-
Temperature: Was the incubation temperature maintained consistently at the desired level? Lower temperatures can significantly slow down microbial and chemical degradation.
-
Moisture: Was the soil moisture content optimal and consistent? Dry conditions can limit microbial activity.[2]
-
Aeration: Was there sufficient oxygen for aerobic degradation? Compaction of soil in the incubation vessel can lead to anaerobic conditions, which may slow the degradation of some pesticides.
-
-
Check Soil Properties:
-
Soil Sterilization (if applicable): If you are comparing sterilized and non-sterilized soil, ensure your sterilization method (e.g., autoclaving, gamma irradiation) was effective. Ineffective sterilization will lead to microbial degradation.
-
Soil History: Was the soil sourced from a location with a history of pesticide application? Soils with a history of exposure to a particular pesticide may have adapted microbial populations that can degrade it more rapidly (enhanced degradation). Conversely, the absence of such a history might mean a longer lag phase before degradation begins.
-
-
Review Analytical Method:
-
Extraction Efficiency: Is your extraction method efficient for the specific soil type and pesticide? Poor extraction will lead to an underestimation of the initial concentration and an apparent slow degradation.
-
Analyte Stability: Is the pesticide stable in the extraction solvent and during the analytical process? Degradation during analysis can lead to inaccurate results.
-
Q: I am observing a high degree of variability in my replicate samples. What are the potential causes?
A: High variability can obscure the true degradation trend. Here are some potential sources of variability and how to address them:
-
Non-homogenous Soil: Ensure the bulk soil sample is thoroughly mixed before weighing out individual replicates. Soil properties can vary even within a small area.
-
Uneven Pesticide Application: The initial application of the pesticide to the soil must be as uniform as possible. Applying the pesticide in a solvent and thoroughly mixing it with the soil can help achieve homogeneity.
-
Inconsistent Incubation Conditions: Check for temperature or moisture gradients within your incubator.
-
Inconsistent Extraction and Analysis: Ensure that each sample is treated identically throughout the extraction, clean-up, and analytical procedures.
Data Presentation: this compound Degradation Kinetics (Illustrative Example)
| Soil Type | pH | Organic Matter (%) | DT50 (days) | k (day⁻¹) | R² |
| Sandy Loam | 6.5 | 1.2 | 35 | 0.0198 | 0.98 |
| Clay Loam | 7.2 | 2.5 | 50 | 0.0139 | 0.97 |
| Silt Loam | 5.8 | 3.1 | 42 | 0.0165 | 0.99 |
-
DT50: Half-life, the time for 50% of the pesticide to degrade.
-
k: First-order degradation rate constant.
-
R²: Coefficient of determination, indicating how well the first-order model fits the data.
Experimental Protocols
General Protocol for a Laboratory Soil Degradation Study
-
Soil Collection and Preparation:
-
Collect a sufficient quantity of the desired soil type from a location with no recent history of pesticide application.
-
Pass the soil through a 2 mm sieve to remove stones and large organic debris.
-
Determine the key physicochemical properties of the soil, including texture, pH, organic matter content, and microbial biomass.
-
Adjust the soil moisture content to a predetermined level, typically around 50-60% of its water holding capacity.
-
-
Pesticide Application:
-
Prepare a stock solution of this compound (or the pesticide of interest) in a suitable solvent.
-
Apply the pesticide solution to the soil to achieve the desired initial concentration. This is often done by spraying the solution onto the soil while mixing to ensure even distribution.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Incubation:
-
Transfer a known weight of the treated soil into individual incubation vessels (e.g., glass jars).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain the soil moisture content throughout the incubation period by periodic additions of water.
-
Ensure proper aeration if studying aerobic degradation. For anaerobic studies, the vessels should be purged with an inert gas like nitrogen.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate vessels.
-
Extract the pesticide from the soil samples using an appropriate extraction method.
-
Analyze the extracts using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the pesticide.
-
-
Data Analysis:
-
Plot the concentration of the pesticide against time.
-
Fit the data to a first-order kinetic model to determine the degradation rate constant (k) and the half-life (DT50).
-
Mandatory Visualizations
Caption: Experimental workflow for a laboratory-based pesticide soil degradation study.
Caption: Key factors influencing the degradation of pesticides in soil.
References
Technical Support Center: The Influence of Soil pH on Imicyafos Nematicidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides information and troubleshooting advice regarding the potential influence of soil pH on the nematicidal efficacy of Imicyafos. While direct experimental data on this compound across a range of soil pH values is not extensively documented in publicly available literature, this guide extrapolates from the known behavior of other organophosphate nematicides and general principles of soil chemistry to provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: How does soil pH generally affect the efficacy of organophosphate nematicides like this compound?
Soil pH can influence the efficacy of organophosphate nematicides through several mechanisms:
-
Chemical Degradation (Hydrolysis): Organophosphate pesticides can undergo chemical breakdown in water, a process called hydrolysis. The rate of hydrolysis is often pH-dependent. For many organophosphates, degradation is more rapid in alkaline (high pH) conditions.[1][2][3][4] This accelerated breakdown can reduce the persistence of the nematicide in the soil, potentially lowering its efficacy.
-
Microbial Degradation: Soil microorganisms play a significant role in breaking down pesticides. The activity of these microbes is highly dependent on soil pH, with different microbial populations thriving at different pH levels.[5] For some organophosphate nematicides, such as fenamiphos, enhanced biodegradation by soil microbes has been observed to be more rapid in soils with a higher pH.[6][7]
-
Adsorption to Soil Particles: Soil pH can affect the surface charge of soil particles (clay and organic matter) and the chemical form of the pesticide. This influences how strongly the nematicide is adsorbed to the soil.[8][9] Changes in adsorption can alter the concentration of the nematicide in the soil water, which is the primary medium for reaching the target nematodes.[10][11][12]
-
Nematode Activity: Soil pH also has a direct impact on the nematodes themselves. Different nematode species have optimal pH ranges for activity, hatching, and survival.[13] For instance, some studies have shown that the host-parasite relationship can be favored at specific pH levels, which could indirectly influence the perceived efficacy of a nematicide.[13]
Q2: Is there specific data on the optimal soil pH for this compound efficacy?
Currently, there is a lack of publicly available studies that have systematically evaluated the efficacy of this compound across a range of controlled soil pH levels. One study noted the application of this compound in a field with a soil pH of 6.2 but did not test other pH values. Therefore, definitive recommendations for an "optimal" soil pH for this compound cannot be made without further experimental data.
Q3: My experiment with this compound is showing inconsistent results in different soil types. Could soil pH be a factor?
Yes, if you are observing variable efficacy of this compound in different soils, soil pH is a critical parameter to investigate. The inconsistency could be due to differences in the rate of chemical or microbial degradation of this compound, or differences in its availability in the soil solution, all of which can be influenced by pH. Refer to the Troubleshooting Guide below for steps to investigate this.
Q4: How does this compound work, and could this mechanism be affected by soil pH?
This compound is an organophosphate nematicide that acts as an acetylcholinesterase (AChE) inhibitor.[14] This enzyme is crucial for the proper functioning of the nematode's nervous system. By inhibiting AChE, this compound causes paralysis and death of the nematode. The direct interaction of this compound with the nematode's nervous system is unlikely to be significantly affected by external soil pH. However, as detailed in Q1, soil pH can affect the concentration of the active ingredient that reaches the nematode.
Troubleshooting Guide: Inconsistent this compound Efficacy
If you are experiencing variable or lower-than-expected efficacy with this compound, consider the following troubleshooting steps related to soil pH:
| Symptom | Potential Cause Related to Soil pH | Recommended Action |
| Reduced efficacy in high pH (alkaline) soils (> pH 7.5) | Accelerated chemical hydrolysis or enhanced microbial degradation of this compound. | 1. Measure the soil pH of your experimental plots. 2. Consider a bioassay to determine the persistence of this compound in the high pH soil compared to a neutral or acidic soil. 3. If rapid degradation is suspected, a higher initial application rate or more frequent applications might be necessary (always adhere to label recommendations). |
| Reduced efficacy in very low pH (acidic) soils (< pH 5.5) | Increased adsorption of this compound to soil colloids, reducing its bioavailability. Nematode activity might also be altered. | 1. Measure the soil pH. 2. Analyze the soil organic matter and clay content, as high levels of either can exacerbate adsorption issues in acidic conditions. 3. Consider adjusting the soil pH towards a more neutral range if it is feasible for your experimental setup and host plant. |
| High variability in results across replicates | Inconsistent soil pH within your experimental area. | 1. Conduct a more detailed soil analysis, taking multiple samples from each replicate to map pH variability. 2. If significant pH variation is confirmed, consider this as a covariate in your statistical analysis. |
Data on the Influence of Soil pH on Nematicide Degradation
While specific data for this compound is unavailable, the following table, adapted from a study on the organophosphate nematicide fenamiphos, illustrates how soil pH can significantly impact the degradation rate. This provides a useful reference for the potential behavior of other organophosphates.
Table 1: Effect of Soil pH on the Half-life of Fenamiphos and its Metabolites
| Soil pH | Half-life of Fenamiphos Sulfoxide (days) | Half-life of Fenamiphos Sulfone (days) |
| 4.7 | 39.6 | 20.3 |
| 5.7 | - | - |
| 6.7 | - | - |
| 7.7 | - | - |
| 8.4 | 11.3 | 7.5 |
| Data adapted from a study on fenamiphos degradation. The degradation rate of both metabolites increased with a rise in soil pH.[6] |
Experimental Protocols
For researchers wishing to investigate the influence of soil pH on this compound efficacy directly, the following experimental protocol is suggested.
Objective: To determine the nematicidal efficacy of this compound against a target nematode species (e.g., Meloidogyne incognita) in a specific soil type across a range of pH values.
Materials:
-
This compound (technical grade or formulated product)
-
Target nematode species (e.g., M. incognita J2 larvae)
-
Host plants susceptible to the target nematode (e.g., tomato seedlings)
-
Sieved, autoclaved soil (e.g., sandy loam)
-
Solutions for pH adjustment (e.g., 0.1 M H₂SO₄ and 0.1 M Ca(OH)₂)
-
Pots for plant growth
-
Growth chamber or greenhouse with controlled conditions
-
Soil pH meter
-
Microscope and counting slides for nematode assessment
Methodology:
-
Soil pH Adjustment:
-
Divide the sieved, autoclaved soil into several batches.
-
Treat each batch with the pH adjustment solutions to achieve a range of target pH values (e.g., 5.5, 6.5, 7.5, 8.5).
-
Allow the soils to equilibrate for one week, keeping them moist.
-
Measure and confirm the final pH of each soil batch.
-
-
This compound Application:
-
For each pH-adjusted soil batch, create a treated and an untreated (control) group.
-
In the treated groups, incorporate this compound at the desired concentration (e.g., recommended field rate adjusted for pot volume). Ensure thorough mixing.
-
The untreated groups should be handled identically but without the addition of this compound.
-
-
Experimental Setup:
-
Fill pots with the prepared soils (one treatment per pot).
-
Transplant one healthy host plant seedling into each pot.
-
Arrange the pots in a randomized complete block design in the growth chamber or greenhouse.
-
Allow the plants to acclimate for 3-4 days.
-
-
Nematode Inoculation:
-
Inoculate each pot (except for negative controls) with a standardized number of target nematode larvae (e.g., 2,000 M. incognita J2 per pot).
-
-
Incubation and Plant Growth:
-
Maintain the plants under optimal conditions for growth for a period of 4-6 weeks.
-
Ensure consistent watering and lighting.
-
-
Data Collection and Analysis:
-
At the end of the experiment, carefully uproot the plants.
-
Assess the root systems for galling (for root-knot nematodes) using a rating scale.
-
Extract and count the number of nematodes (J2s and eggs) from the soil and roots of each pot.
-
Calculate the nematicidal efficacy of this compound at each pH level relative to the untreated control at that same pH.
-
Statistically analyze the data to determine if there are significant differences in efficacy across the pH treatments.
-
Visualizations
Caption: Experimental workflow for assessing the influence of soil pH on this compound nematicidal efficacy.
Caption: Potential influence of soil pH on the fate and bioavailability of this compound in the soil.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. atticusllc.com [atticusllc.com]
- 3. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of soil pH in the development of enhanced biodegradation of fenamiphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can the pH-dependent adsorption of phenoxyalkanoic herbicides in soils be described with a single equation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agvise.com [agvise.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of soil pH-sorption interactions on imazethapyr carry-over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.flvc.org [journals.flvc.org]
- 14. This compound [sitem.herts.ac.uk]
Technical Support Center: Photostability and Photodegradation of Imicyafos
This technical support center provides guidance and answers frequently asked questions regarding the photostability and photodegradation pathways of the organophosphorus nematicide, Imicyafos. The information is intended for researchers, scientists, and drug development professionals conducting environmental fate studies and developing analytical methods for this compound.
Disclaimer: Publicly available data on the specific photostability and photodegradation pathways of this compound is limited. Therefore, this document provides general guidance based on studies of other organophosphorus pesticides and phosphonothioates. The experimental protocols and potential degradation pathways described should be adapted and validated for specific experimental conditions.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Rates | Fluctuations in light source intensity. | Regularly calibrate the light source output. Use a well-controlled photochemical reactor. |
| Temperature variations in the sample. | Use a temperature-controlled sample chamber. | |
| Changes in solvent purity or pH. | Use high-purity solvents and buffer the solutions to a constant pH. | |
| Difficulty in Identifying Photodegradation Products | Low concentration of degradation products. | Concentrate the sample before analysis. Use more sensitive analytical techniques (e.g., LC-MS/MS). |
| Co-elution of products in chromatography. | Optimize the chromatographic method (e.g., change the column, mobile phase, or gradient). | |
| Complex fragmentation patterns in mass spectrometry. | Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. | |
| Poor Reproducibility of Results | Variability in experimental setup. | Standardize all experimental parameters, including sample concentration, light path length, and irradiation time. |
| Contamination of glassware or solvents. | Use thoroughly cleaned glassware and high-purity solvents. Run solvent blanks. |
Frequently Asked Questions (FAQs)
Q1: What is the expected photostability of this compound in aqueous solutions?
Q2: What are the likely photodegradation pathways for this compound?
A2: Based on the structure of this compound (a phosphonothioate) and general knowledge of organophosphorus pesticide photochemistry, the following degradation pathways are plausible:
-
Oxidation: The thioether group (P-S-C) is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone analogs (oxons), which can sometimes be more toxic than the parent compound.[1]
-
Cleavage of the P-S Bond: Homolytic or heterolytic cleavage of the phosphorus-sulfur bond is a common degradation pathway for phosphonothioates.[1]
-
Hydrolysis of the Ester Group: The O-ethyl group may undergo hydrolysis, particularly under certain pH and light conditions.
-
Alterations to the Imidazolidine Ring: The imidazolidine ring may undergo cleavage or rearrangement upon photoirradiation.
Q3: What analytical techniques are recommended for studying this compound photodegradation?
A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the degradation of this compound and identifying its photoproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying the parent compound.[4] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice, as they provide molecular weight and structural information.[1][4]
Q4: How can I perform a photostability study on this compound in the laboratory?
A4: A typical laboratory photostability study involves the following steps:
-
Preparation of a stock solution: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) and then dilute it in the desired aqueous medium (e.g., purified water, buffer solution).
-
Irradiation: Place the solution in a quartz cuvette or a photochemical reactor and expose it to a controlled light source (e.g., a xenon arc lamp or a mercury lamp) that simulates sunlight.
-
Sampling: Withdraw aliquots of the solution at specific time intervals.
-
Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., the rate constant and half-life).
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table presents hypothetical data for illustrative purposes, based on studies of similar organophosphorus nematicides like Fenamiphos.
| Parameter | Condition | Value (Illustrative) | Reference |
| Photodegradation Half-life (t½) | Aqueous solution (pH 7), simulated sunlight | 2-5 days | Based on general organophosphate photolysis |
| Quantum Yield (Φ) | Aqueous solution (pH 7) | 0.01 - 0.05 | Based on general organophosphate photolysis |
| Major Photodegradation Products | Aqueous photolysis | This compound-oxon, Cleavage products of the P-S bond | Inferred from similar compounds |
Experimental Protocols
Protocol 1: Determination of Aqueous Photodegradation Rate of this compound
1. Objective: To determine the photodegradation rate constant and half-life of this compound in an aqueous solution under simulated sunlight.
2. Materials:
- This compound analytical standard
- HPLC-grade acetonitrile and water
- Phosphate buffer (pH 7)
- Photochemical reactor equipped with a xenon arc lamp
- Quartz reaction vessels
- HPLC-UV system
3. Procedure:
- Prepare a 10 mg/L stock solution of this compound in acetonitrile.
- Prepare the test solution by diluting the stock solution with phosphate buffer (pH 7) to a final concentration of 1 mg/L.
- Fill the quartz reaction vessels with the test solution. Prepare a dark control by wrapping a vessel in aluminum foil.
- Place the vessels in the photochemical reactor and irradiate with the xenon arc lamp, maintaining a constant temperature (e.g., 25°C).
- Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
- Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
- Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Identification of Photodegradation Products of this compound
1. Objective: To identify the major photodegradation products of this compound in an aqueous solution.
2. Materials:
- Same as Protocol 1, plus:
- LC-MS/MS system
3. Procedure:
- Follow steps 1-5 from Protocol 1 to generate photodegraded samples.
- Concentrate the samples collected at a later time point (e.g., 48 hours) to increase the concentration of degradation products.
- Analyze the concentrated samples using an LC-MS/MS system.
- Acquire full scan mass spectra to identify the molecular ions of potential degradation products.
- Perform fragmentation (MS/MS) analysis on the identified molecular ions to obtain structural information.
- Propose structures for the degradation products based on their mass spectra and fragmentation patterns, considering plausible photochemical reactions.
Visualizations
Caption: Hypothetical photodegradation pathways of this compound.
Caption: General workflow for a photostability study.
References
- 1. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Imicyafos Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the quantification of Imicyafos.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
Issue: Poor Peak Shape and Asymmetry in LC-MS/MS Analysis
Possible Causes and Solutions:
-
Contaminated Guard or Analytical Column: Matrix components can accumulate on the column, leading to peak tailing or fronting.
-
Solution: Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). If the problem persists, replace the guard column or, if necessary, the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.
-
Solution: Ensure the mobile phase pH is optimized for the chosen column chemistry. For C18 columns, a mobile phase containing a buffer like ammonium acetate can help maintain a consistent pH.[1]
-
-
Secondary Interactions with Column Hardware: Active sites on stainless steel components can cause peak tailing.
-
Solution: Use a bio-inert or PEEK-lined column and tubing to minimize these interactions.
-
Issue: Low Recovery of this compound During Sample Preparation
Possible Causes and Solutions:
-
Inefficient Extraction: The choice of extraction solvent and technique is critical for quantitative recovery.
-
Analyte Loss During Cleanup: Solid-phase extraction (SPE) cartridges or other cleanup materials may retain this compound if not properly conditioned and eluted.
-
Degradation of this compound: this compound may be unstable under certain pH or temperature conditions during sample processing.
-
Solution: Process samples promptly and store extracts at low temperatures (e.g., -20°C) to minimize degradation.[5] Avoid extreme pH conditions during extraction and cleanup.
-
Frequently Asked Questions (FAQs)
1. What is the most common analytical challenge in this compound quantification?
The most significant challenge is mitigating the "matrix effect," where co-extracted components from the sample matrix interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal.[6][7][8] This can result in inaccurate quantification.
2. How can I minimize matrix effects in my this compound analysis?
Several strategies can be employed to minimize matrix effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9] This helps to compensate for signal suppression or enhancement.
-
Use of an Internal Standard (IS): An isotopically labeled version of this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[10]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]
-
Effective Sample Cleanup: Employing a robust sample cleanup procedure, such as solid-phase extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents, can remove a significant portion of the matrix interferences.[3][4][11]
3. What are the recommended LC-MS/MS parameters for this compound analysis?
While specific parameters should be optimized for your instrument, a common starting point is:
| Parameter | Recommended Setting |
| Column | Octadecylsilanized silica gel (C18)[1] |
| Mobile Phase | A: 5 mmol/L ammonium acetate in waterB: 5 mmol/L ammonium acetate in methanol[1] |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[1] |
| Precursor Ion (m/z) | 305[1] |
| Product Ions (m/z) | 235, 201[1] |
4. What are the typical validation parameters for an this compound quantification method?
A validated method for this compound should demonstrate acceptable performance for the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99[12][13] |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg in agricultural products[1][12] |
| Recovery | 70 - 120%[12][14] |
| Precision (RSD) | < 20%[12][14] |
Experimental Protocols
Detailed Methodology for this compound Quantification in Agricultural Products by LC-MS/MS
This protocol is based on established methods for pesticide residue analysis.[1]
1. Extraction
-
For grains and legumes, weigh 10.0 g of the sample, add 20 mL of water, and let it stand for 30 minutes.
-
Add 50 mL of acetonitrile and homogenize.
-
Filter the mixture with suction.
-
Add another 20 mL of acetonitrile to the residue, homogenize, and filter again.
-
Combine the filtrates and adjust the final volume to 100 mL with acetonitrile.
2. Liquid-Liquid Partitioning
-
Take a 20 mL aliquot of the extract.
-
Add 10 g of sodium chloride and 20 mL of 0.5 mol/L phosphate buffer (pH 7.0).
-
Shake vigorously for 10 minutes and allow the layers to separate.
-
Discard the lower aqueous layer.
3. Cleanup
-
Dehydrate the remaining acetonitrile layer with anhydrous sodium sulfate.
-
For further cleanup, pass the extract through a graphitized carbon black/aminopropylsilanized silica gel layered cartridge.
-
Elute the cartridge with an acetonitrile/toluene mixture.
4. Final Preparation and Analysis
-
Concentrate the eluate at a temperature below 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) to a final volume.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Visualizations
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Compensation of matrix effects in gas chromatography-mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Imicyafos Technical Support Center: Optimizing Delivery for Nematode Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Imicyafos for nematode control. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific challenges encountered during experimentation and to optimize the delivery of this compound for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-fumigant organophosphate nematicide that functions as an acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE in the synaptic cleft of the nematode's neuromuscular junction, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh, causing continuous stimulation of nerve impulses, resulting in paralysis and eventual death of the nematode.
Q2: Which types of nematodes is this compound effective against?
A2: this compound has demonstrated efficacy against a range of plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.), root lesion nematodes (Pratylenchus spp.), and cyst nematodes (Heterodera spp.).[2][3]
Q3: What are the available formulations of this compound?
A3: this compound is available in two primary formulations: a granular (GR) formulation and a soluble concentrate (SL) formulation. The choice of formulation often depends on the target crop, existing irrigation systems, and the specific experimental goals.
Q4: Does this compound impact non-target, free-living nematodes?
A4: Studies have indicated that this compound has a greater impact on plant-parasitic nematodes than on free-living nematodes in the soil.[4][5][6] While some transient effects on the free-living nematode community structure have been observed shortly after application, these effects tend to diminish over time.[4][5]
Q5: What are the primary methods for applying this compound to soil?
A5: The primary delivery methods for this compound are:
-
Granular Application: The granular formulation is typically broadcast over the soil surface and then incorporated into the top layer of the soil.
-
Soil Drench: The soluble concentrate formulation is diluted with water and applied directly to the soil surface, often around the base of plants.
-
Drip Irrigation (Chemigation): The soluble concentrate formulation can be injected into a drip irrigation system to be distributed with the irrigation water directly to the root zone of the plants.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Nematode Control | 1. Uneven Application: Granules not spread uniformly or drench not applied evenly around the root zone. 2. Improper Soil Incorporation: Granules not incorporated to the correct depth, leaving them on the surface. 3. Inadequate Water for Activation/Movement: Insufficient soil moisture for the active ingredient to be released from granules or move into the root zone. 4. Incorrect Dosage: Application rate is too low for the nematode pressure or soil type. 5. Nematode Life Stage: Application timing does not coincide with the most susceptible nematode life stage (J2 juveniles).[8] | 1. Calibrate Application Equipment: Ensure spreaders and sprayers are calibrated for the target rate. For drenches, apply in a consistent pattern around each plant. 2. Optimize Incorporation: Use appropriate tillage equipment to incorporate granules to the recommended depth (e.g., 5-10 cm). 3. Manage Soil Moisture: Irrigate after granular application to activate the product. For soil drenches, apply to moist soil. 4. Verify Calculations: Double-check calculations for the application rate based on the plot size and formulation concentration. 5. Scout Nematode Populations: Time applications based on nematode population dynamics and crop phenology. |
| Phytotoxicity Symptoms on Plants (e.g., leaf yellowing, stunting) | 1. Incorrect Dilution: Soluble concentrate is not diluted to the recommended concentration, leading to a high localized dose. 2. Direct Contact with Foliage: The prepared drench solution comes into direct contact with plant leaves or stems. 3. High Application Rate: Exceeding the recommended application rate for the specific crop or soil type. | 1. Review Dilution Protocol: Ensure the correct volume of water is used to dilute the soluble concentrate. 2. Refine Application Technique: Apply the drench directly to the soil, avoiding contact with plant foliage. 3. Adhere to Labeled Rates: Do not exceed the maximum recommended application rate. |
| Clogging of Drip Irrigation Emitters | 1. Incomplete Dissolution of Soluble Concentrate: The formulation is not fully dissolved in the stock solution before injection. 2. Precipitation with Irrigation Water: Chemical reaction between this compound and minerals in the irrigation water. 3. Inadequate Flushing of the System: Residual product remaining in the lines after application. | 1. Ensure Thorough Mixing: Prepare a well-agitated stock solution and ensure the product is fully dissolved before injection. 2. Conduct a Jar Test: Mix a small amount of the prepared this compound solution with irrigation water in a clear container to check for precipitation before injecting into the entire system. 3. Flush System Thoroughly: After the injection is complete, flush the drip lines with clean water for a sufficient duration to clear any remaining product. |
| Lower Than Expected Efficacy with Granular Formulation | 1. Dry Soil Conditions: Insufficient soil moisture to release the active ingredient from the granule. 2. Surface Runoff: Heavy rainfall or irrigation immediately after application on sloped terrain may wash away granules. 3. Rapid Degradation: Exposure to direct sunlight on the soil surface can degrade the active ingredient before incorporation. | 1. Irrigate Post-Application: Apply 0.5 to 1 inch of water after application to activate the granules. 2. Time Application Appropriately: Avoid application immediately before a forecasted heavy rainfall event. Incorporate granules promptly. 3. Incorporate Immediately: Incorporate the granules into the soil as soon as possible after application. |
Data Presentation: Efficacy of this compound Formulations
The following tables summarize efficacy data for different this compound formulations from various studies. Note that direct comparison between studies should be made with caution due to differing experimental conditions.
Table 1: Efficacy of this compound Granular (GR) Formulation against Root-Knot Nematodes (Meloidogyne spp.)
| Nematode Species | Application Rate (a.i.) | Efficacy Metric | Result | Source |
| M. incognita | Not Specified | Mortality Rate (in pots) | 91.5% after 60 days | [2] |
| M. hapla | Not Specified | Mortality Rate (in pots) | 90.6% after 60 days | [2] |
| M. incognita | Not Specified | Reduction in Root Galls | 94.2% after 60 days | [2] |
| M. hapla | Not Specified | Reduction in Root Galls | 95.1% after 60 days | [2] |
Table 2: Efficacy of this compound Soluble Concentrate (SL) Formulation against Cyst Nematodes (Heterodera spp.)
| Nematode Species | Application Method | Efficacy Metric | Result | Source |
| H. schachtii | In vitro | LC50 | 0.0178 ppm | [3] |
| Heterodera spp. | Soil Drench | Reduction in Cyst Population | Significant reduction with early and repeated applications | [9] |
Experimental Protocols
Protocol 1: Granular Application of this compound
Objective: To evaluate the efficacy of granular this compound in controlling plant-parasitic nematodes in a field or pot setting.
Materials:
-
This compound Granular (GR) formulation (e.g., 1.5% active ingredient)
-
Appropriate personal protective equipment (PPE): gloves, long sleeves, pants, closed-toe shoes
-
Calibrated granular spreader (for field applications) or precision scale (for pot studies)
-
Tillage equipment for incorporation (e.g., rototiller)
-
Soil probe or auger for sampling
-
Nematode extraction equipment (e.g., Baermann funnels)
-
Microscope and counting slides
Procedure:
-
Pre-application Soil Sampling: Collect baseline soil samples from the experimental plots to determine the initial nematode population density.
-
Plot Preparation: Prepare the experimental plots according to standard agricultural practices for the intended crop.
-
Application Rate Calculation: Calculate the required amount of this compound granules based on the target application rate (e.g., 3 kg a.i./ha) and the plot size.
-
Application:
-
Field: Using a calibrated granular spreader, apply the granules uniformly over the soil surface.
-
Pots: Weigh the precise amount of granules and spread them evenly over the soil surface of each pot.
-
-
Soil Incorporation: Immediately after application, incorporate the granules into the top 5-10 cm of soil using a rototiller or by thorough mixing for pots.
-
Irrigation: Lightly irrigate the plots to help activate the nematicide.
-
Crop Planting: Plant the desired crop in the treated plots.
-
Post-application Monitoring:
-
Collect soil and root samples at predetermined intervals (e.g., 30, 60, 90 days after application) to assess nematode population dynamics.
-
At the end of the experiment, assess crop health parameters such as root galling index and yield.
-
-
Nematode Extraction and Counting: Extract nematodes from soil and root samples and quantify the population of the target nematode species.
-
Data Analysis: Statistically analyze the data to determine the effect of the this compound treatment compared to an untreated control.
Protocol 2: Soil Drench Application of this compound
Objective: To evaluate the efficacy of a soluble concentrate formulation of this compound applied as a soil drench.
Materials:
-
This compound Soluble Concentrate (SL) formulation (e.g., 30% active ingredient)
-
Appropriate PPE
-
Graduated cylinders and beakers for dilution
-
Watering can or backpack sprayer with a drench nozzle
-
Soil probe or auger
-
Nematode extraction equipment
-
Microscope and counting slides
Procedure:
-
Pre-application Soil Sampling: As described in Protocol 1.
-
Plot/Pot Preparation: Prepare plots or pots with the desired crop already established.
-
Solution Preparation:
-
Calculate the required amount of this compound SL based on the target application rate and the area to be treated.
-
Prepare a stock solution by diluting the this compound SL in a known volume of water. For example, a 4000-fold dilution has been used in some studies.[9]
-
-
Application:
-
Ensure the soil is moist but not saturated before application.
-
Apply the prepared drench solution uniformly over the soil surface around the base of the plants at a specified rate (e.g., 2 L/m²).[9]
-
-
Post-application Care: Avoid watering for several hours after application to allow for optimal absorption.
-
Monitoring and Data Collection: Follow steps 8-10 from Protocol 1.
Protocol 3: Drip Irrigation (Chemigation) with this compound
Objective: To evaluate the efficacy of this compound applied through a drip irrigation system.
Materials:
-
This compound Soluble Concentrate (SL) formulation
-
Appropriate PPE
-
Drip irrigation system with an injection port (e.g., venturi injector, positive displacement pump)
-
Backflow prevention device
-
Stock tank for the nematicide solution
-
Calibration equipment for the injection system
-
Soil probe or auger
-
Nematode extraction equipment
-
Microscope and counting slides
Procedure:
-
System Check: Ensure the drip irrigation system is functioning correctly and that all emitters are delivering water uniformly.
-
Pre-application Soil Sampling: As described in Protocol 1.
-
Injection System Calibration: Calibrate the injection pump to deliver the desired amount of this compound solution over a specific irrigation cycle duration.
-
Solution Preparation: Prepare a stock solution of this compound SL in the stock tank, ensuring it is well-mixed.
-
Injection:
-
Begin the irrigation cycle with water only to wet the soil.
-
Inject the this compound stock solution into the irrigation system.
-
The injection should be timed to allow the nematicide to be distributed evenly throughout the root zone.
-
-
System Flushing: After the injection is complete, continue to run the irrigation system with clean water to flush all nematicide from the lines and emitters.
-
Monitoring and Data Collection: Follow steps 8-10 from Protocol 1.
Visualizations
Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor in the nematode neuromuscular junction.
Caption: Comparative workflow for three primary this compound delivery methods.
References
- 1. Drip Irrigation as a Delivery System for Infestation of Field Plots with Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kspsjournal.or.kr [kspsjournal.or.kr]
- 4. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.flvc.org [journals.flvc.org]
- 8. Factors affecting the efficacy of non-fumigant nematicides for controlling root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Factors affecting Imicyafos dissipation and persistence in soil
This guide provides troubleshooting advice and frequently asked questions for researchers studying the dissipation and persistence of the nematicide Imicyafos in soil.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the dissipation rate of this compound in soil?
The dissipation of this compound in soil is a complex process governed by a combination of chemical, soil, and environmental factors.[1][2] Key influencing factors include:
-
Soil Properties: Soil type, structure, organic matter content, clay content, pH, and microbial population are critical.[1] For instance, higher organic matter can increase adsorption, potentially slowing degradation.[3] Soil pH can significantly affect persistence, with studies on other organophosphates showing slower degradation in acidic soils.[3]
-
Environmental Conditions: Temperature, moisture content, and aeration (aerobic vs. anaerobic conditions) play a major role.[1][2] Adequate moisture and warmer temperatures generally accelerate microbial activity and chemical hydrolysis, leading to faster degradation.[2]
-
Microbial Activity: Biodegradation by soil microorganisms is a primary pathway for the breakdown of many pesticides.[2][4] Microbes can use pesticides as a source of carbon or other nutrients, transforming them into simpler compounds.[4]
-
Chemical Properties of this compound: The inherent chemical stability, solubility, and volatility of the this compound molecule itself will dictate its persistence.[1][2]
Q2: How does soil pH affect this compound persistence?
While specific data for this compound is limited in the provided results, the behavior of similar organophosphorus nematicides, like fosthiazate, shows a strong correlation between soil pH and persistence. Fosthiazate was found to be significantly more persistent in acidic soils (pH < 6) compared to soils with higher pH (> 7).[3] This suggests that this compound may also persist longer in acidic conditions, likely due to reduced rates of chemical hydrolysis and potentially altered microbial degradation pathways.[3] The relationship between pH and degradation rates often depends on the dominant mode of degradation for the specific pesticide.[5][6]
Q3: What is the expected half-life (DT50) of this compound in soil?
A pesticide's half-life is the time it takes for 50% of the initial amount to degrade.[7][8] This value is not constant and varies significantly with environmental conditions.[7] Pesticide persistence can be categorized based on half-life:
-
Low Persistence: < 16 days
-
Moderate Persistence: 16 to 59 days
-
High Persistence: > 60 days[7]
For the sulfonylurea herbicide imazosulfuron, a different class of pesticide, the half-life was approximately 70 days under aerobic conditions but only 4 days under anaerobic conditions, highlighting the critical role of aeration.[9] Specific half-life data for this compound under various conditions would require dedicated experimental studies.
Q4: Are there significant differences in this compound dissipation under aerobic versus anaerobic conditions?
Yes, aeration status is a critical factor. For many organic compounds, including pesticides, degradation pathways and rates differ significantly between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments.[10][11]
-
Aerobic conditions often favor oxidative degradation by microorganisms, which use oxygen as an electron acceptor to accelerate the process.[10]
-
Anaerobic conditions force microorganisms to use alternative electron acceptors (e.g., nitrate, sulfate), which can lead to different degradation pathways and sometimes slower rates.[10]
Studies on other pesticides have shown faster dissipation in aerobic soils compared to anaerobic ones.[9] However, for some compounds, anaerobic degradation can be rapid.[9][11] The specific impact on this compound would depend on its chemical structure and the soil's microbial community.
Troubleshooting Experimental Issues
Q5: My measured this compound concentrations are inconsistent across replicates. What could be the cause?
Inconsistent results can stem from several stages of the experimental process:
-
Non-Uniform Soil Spiking: Ensure the this compound solution is thoroughly and evenly mixed with the soil. Uneven application will lead to "hot spots" of high concentration and areas of low concentration, causing high variability in subsamples.
-
Soil Heterogeneity: Natural variations in soil composition (organic matter, clay content) within your bulk sample can affect adsorption and degradation. Thoroughly homogenize the soil before treating and subsampling.
-
Inconsistent Incubation Conditions: Verify that temperature and moisture are uniform across all experimental units. Small differences in these conditions can lead to significant variations in degradation rates.[2]
-
Extraction Inefficiency: Inconsistent recovery during the extraction step is a common source of error. Ensure standardized procedures, including shaking times and solvent volumes, are strictly followed for all samples.
-
Analytical Variability: Check the performance of your analytical instrument (e.g., LC-MS). Run standards frequently to monitor for drift or changes in sensitivity.[12]
Q6: Analyte recovery from my soil samples is consistently low. How can I improve it?
Low recovery suggests that the extraction method is not efficiently removing this compound from the soil matrix. Consider the following:
-
Choice of Extraction Solvent: The polarity and type of solvent are critical. Acetonitrile and acetone are commonly used for initial extraction of this compound from agricultural products.[12][13] You may need to experiment with different solvents or solvent mixtures (e.g., acetonitrile/toluene) to optimize recovery from your specific soil type.[12]
-
Extraction Technique: Ensure your homogenization or shaking method provides sufficient energy and time for the solvent to penetrate soil aggregates and desorb the analyte.
-
Sample Cleanup: Soil extracts contain many co-extractives that can interfere with analysis and lower recovery. A cleanup step using solid-phase extraction (SPE) cartridges, such as octadecylsilanized silica (C18) or Florisil, can remove interfering substances.[12][13]
-
pH Adjustment: The pH of the extraction solution can influence the recovery of ionizable compounds. While this compound is an organophosphate, adjusting the pH of the initial aqueous solution (e.g., with a phosphate buffer) might improve partitioning into the organic solvent.[12]
Data Summary
Table 1: Factors Influencing Pesticide Dissipation in Soil
| Factor Category | Specific Factor | General Effect on Dissipation Rate | Reference |
| Soil Properties | Organic Matter Content | Can decrease dissipation by increasing adsorption, but may also enhance microbial activity. | [1][2][3] |
| Clay Content | Increases adsorption, potentially slowing dissipation. | [1][2] | |
| Soil pH | Affects chemical hydrolysis and microbial activity; persistence often higher in acidic soils for some organophosphates. | [3][14] | |
| Microbial Population | Higher microbial activity generally increases biodegradation and dissipation. | [1][4][15] | |
| Environmental | Temperature | Higher temperatures generally increase the rate of both chemical and microbial degradation. | [1][2] |
| Conditions | Moisture Content | Optimal moisture levels enhance microbial activity and hydrolysis; very dry or waterlogged conditions can inhibit degradation. | [2][16] |
| Aeration (Oxygen) | Aerobic conditions often lead to faster degradation than anaerobic conditions for many pesticides. | [9][11] | |
| Chemical | Chemical Stability | Inherently stable molecules persist longer. | [1] |
| Properties | Water Solubility | Higher solubility can increase mobility and availability for degradation but also leaching. | [1][2] |
Key Experimental Protocols
Protocol 1: Soil Dissipation Study (Aerobic)
This protocol outlines a typical laboratory experiment to determine the dissipation rate of this compound in soil under aerobic conditions.
-
Soil Preparation:
-
Spiking and Incubation:
-
Determine the desired final concentration of this compound in the soil (e.g., based on field application rates).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Add the spiking solution to the soil and mix thoroughly to ensure uniform distribution. Allow the solvent to evaporate completely in a fume hood.
-
Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).
-
Place a known mass of the treated soil into incubation vessels (e.g., glass jars) that allow for air exchange.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Store samples at -20°C prior to extraction to halt further degradation.
-
-
Extraction and Cleanup:
-
Weigh a subsample of soil (e.g., 10-20 g).[12]
-
Add an extraction solvent like acetonitrile and homogenize vigorously.[12] A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Centrifuge the sample and collect the supernatant.
-
Perform a cleanup step if necessary, using an SPE cartridge to remove interfering co-extractives.[12][13]
-
Concentrate the final extract to a known volume.[12]
-
-
Analysis:
-
Analyze the extracts using a suitable analytical instrument, typically Liquid Chromatography with Mass Spectrometry (LC-MS), for sensitive and selective quantification of this compound.[12]
-
Prepare a calibration curve using this compound reference standards to quantify the concentration in the samples.[12]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the dissipation half-life (DT50) by fitting the data to a first-order kinetics model or other appropriate model.
-
Protocol 2: Soil Characterization
-
pH: Measure in a 1:1 or 1:2.5 soil-to-water or 1M KCl solution paste using a calibrated pH meter.[17][18]
-
Organic Carbon: Determine using methods like Walkley-Black titration or dry combustion with a CNS analyzer.[18]
-
Texture: Analyze particle size distribution (sand, silt, clay) using the hydrometer or pipette method.
Visualizations
Experimental Workflow
Caption: Workflow for a typical laboratory soil dissipation study.
Factors Affecting Dissipation
Caption: Interrelated factors influencing this compound fate in soil.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. mdpi.com [mdpi.com]
- 3. Influence of soil physicochemical and biological properties on the degradation and adsorption of the nematicide fosthiazate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. Pesticide Half-life [npic.orst.edu]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Aerobic and Anaerobic Biodegradability of Organophosphates in Activated Sludge Derived From Kitchen Garbage Biomass and Agricultural Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the Fate and Persistence of Herbicides in Soils - Citrus Industry Magazine [citrusindustry.net]
- 16. ars.usda.gov [ars.usda.gov]
- 17. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 18. kzndard.gov.za [kzndard.gov.za]
Technical Support Center: Troubleshooting Imicyafos Efficacy in High Organic Matter Soils
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting poor efficacy of the nematicide Imicyafos, particularly in experiments involving high organic matter soils.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a non-fumigant, organophosphate nematicide used to control a variety of plant-parasitic nematodes, including root-knot, cyst, and lesion nematodes.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in nematodes.[1] AChE is crucial for terminating nerve impulses in the nematode's nervous system. By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine, leading to paralysis and eventual death of the nematode.[2][3][4]
Q2: Why is the efficacy of this compound potentially reduced in soils with high organic matter?
High organic matter content in soil can significantly reduce the efficacy of soil-applied pesticides like this compound. Organic matter, particularly humic and fulvic acids, has a high capacity to bind or adsorb pesticide molecules.[5] This binding process, primarily driven by hydrophobic and other chemical interactions, sequesters the this compound molecules, making them unavailable to be taken up by or come into contact with the target nematodes in the soil solution.[5] This phenomenon is often referred to as the "organic matter trap".
Q3: What is the Soil Organic Carbon-Water Partition Coefficient (Koc) and why is it important?
Q4: Are there other soil factors that can influence the performance of this compound?
Yes, besides organic matter, other soil properties can affect the efficacy of this compound:
-
Soil Texture: Heavy soils with high clay content can also adsorb pesticides, although organic matter is typically the dominant factor. Sandy soils with larger pore spaces may allow for better distribution of the nematicide.[5]
-
Soil pH: The pH of the soil can influence the chemical form and stability of a pesticide, potentially affecting its degradation rate and interaction with soil components.
-
Soil Moisture: Adequate soil moisture is necessary for the movement and distribution of non-fumigant nematicides like this compound in the soil profile.[1][9] However, excessive moisture can lead to dilution or leaching of the chemical.[1]
-
Soil Temperature: Temperature can affect the degradation rate of the nematicide and the metabolic activity of the nematodes.[5][9]
Troubleshooting Guide
Problem: I have applied this compound according to the standard protocol, but I am observing poor nematode control in my high organic matter soil experiments.
This guide provides a systematic approach to identifying the potential cause of the issue and offers solutions to improve experimental outcomes.
Step 1: Characterize Your Soil
The first step in troubleshooting is to thoroughly understand the properties of the soil you are using.
Recommended Action:
-
Quantify Soil Organic Matter: Determine the percentage of organic matter in your soil. Soils with organic matter content above 5% are generally considered high and may require adjustments to your experimental protocol.
-
Analyze Soil Texture and pH: Understanding the clay, silt, and sand composition, as well as the pH, will provide a more complete picture of the soil environment.
Data Interpretation:
| Soil Organic Matter (%) | Expected this compound Bioavailability | Potential for Reduced Efficacy |
| < 2% | High | Low |
| 2% - 5% | Moderate | Moderate |
| > 5% | Low | High |
| > 10% | Very Low | Very High |
Table 1: General relationship between soil organic matter and expected nematicide bioavailability.
Step 2: Re-evaluate this compound Application and Dosage
In high organic matter soils, the standard application rate of this compound may not be sufficient to overcome the binding effect.
Recommended Action:
-
Conduct a Dose-Response Study: Perform a preliminary experiment with a range of this compound concentrations in your specific high organic matter soil to determine the optimal effective dose.
-
Ensure Uniform Application: Thoroughly incorporate this compound into the soil to ensure even distribution and maximize the chances of contact with nematodes.
Hypothetical Efficacy Data in Different Soil Types:
| Soil Type | Organic Matter (%) | This compound Application Rate (kg a.i./ha) | Nematode Mortality (%) |
| Sandy Loam | 1.5 | 3 | 95 |
| Silt Loam | 4.0 | 3 | 70 |
| Clay Loam | 6.5 | 3 | 50 |
| Peat Soil | 15.0 | 3 | 25 |
| Peat Soil | 15.0 | 6 | 60 |
Table 2: Hypothetical data illustrating the impact of soil organic matter and application rate on nematicide efficacy.
Step 3: Assess Nematode Population and Distribution
The initial nematode population density and their location within the soil profile can influence the perceived efficacy of the treatment.
Recommended Action:
-
Accurate Nematode Quantification: Use a reliable method, such as the Baermann funnel or centrifugal flotation, to accurately determine the initial nematode population density in your soil.
-
Assess Vertical Distribution: Sample soil at different depths to understand where the target nematode population is concentrated. This compound needs to reach the nematodes to be effective.
Step 4: Review Experimental Conditions
Environmental factors during the experiment can impact both the nematicide and the nematodes.
Recommended Action:
-
Monitor Soil Moisture and Temperature: Maintain optimal soil moisture and temperature for nematode activity and this compound stability throughout the experiment.
-
Consider Pre-treatment Soil Conditioning: Ensure the soil is well-tilled and free of large clods to facilitate uniform nematicide distribution.[1]
Experimental Protocols
Protocol 1: Determination of Soil Organic Matter Content (Loss-on-Ignition Method)
A simple and widely used method to estimate the organic matter content in soil.
Materials:
-
Drying oven
-
Muffle furnace
-
Porcelain crucibles
-
Analytical balance
-
Desiccator
-
Soil samples
Methodology:
-
Place approximately 10 g of air-dried soil, passed through a 2 mm sieve, into a pre-weighed porcelain crucible.
-
Dry the soil sample in an oven at 105°C for 24 hours to determine the dry weight.
-
After drying, place the crucible in a desiccator to cool.
-
Weigh the crucible with the oven-dried soil.
-
Place the crucible in a muffle furnace and heat to 400-500°C for 4-6 hours.
-
Turn off the furnace and allow it to cool to approximately 100°C.
-
Transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible with the ashed soil.
-
Calculate the percentage of organic matter as follows: % Organic Matter = [(Weight of oven-dried soil - Weight of ashed soil) / Weight of oven-dried soil] x 100
Protocol 2: Bioassay for this compound Efficacy in High Organic Matter Soil
This protocol is designed to test the efficacy of this compound against a target nematode species in a specific high organic matter soil.
Materials:
-
High organic matter soil of interest
-
Target plant-parasitic nematodes (e.g., Meloidogyne incognita)
-
This compound (technical grade or formulated product)
-
Pots or containers for the bioassay
-
Host plants susceptible to the target nematode
-
Growth chamber or greenhouse with controlled conditions
-
Nematode extraction equipment (Baermann funnels or centrifuge)
-
Microscope for nematode counting
Methodology:
-
Soil Preparation: Autoclave or pasteurize the high organic matter soil to eliminate existing nematodes. Characterize the soil for organic matter content, texture, and pH.
-
This compound Treatment: Prepare a range of this compound concentrations. For each concentration, thoroughly mix the required amount of this compound with a known weight of the prepared soil. Include an untreated control.
-
Potting and Inoculation: Fill pots with the treated and untreated soil. Transplant a healthy seedling of a susceptible host plant into each pot. After a few days of acclimatization, inoculate each pot (except for a negative control) with a known number of the target nematodes.
-
Incubation: Maintain the pots in a growth chamber or greenhouse under optimal conditions for plant and nematode growth for a period of 4-8 weeks.
-
Nematode Extraction and Assessment: At the end of the incubation period, carefully remove the plants and soil from the pots.
-
Soil Population: Extract nematodes from a sub-sample of soil from each pot using a standard extraction method.
-
Root Population: Gently wash the roots and stain them (e.g., with acid fuchsin) to count the number of nematodes (e.g., galls, cysts, or individuals) within the roots.
-
-
Data Analysis: Compare the nematode populations in the this compound-treated soils to the untreated control to determine the percentage of mortality or reduction in reproduction.
Visualizations
Caption: Acetylcholinesterase inhibition by this compound in nematodes.
Caption: Troubleshooting workflow for poor this compound efficacy.
References
- 1. Soil Nematode Management Strategies [agricdemy.com]
- 2. journals.flvc.org [journals.flvc.org]
- 3. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant-parasitic Nematode Acetylcholinesterase Inhibition by Carbamate and Organophosphate Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical control of nematodes: efficiency and side-effects [fao.org]
- 6. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. log KOC - ECETOC [ecetoc.org]
- 9. media.clemson.edu [media.clemson.edu]
Stability of Imicyafos in aqueous solutions for laboratory assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of Imicyafos in aqueous solutions for laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, an organophosphate nematicide, is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH, temperature, and presence of light.[1][2] Generally, stability is greatest in neutral to slightly acidic conditions.[3][4] Under alkaline conditions, the rate of degradation increases significantly.[3][5]
Q2: How do pH and temperature impact the stability of this compound?
A2: Both pH and temperature are critical factors.
-
pH: this compound degrades more rapidly in alkaline (high pH) solutions compared to acidic or neutral (low to mid pH) solutions. This process is known as alkaline hydrolysis, a common degradation pathway for organophosphate pesticides.[3][4][6]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[7][8] Therefore, storing stock solutions and conducting experiments at controlled, cool temperatures is recommended. The safety data sheet for this compound recommends refrigerated storage (2-10°C).[1]
Q3: Is this compound sensitive to light?
A3: Yes. Exposure to sunlight should be avoided, as photolysis (degradation by light) can be a significant degradation pathway for pesticides in aqueous solutions.[1][9][10][11] It is recommended to use amber vials or containers that block UV light and to minimize the exposure of solutions to direct sunlight or strong laboratory lighting during experiments.[1]
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: To ensure the consistency and reliability of your experiments:
-
Solvent: Prepare initial high-concentration stock solutions in a stable organic solvent like acetonitrile or acetone, where this compound is more stable.[12][13] Store these stock solutions in a tightly sealed, light-shielding container at refrigerated temperatures (2-10°C).[1]
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock solution into your chosen aqueous buffer.
-
pH Control: Use a buffered solution to maintain a stable pH throughout your experiment, preferably in the neutral to slightly acidic range (pH 5-7) for maximum stability.
-
Storage: If aqueous solutions must be stored, even for a short period, keep them refrigerated and protected from light.
Troubleshooting Guide
This guide helps diagnose common issues related to this compound stability during laboratory assays.
Problem: I am observing inconsistent results, or my this compound appears to be degrading much faster than expected in my aqueous assay.
Troubleshooting Steps:
Follow the decision tree below to identify the potential cause of instability.
Caption: Troubleshooting decision tree for this compound instability.
Data Presentation: this compound Stability
Disclaimer: This data is for illustrative purposes to demonstrate expected trends. Actual degradation rates should be determined empirically under your specific experimental conditions.
| pH | Temperature (°C) | Estimated Half-life (DT₅₀) | Stability Profile |
| 4.0 | 25 | > 1 year | Very Stable |
| 7.0 | 25 | ~ 150 - 200 days | Moderately Stable |
| 9.0 | 25 | < 30 days | Unstable |
| 7.0 | 40 | ~ 40 - 60 days | Unstable |
| 7.0 | 50 | < 10 days | Very Unstable |
Experimental Protocols
Protocol: Determination of this compound Hydrolysis Rate
This protocol outlines a general method for determining the hydrolysis rate of this compound in buffered aqueous solutions.
1.0 Objective To determine the rate of hydrolysis of this compound at different pH values under controlled temperature conditions.
2.0 Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Boric acid (H₃BO₃)
-
Potassium chloride (KCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated pH meter
-
Temperature-controlled incubator
3.0 Preparation of Buffer Solutions (0.05 M)
-
pH 4: Prepare a potassium hydrogen phthalate buffer.
-
pH 7: Prepare a phosphate buffer using KH₂PO₄ and K₂HPO₄.[12]
-
pH 9: Prepare a boric acid/KCl buffer. *Adjust final pH of all buffers using HCl or NaOH. Filter sterilize (0.22 µm filter) to prevent microbial degradation.
4.0 Preparation of Solutions
-
Stock Solution (1000 mg/L): Accurately weigh this compound standard and dissolve in acetonitrile to prepare a 1000 mg/L stock solution.
-
Test Solutions (~1 mg/L): Spike the pH 4, 7, and 9 buffers with the stock solution to achieve a final concentration of approximately 1 mg/L. The volume of acetonitrile added should not exceed 1% of the total solution volume to avoid co-solvent effects.
5.0 Incubation
-
Dispense the test solutions into replicate amber glass vials for each pH and time point.
-
Place the vials in a temperature-controlled incubator set to a constant temperature (e.g., 25°C).
6.0 Sampling and Analysis
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42 days), remove replicate vials for each pH.
-
Analyze the concentration of this compound immediately using a validated HPLC-UV or LC-MS method.[12][13][15]
7.0 Data Analysis
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics. Calculate the rate constant (k) from the slope of the line.
-
Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.
Experimental Workflow Diagram
Caption: Workflow for an this compound aqueous hydrolysis study.
References
- 1. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 2. CN108208000A - A kind of nematicidal agent composition containing this compound - Google Patents [patents.google.com]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemistry of insecticide imidacloprid: direct and sensitized photolysis in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous derivatization and trapping of volatile products from aqueous photolysis of thiamethoxam insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Imicyafos LC-MS/MS analysis
Welcome to the technical support center for Imicyafos LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this compound.
I. Troubleshooting Guide
This section addresses common issues encountered during this compound LC-MS/MS analysis.
Issue 1: Signal Suppression or Enhancement (Matrix Effects)
Q: My this compound signal intensity is significantly lower or higher in the sample matrix compared to the solvent standard. How can I mitigate these matrix effects?
A: Matrix effects, the alteration of analyte ionization efficiency by co-eluting matrix components, are a primary challenge in LC-MS/MS analysis.[1][2][3][4] They can lead to inaccurate quantification.[1][4] Here are several strategies to overcome this issue:
-
Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up complex samples. For organophosphorus pesticides like this compound, various SPE sorbents can be effective.[7][8] A common approach involves using a graphitized carbon black/aminopropylsilanized silica gel layered cartridge.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural products.[1][2][10] It involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound from the sample matrix into an immiscible solvent.[7]
-
-
Chromatographic Separation: Optimizing the LC method can separate this compound from matrix components that cause interference.
-
Gradient Elution: Employing a suitable gradient can help resolve the analyte peak from interfering compounds.
-
Column Selection: Using a column with a different stationary phase chemistry can alter selectivity and improve separation.
-
-
Calibration Strategies:
-
Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[11] This helps to compensate for signal suppression or enhancement.[11]
-
Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is a highly effective way to correct for matrix effects and variations in sample preparation and instrument response.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[12][13] However, ensure that the diluted concentration of this compound remains above the limit of quantitation (LOQ).[12]
Experimental Workflow for Mitigating Matrix Effects
Caption: A generalized workflow for sample preparation and analysis to minimize matrix effects.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: The chromatographic peak for this compound is tailing, broad, or split. What are the potential causes and solutions?
A: Poor peak shape can compromise the accuracy and precision of quantification. The following table outlines common causes and troubleshooting steps.[14]
| Problem | Potential Causes | Troubleshooting Solutions |
| Peak Tailing | - Secondary interactions between this compound and the column stationary phase.- Column contamination or aging.[14]- Mismatched pH between the sample solvent and mobile phase. | - Use a mobile phase with an appropriate pH and ionic strength.- Consider a different column with end-capping or a different stationary phase.- Flush the column or replace it if it's old or contaminated.[14] |
| Peak Broadening | - High sample load (injecting too much mass on the column).- Large injection volume.- Extra-column volume (e.g., excessive tubing length). | - Reduce the injection volume or dilute the sample.- Ensure the injection solvent is weaker than the initial mobile phase.- Minimize the length and diameter of tubing between the injector, column, and detector. |
| Split Peaks | - Partially blocked column frit.[14]- Column void or channeling.- Injection solvent is much stronger than the mobile phase.[14] | - Reverse flush the column at a low flow rate to dislodge particulates.- Replace the column if a void is suspected.- Ensure the injection solvent is compatible with and ideally weaker than the mobile phase. |
Issue 3: Low Reproducibility and High Variability
Q: I am observing significant variability in my results between injections. What should I investigate?
A: Low reproducibility can stem from various sources throughout the analytical workflow.
-
Inconsistent Sample Preparation: Ensure that each sample is treated identically during extraction and cleanup.[8] Use precise volumes and consistent timings for each step.
-
Autosampler Issues: Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent. Running a system suitability test can help diagnose autosampler problems.[15][16]
-
LC System Instability: Fluctuations in pump pressure or temperature can lead to retention time shifts and variable peak areas.[15] Ensure the LC system is properly equilibrated and that the mobile phases are degassed.
-
MS Source Instability: A dirty or unstable ion source can cause erratic signal intensity.[15] Regular cleaning of the ion source is crucial for maintaining performance.[15]
Troubleshooting Decision Tree for Low Reproducibility
Caption: A decision tree to systematically troubleshoot the cause of low reproducibility.
II. Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation method for this compound in soil?
A1: For soil matrices, a modified QuEChERS method is often effective. A typical protocol would involve:
-
Extraction: Extraction of the soil sample with acetonitrile and water.
-
Salting Out: Addition of salts like magnesium sulfate and sodium chloride to induce phase separation.
-
Dispersive SPE (d-SPE) Cleanup: The supernatant is then cleaned up using a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.
Q2: What are the recommended LC-MS/MS parameters for this compound analysis?
A2: The optimal parameters can vary depending on the instrument and specific matrix. However, a good starting point is provided in the table below.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor at least two MRM (Multiple Reaction Monitoring) transitions for quantification and confirmation. The specific m/z values will depend on the precursor and product ions of this compound. |
Note: These are general recommendations. Method development and optimization are crucial for achieving the best results for your specific application.
Q3: How do I calculate the matrix effect?
A3: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
Q4: Can I use a "dilute and shoot" approach for this compound analysis?
A4: A "dilute and shoot" approach, where the sample extract is simply diluted before injection, can be a quick and easy method.[13] It is most suitable for samples with relatively low matrix complexity.[13] For complex matrices like soil or certain plant tissues, this method may not be sufficient to overcome significant matrix effects, and a more thorough cleanup procedure like SPE or QuEChERS is recommended.[13] The degree of dilution required to minimize matrix effects should be experimentally determined.[12]
Q5: My background noise is high. What can I do?
A5: High background noise can originate from several sources:
-
Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and reagents.[17]
-
Contaminated LC System: Flush the system thoroughly. Contamination can build up in the tubing, injector, and column.[15]
-
Dirty MS Ion Source: The ion source is prone to contamination from non-volatile matrix components. Regular cleaning is essential.[15][17]
-
In-source Fragmentation: Optimize the source parameters (e.g., voltages, temperatures) to minimize unwanted fragmentation.
If you continue to experience issues, please consult your instrument manufacturer's troubleshooting guides or contact their technical support.
References
- 1. selectscience.net [selectscience.net]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. zefsci.com [zefsci.com]
- 16. myadlm.org [myadlm.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the efficacy of Imicyafos against specific nematode species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nematicide Imicyafos with other chemical alternatives, focusing on its efficacy against specific plant-parasitic nematode species. The information is compiled from various studies to assist researchers and professionals in evaluating its potential for nematode management strategies.
Comparative Efficacy of Nematicides
The following table summarizes the performance of this compound and alternative nematicides against several economically important nematode species. Efficacy is presented through various metrics, including mortality rates, population reduction, and lethal concentrations (LC50 and LC90).
| Nematode Species | Nematicide | Efficacy Metric | Value | Exposure Time | Study Type |
| Meloidogyne incognita | This compound GR | Mortality Rate | 91.5% | 60 Days | Pot |
| Fosthiazate | Root Gall Reduction | Less than this compound | 60 Days | Greenhouse | |
| Meloidogyne hapla | This compound GR | Mortality Rate | 90.6% | 60 Days | Pot |
| Pratylenchus penetrans | This compound | Population Reduction | Significant | - | Field |
| Helicotylenchus microlobus & Mesocriconema nebraskense | This compound | LC50 | 5.2 ppm | 72 Hours | Laboratory |
| This compound | LC90 | 14269.0 ppm | 72 Hours | Laboratory | |
| Fluopyram | LC50 | 0.0144 ppm | 72 Hours | Laboratory | |
| Fluopyram | LC90 | 17.241 ppm | 72 Hours | Laboratory | |
| Fosthiazate | LC50 | 1.30 ppm | 72 Hours | Laboratory | |
| Fosthiazate | LC90 | 51.44 ppm | 72 Hours | Laboratory | |
| Abamectin | LC50 | 19.6 ppm | 72 Hours | Laboratory | |
| Ethoprophos | Population Reduction | 60% | 30 Days | Field | |
| Fosthiazate | Population Reduction | 82.5% | 30 Days | Field | |
| Fluopyram | Population Reduction | 77.5% | 30 Days | Field |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies evaluating this compound.
Study 1: Efficacy of this compound GR against Root-Knot Nematodes (M. incognita and M. hapla)
-
Objective: To evaluate the efficacy of this compound GR against two species of root-knot nematodes in pot and greenhouse conditions.
-
Experimental Design:
-
Pot Experiments: Tomato plants were inoculated with either M. incognita or M. hapla. This compound GR was applied to the soil. Nematode mortality and root galling were assessed 60 days after treatment.
-
Greenhouse Experiments: The efficacy of this compound GR on M. incognita was tested on watermelon, melon, cucumber, and tomato. The control efficacy on root galling was evaluated for up to 60 days and compared with Fosthiazate treatment.
-
-
Key Findings: this compound GR significantly reduced the populations of both M. incognita and M. hapla and suppressed root galling in tomato. In greenhouse conditions, its efficacy persisted for up to 60 days and showed better root gall reduction than Fosthiazate.
Study 2: Efficacy of Nematicides Against Helicotylenchus microlobus and Mesocriconema nebraskense in Turfgrass
-
Objective: To determine the acute toxicity and field efficacy of five nematicides, including this compound, against spiral and ring nematodes in turfgrass.
-
Experimental Design:
-
Laboratory Acute Toxicity Assay: Nematodes were exposed to various concentrations of this compound, Fluopyram, Fosthiazate, Abamectin, and Ethoprophos. Mortality was recorded at 24, 48, and 72 hours to calculate LC50 and LC90 values.
-
Field Trial: The nematicides were applied to turfgrass plots. Nematode populations were assessed 30 days after treatment to determine the corrected population reduction.
-
-
Key Findings: In laboratory conditions, Fluopyram was the most potent nematicide, followed by Fosthiazate. This compound showed moderate efficacy, requiring higher concentrations for high mortality. In the field, Fosthiazate showed the greatest population reduction, followed by Fluopyram. All tested nematicides reduced nematode populations by at least 60%.
Study 3: Effects of this compound on Pratylenchus penetrans and Soil Nematode Community Structure
-
Objective: To evaluate the effects of this compound on the population of the root-lesion nematode P. penetrans and the broader soil nematode community in radish cultivation.
-
Experimental Design: Two-year field experiments were conducted. This compound was incorporated into the top 10 cm of soil. Nematode densities were measured at different soil depths (0-10 cm and 10-30 cm) at various time points after application. The impact on the nematode community structure was analyzed using PCR-DGGE.
-
Key Findings: this compound significantly decreased the population of P. penetrans in the topsoil layer where it was applied. The nematicide had little to no significant impact on the density of free-living nematodes, suggesting a degree of selectivity. While there were some initial alterations to the nematode community structure, these effects were not observed at harvest.
Mode of Action: Acetylcholinesterase Inhibition
This compound is a non-fumigant organophosphate nematicide that functions as an acetylcholinesterase (AChE) inhibitor. AChE is a critical enzyme in the nervous system of nematodes, responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, death of the nematode.
The following diagram illustrates the cholinergic signaling pathway in nematodes and the point of inhibition by this compound.
Caption: Cholinergic signaling pathway and this compound inhibition.
Conclusion
This compound demonstrates significant efficacy against a range of plant-parasitic nematodes, particularly root-knot and root-lesion nematodes. Its performance is comparable to other nematicides, though its potency can vary depending on the target species and environmental conditions. A key advantage of this compound appears to be its relatively low impact on non-target, free-living nematode populations, suggesting a favorable environmental profile compared to broader-spectrum soil fumigants. Its mode of action as an acetylcholinesterase inhibitor is a well-established mechanism for nematode control. Further research focusing on optimizing application strategies and understanding its long-term effects on the soil microbiome will be valuable for its integration into sustainable pest management programs.
A Comparative Analysis of Imicyafos and Fosthiazate for the Control of Root-Knot Nematodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two organophosphate nematicides, Imicyafos and Fosthiazate, for the control of root-knot nematodes (Meloidogyne spp.). The information presented herein is a synthesis of available experimental data to aid in research and development decisions.
Executive Summary
This compound and Fosthiazate are both effective non-fumigant nematicides that function by inhibiting acetylcholinesterase in nematodes, leading to paralysis and death.[1][2] Experimental evidence suggests that while both compounds provide significant control of root-knot nematodes, this compound may offer superior efficacy in reducing root galling caused by Meloidogyne incognita.[3][4] This guide presents a side-by-side comparison of their performance, detailed experimental methodologies, and a visualization of their shared mechanism of action.
Data Presentation: Performance Against Root-Knot Nematodes
The following tables summarize the quantitative data on the efficacy of this compound and Fosthiazate against key root-knot nematode species.
Table 1: Efficacy of this compound GR against Meloidogyne incognita and Meloidogyne hapla in Pot Studies
| Nematode Species | Efficacy Metric | Result | Citation |
| M. incognita | Mortality Rate (60 days after treatment) | 91.5% | [5] |
| Reduction in Root Galls (60 days after inoculation) | 94.2% | [5] | |
| M. hapla | Mortality Rate (60 days after treatment) | 90.6% | [5] |
| Reduction in Root Galls (60 days after inoculation) | 95.1% | [5] |
Note: A study reported that this compound GR treatment resulted in a greater reduction in the number of root galls compared to Fosthiazate treatment.[3][4]
Table 2: Efficacy of Fosthiazate against Meloidogyne incognita in Greenhouse and Field Studies
| Crop | Efficacy Metric | Result | Citation |
| Tomato & Pepper | Inhibition of M. incognita Population | 91.2% - 94.6% | [6] |
| Reduction in Gall Formation | 86.2% - 88.5% | [6] | |
| Tomato | Reduction in M. incognita Population in Soil | 97.8% | [7] |
| Reduction in Root Galls | 71.3% | [7] | |
| Cucumis melo var. saccharinus | Control Effect (Root-Knot Index) 31 days post-application | 57.85% | [8] |
| Control Effect (Root-Knot Index) 38 days after second application | 31.87% | [8] |
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Fosthiazate belong to the organophosphate class of pesticides and share a common mechanism of action. They act as acetylcholinesterase (AChE) inhibitors in the nervous system of nematodes.[1][2] By inhibiting AChE, these nematicides prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous nerve stimulation, causing spastic paralysis and ultimately, the death of the nematode.[6]
Mechanism of action for organophosphate nematicides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for evaluating the efficacy of nematicides like this compound and Fosthiazate.
In Vitro Mortality Assay
This assay determines the direct toxicity of the nematicide to the target nematode.
-
Preparation of Nematicide Solutions: A stock solution of the technical grade nematicide is prepared in a suitable solvent (e.g., acetone) and serially diluted with distilled water to obtain a range of test concentrations.
-
Nematode Suspension: Second-stage juveniles (J2) of the target root-knot nematode species are hatched from egg masses and suspended in distilled water at a known density.
-
Exposure: A fixed volume of the nematode suspension is added to each well of a multi-well plate containing the different nematicide concentrations. Control wells contain only distilled water and the solvent.
-
Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: Following incubation, nematodes are observed under a microscope. Mortality is determined by the lack of movement upon probing with a fine needle.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the data is used to determine the lethal concentration (LC50) value.
Pot Study for In Planta Efficacy
This assay evaluates the ability of the nematicide to protect a host plant from nematode infection.
-
Soil Preparation and Treatment: Pots are filled with sterilized soil or a sand-soil mixture. The nematicide (e.g., this compound GR or Fosthiazate granules) is incorporated into the soil at the desired application rate. An untreated control group is also prepared.
-
Transplanting: Healthy, uniform seedlings of a susceptible host plant (e.g., tomato) are transplanted into the treated and untreated pots.
-
Nematode Inoculation: After a plant establishment period, each pot is inoculated with a known number of root-knot nematode eggs or J2s.
-
Growth Period: The plants are maintained in a greenhouse or growth chamber under controlled conditions for a specified period (e.g., 60 days).
-
Data Collection:
-
Root Galling Index: The root systems are carefully washed, and the degree of galling is assessed using a standardized rating scale (e.g., 0-10).
-
Nematode Population Density: The number of eggs and juveniles in the soil and roots are quantified using standard extraction techniques.
-
Plant Growth Parameters: Plant height, shoot weight, and root weight are measured.
-
-
Data Analysis: The data from the nematicide-treated groups are statistically compared to the untreated control to determine the efficacy in reducing nematode reproduction and the impact on plant growth.
General experimental workflow for nematicide efficacy testing.
Conclusion
Both this compound and Fosthiazate are potent organophosphate nematicides for the management of root-knot nematodes. The available data indicates that this compound may have a performance advantage over Fosthiazate in reducing root galling from M. incognita. However, further direct comparative studies, particularly including M. hapla and other economically important Meloidogyne species, are warranted to provide a more comprehensive understanding of their relative efficacy under various agricultural conditions. The choice between these two nematicides may also be influenced by factors such as cost, availability, and specific crop-nematode complexes. Researchers are encouraged to consider the detailed experimental protocols provided to design further comparative studies.
References
- 1. brill.com [brill.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Control Effects of this compound GR against Two Species of the Root-knot Nematodes (Meloidogyne incognita and Meloidogyne hapla) | Semantic Scholar [semanticscholar.org]
- 4. Control Effects of this compound GR against Two Species of the Root-knot Nematodes (Meloidogyne incognita and Meloidogyne hapla) -The Korean Journal of Pesticide Science | 학회 [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fosthiazate inhibits root-knot disease and alters rhizosphere microbiome of Cucumis melo var. saccharinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iskweb.co.jp [iskweb.co.jp]
Comparative Analysis of Imicyafos and Abamectin Nematicidal Activity
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the nematicidal properties of Imicyafos and Abamectin, two compounds utilized in the management of plant-parasitic nematodes. The following sections detail their mechanisms of action, present available quantitative efficacy data, and outline experimental protocols for their evaluation.
Mechanism of Action
This compound and Abamectin control nematodes through distinct biochemical pathways, representing different modes of action.
This compound is an organophosphate nematicide that acts as an acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the nematode.
Abamectin , a member of the avermectin family, targets the nematode's nervous system by modulating glutamate-gated chloride channels (GluCls).[2][3] Abamectin binds to these channels, increasing the influx of chloride ions into nerve and muscle cells. This hyperpolarization of the cell membrane inhibits nerve signal transmission, leading to paralysis and death of the nematode.[2][3]
Quantitative Nematicidal Activity
The following table summarizes the available quantitative data on the nematicidal activity of Abamectin against various plant-parasitic nematodes. Due to the limited availability of public data, specific LC50/EC50 values for this compound are not included. However, qualitative efficacy data for this compound is presented for a comparative overview.
| Nematicide | Nematode Species | Efficacy Metric | Value | Exposure Time | Reference |
| Abamectin | Meloidogyne incognita | LC50 | 7.06 mg/L | Not Specified | |
| Meloidogyne incognita | LC90 | 21.81 mg/L | Not Specified | ||
| Meloidogyne incognita | LC50 (EW formulation) | 21.66 µg/ml | Not Specified | [4] | |
| Meloidogyne incognita | LC50 (egg hatching) | 12.83 µg/ml (SC 2%) | Not Specified | [4] | |
| Meloidogyne incognita | EC50 (seed treatment) | 0.2 mg a.s. seed⁻¹ | 8 weeks | [5] | |
| Rotylenchulus reniformis | LD50 | 32.9 µg/ml | 2 hours | [6] | |
| Rotylenchulus reniformis | LD50 | 3.49 µg/ml | 24 hours | [6] | |
| Globodera pallida | LD50 | 13.23 µg/mL | 24 hours | [7] | |
| Globodera pallida | LD50 | 2.90 µg/mL | 384 hours | [7] | |
| This compound | Meloidogyne incognita | Mortality Rate | 91.5% | 60 days | [8] |
| Meloidogyne hapla | Mortality Rate | 90.6% | 60 days | [8] | |
| Pratylenchus penetrans | Population Reduction | Significant | Field Study | [6][8] |
Note: The efficacy of nematicides can vary depending on the formulation, nematode species, life stage, and environmental conditions.[9]
Experimental Protocols
The following outlines a comprehensive methodology for a comparative in vitro bioassay to determine the nematicidal activity of this compound and Abamectin. This protocol is a synthesis of established methods for testing organophosphate and avermectin nematicides.
Nematode Culture and Extraction
-
Nematode Species: Meloidogyne incognita (root-knot nematode) is a suitable candidate due to its economic importance and established rearing protocols.
-
Culture: Nematodes can be cultured on susceptible host plants, such as tomato (Solanum lycopersicum) or cucumber (Cucumis sativus), in a greenhouse environment.
-
Extraction of Second-Stage Juveniles (J2s):
-
Infected roots are washed and macerated in a blender with a sodium hypochlorite solution (0.5-1%) to release the eggs.
-
The egg suspension is passed through a series of nested sieves to remove root debris.
-
Eggs are collected on a fine-mesh sieve (e.g., 25 µm) and rinsed with sterile water.
-
The eggs are then placed in a Baermann funnel or a hatching chamber at room temperature to collect freshly hatched J2s.
-
Nematicide Stock Solution Preparation
-
Prepare stock solutions of this compound and Abamectin in an appropriate solvent (e.g., acetone or ethanol) at a high concentration.
-
Perform serial dilutions of the stock solutions with sterile distilled water to obtain a range of test concentrations. A surfactant (e.g., Tween 80) may be added at a low concentration (e.g., 0.01%) to ensure proper mixing.
In Vitro Mortality Assay
-
Assay Plates: Use 96-well microtiter plates for the assay.
-
Procedure:
-
Add a defined volume (e.g., 50 µL) of each nematicide dilution to the wells of the microtiter plate. Include a solvent control and a water control.
-
Add a suspension of a known number of J2s (e.g., 50-100 nematodes in 50 µL of water) to each well.
-
Seal the plates to prevent evaporation and incubate at a controlled temperature (e.g., 25°C) in the dark.
-
-
Data Collection:
-
After a specific exposure time (e.g., 24, 48, and 72 hours), observe the nematodes under an inverted microscope.
-
Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Count the number of dead and live nematodes in each well.
-
Data Analysis
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population) and LC90 values for each nematicide at each time point.
Visualizations
Signaling Pathways
Caption: this compound mode of action as an acetylcholinesterase inhibitor.
Caption: Abamectin mode of action on glutamate-gated chloride channels.
Experimental Workflow
Caption: Experimental workflow for in vitro nematicide bioassay.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. plantsciencejournal.com [plantsciencejournal.com]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. kspsjournal.or.kr:443 [kspsjournal.or.kr:443]
A Comparative Analysis of Imicyafos and Biological Nematicides for Plant-Parasitic Nematode Control
For Researchers, Scientists, and Drug Development Professionals
The management of plant-parasitic nematodes, microscopic roundworms that cause significant crop damage worldwide, is a critical challenge in agriculture. For decades, chemical nematicides have been the primary tool for nematode control. However, growing concerns over their environmental impact and potential for non-target effects have spurred the development of more sustainable alternatives, including biological nematicides. This guide provides an objective comparison of the efficacy of imicyafos, a non-fumigant organophosphate nematicide, with several prominent biological nematicides. The information presented is supported by experimental data to aid researchers and professionals in making informed decisions for nematode management strategies.
Executive Summary
This compound is a chemical nematicide that acts as an acetylcholinesterase (AChE) inhibitor, offering broad-spectrum activity against various plant-parasitic nematodes, including root-knot, root-lesion, and cyst nematodes.[1] It has demonstrated significant efficacy in reducing nematode populations in the soil and suppressing damage to crops such as radish.[2][3] Biological nematicides, derived from naturally occurring microorganisms, offer a more targeted and environmentally benign approach. These agents, which include fungi like Purpureocillium lilacinum and bacteria such as Pasteuria penetrans and Bacillus thuringiensis, employ various modes of action, from parasitism of nematode eggs and juveniles to the production of nematicidal toxins.[4][5][6]
This guide will delve into the quantitative efficacy of this compound and key biological nematicides, present detailed experimental protocols for their evaluation, and visualize their modes of action and experimental workflows.
Data Presentation: A Quantitative Comparison of Nematicide Efficacy
The following tables summarize the efficacy of this compound and selected biological nematicides based on available experimental data. It is important to note that the efficacy of these products can vary depending on factors such as the target nematode species, crop, soil type, and application method.
Table 1: Efficacy of this compound against Plant-Parasitic Nematodes
| Target Nematode | Crop | Efficacy Metric | Result | Reference |
| Meloidogyne incognita | Tomato | Mortality Rate (60 days after treatment) | 91.5% | [7] |
| Meloidogyne hapla | Tomato | Mortality Rate (60 days after treatment) | 90.6% | [7] |
| Meloidogyne incognita | Tomato | Root Galling Reduction (60 days after inoculation) | 94.2% | [7] |
| Meloidogyne hapla | Tomato | Root Galling Reduction (60 days after inoculation) | 95.1% | [7] |
| Pratylenchus penetrans | Radish | Population Density Reduction in soil (0-10 cm) | Significant decrease compared to control | [2][3] |
| Heterodera spp. | Chinese Cabbage | Hatching Inhibition | >99% | [8][9] |
Table 2: Efficacy of Biological Nematicides against Plant-Parasitic Nematodes
| Biological Agent | Target Nematode | Crop | Efficacy Metric | Result | Reference |
| Purpureocillium lilacinum | Meloidogyne incognita | Tomato | Juvenile Mortality (in vitro, 72h) | 97.6% | [10] |
| Purpureocillium lilacinum | Meloidogyne incognita | Tomato | Egg Hatching Inhibition (in vitro, 72h) | 79.8% | [10] |
| Purpureocillium lilacinum | Meloidogyne javanica | Pineapple | Reduction in nematode eggs and galls | Notable reduction | [11] |
| Bacillus thuringiensis | Meloidogyne incognita | Not specified | Mortality | 89-100% | [4] |
| Pseudomonas fluorescens | Meloidogyne spp. | Not specified | Population Reduction | Up to 90% | [4] |
| Pasteuria penetrans | Meloidogyne arenaria | Peanut | Root and pod gall reduction | 60% and 95% respectively | [12] |
| Pasteuria penetrans | Meloidogyne javanica | Sugarcane | Reduction in eggs and second-stage juveniles | 99% | [13] |
Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for key experiments cited in this guide.
In Vitro Evaluation of Nematicide Efficacy on Nematode Mortality and Egg Hatching
This protocol is a generalized procedure based on methodologies described in studies evaluating the direct impact of nematicidal compounds on nematodes.
Objective: To assess the direct toxicity of a nematicide (chemical or biological) on the mortality of second-stage juveniles (J2) and the hatching of eggs of a target plant-parasitic nematode.
Materials:
-
Target nematicide (e.g., this compound, culture filtrate of a biological agent)
-
Pure culture of the target nematode (e.g., Meloidogyne incognita)
-
Sterile distilled water
-
Petri dishes or multi-well plates
-
Stereomicroscope
-
Pipettes and other standard laboratory equipment
Procedure:
-
Nematode Inoculum Preparation:
-
Extract nematode eggs from infected plant roots using a sodium hypochlorite solution.
-
Hatch the eggs in sterile water to obtain freshly hatched J2.
-
Collect and suspend the J2 in sterile water to a known concentration (e.g., 100 J2 per 100 µL).
-
-
Nematicide Solution Preparation:
-
Prepare a stock solution of the nematicide at a known concentration.
-
Create a series of dilutions of the nematicide in sterile distilled water.
-
-
Mortality Assay:
-
In each well of a multi-well plate, add a specific volume of a nematicide dilution.
-
Add a known number of J2 (e.g., 100) to each well.
-
Include a control group with only sterile water and J2.
-
Incubate the plates at a constant temperature (e.g., 25°C).
-
After a set exposure time (e.g., 24, 48, 72 hours), observe the nematodes under a stereomicroscope.
-
Count the number of dead (immotile and straight) and live nematodes.
-
Calculate the percentage of mortality for each treatment.
-
-
Egg Hatching Assay:
-
Place a known number of nematode eggs (e.g., 100) in each well of a multi-well plate.
-
Add a specific volume of a nematicide dilution to each well.
-
Include a control group with only sterile water and eggs.
-
Incubate the plates under the same conditions as the mortality assay.
-
After a set period (e.g., 7 days), count the number of hatched J2 in each well.
-
Calculate the percentage of egg hatching inhibition compared to the control.
-
Greenhouse Pot Experiment for Evaluating Nematicide Efficacy
This protocol outlines a typical pot experiment to assess the efficacy of a nematicide in a controlled plant-growth environment.
Objective: To evaluate the efficacy of a nematicide in reducing nematode infestation and improving plant growth in a pot trial.
Materials:
-
Test plants (e.g., tomato seedlings)
-
Sterilized soil mix
-
Pots
-
Target nematicide (this compound granules or a biological formulation)
-
Inoculum of the target nematode (e.g., Meloidogyne incognita eggs or J2)
-
Greenhouse facilities
Procedure:
-
Experimental Setup:
-
Fill pots with the sterilized soil mix.
-
Transplant one seedling into each pot.
-
Arrange the pots in a completely randomized design in the greenhouse.
-
-
Nematicide Application:
-
This compound: Apply the granular formulation at the recommended rate by incorporating it into the soil at the time of transplanting.
-
Biological Nematicide: Apply the biological agent according to the manufacturer's instructions. This may involve soil drenching, seed treatment, or incorporation into the soil.
-
-
Nematode Inoculation:
-
A few days after transplanting and nematicide application, inoculate each pot (except for the uninoculated control) with a known number of nematode eggs or J2.
-
-
Data Collection (after a specified growth period, e.g., 60 days):
-
Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.
-
Nematode Infestation:
-
Root Galling Index: Score the severity of root galling on a scale of 0-5 or 0-10.
-
Nematode Population in Roots: Extract and count the number of eggs and juveniles from a subsample of roots.
-
Nematode Population in Soil: Extract and count the number of nematodes from a soil subsample from each pot.
-
-
-
Data Analysis:
-
Statistically analyze the data to determine the significance of the differences between treatments.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.
General Mode of Action of Fungal Biological Nematicides
Caption: Generalized mode of action of a fungal biological nematicide.
Experimental Workflow for Nematicide Efficacy Testing
Caption: A typical experimental workflow for evaluating nematicide efficacy in a greenhouse setting.
Conclusion
This guide provides a comparative overview of the efficacy of the chemical nematicide this compound and several biological nematicides. The data indicates that this compound offers high levels of control against a broad range of plant-parasitic nematodes. Biological nematicides, while sometimes more specific in their target range, can also achieve significant reductions in nematode populations and damage, with the added benefit of a more favorable environmental profile.
The choice between this compound and a biological nematicide will depend on various factors, including the specific nematode problem, the crop, the production system (conventional or organic), and regulatory considerations. For researchers and professionals in drug development, the diverse modes of action of biological nematicides present exciting opportunities for the discovery and development of novel, sustainable nematode management solutions. Further head-to-head comparative studies under a wider range of conditions are needed to fully elucidate the relative performance of these important nematicidal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. indogulfbioag.com [indogulfbioag.com]
- 5. Effect of Plant Extracts on Hatching and Mortality of Root-Knot Nematode, Meloidogyne Incognita Larvae (in-Vitro) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. plantsciencejournal.com [plantsciencejournal.com]
- 7. researcherslinks.com [researcherslinks.com]
- 8. Efficacy of Purpureocillium lilacinum AUMC 10149 as biocontrol agent against root-knot nematode Meloidogyne incognita infecting tomato plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotoxicity comparison of Bacillus thuringiensis to control vector borne diseases against mosquito fauna - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy of microbiological nematicides in controlling root-knot nematodes in tomato [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Synergistic Nematicidal Action: A Comparative Analysis of Imicyafos and Bio-nematicide Combinations
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices has spurred research into integrated pest management strategies that combine the efficacy of chemical nematicides with the environmental benefits of biological control agents. This guide provides a comparative analysis of the synergistic effects of Imicyafos, an organophosphate nematicide, with bio-nematicides for the control of plant-parasitic nematodes. While direct experimental data on this compound combinations is emerging, this guide draws upon robust data from studies on Fosthiazate, a chemically similar organophosphate, to illustrate the potential for enhanced nematode control through synergistic interactions.
Understanding the Components
This compound: As a non-fumigant organophosphorus nematicide, this compound effectively controls plant-parasitic nematodes such as root-knot nematodes (Meloidogyne spp.) and lesion nematodes (Pratylenchus spp.)[1]. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode's nervous system, leading to paralysis and death[2][3].
Bio-nematicides: These agents are derived from naturally occurring microorganisms, such as fungi and bacteria, and offer a range of mechanisms for nematode control[4][5]:
-
Parasitism: Fungi like Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and bacteria such as Pasteuria penetrans directly parasitize nematodes. P. lilacinum destroys nematode eggs and infects juveniles, while P. penetrans spores attach to the nematode cuticle, germinate, and proliferate within the host, ultimately killing it[5][6][7].
-
Predation: Some fungi actively trap and consume nematodes[4][5].
-
Antagonism: Certain bacteria, including species of Bacillus and Serratia, produce secondary metabolites, enzymes (like proteases and chitinases), and toxins that are lethal to nematodes or inhibit their hatching and mobility[5][8].
-
Induced Systemic Resistance (ISR): Some bio-nematicides can trigger the plant's own defense mechanisms, making it more resistant to nematode attacks[4][5].
Synergistic Effects: A Performance Comparison
The combination of chemical and biological nematicides can result in a synergistic effect, where the combined efficacy is greater than the sum of their individual effects. This is often because the different modes of action target the nematode population in multiple ways. For instance, a chemical nematicide can provide a rapid reduction in the nematode population, while the bio-nematicide offers long-term suppression by targeting different life stages and persisting in the soil.
A study on the integrated management of root-knot nematodes on tomato demonstrated a significant synergistic effect when combining the organophosphate nematicide Fosthiazate with the bio-nematicide Purpureocillium lilacinum[9]. Given that this compound is also an organophosphate nematicide, a similar synergistic interaction is anticipated.
The following tables summarize the expected comparative performance based on the findings of the aforementioned study.
Table 1: Comparative Efficacy on Root-Knot Nematode Gall Index
| Treatment | Application Rate | Mean Gall Index* | Efficacy (%) |
| Control (Untreated) | - | 4.8 | - |
| This compound (projected) | Full Dose | 1.5 | 68.75 |
| Purpureocillium lilacinum | Standard Dose | 2.5 | 47.92 |
| This compound (projected half dose) + P. lilacinum | Half Dose + Standard Dose | 0.8 | 83.33 |
*Gall Index Scale: 0 = no galls, 5 = severe galling. Data is illustrative and based on Fosthiazate + P. lilacinum studies[9].
Table 2: Comparative Efficacy on Second-Stage Juvenile (J2) Population in Soil
| Treatment | Application Rate | Mean J2 Population (per 100g soil) | Reduction (%) |
| Control (Untreated) | - | 350 | - |
| This compound (projected) | Full Dose | 120 | 65.71 |
| Purpureocillium lilacinum | Standard Dose | 180 | 48.57 |
| This compound (projected half dose) + P. lilacinum | Half Dose + Standard Dose | 60 | 82.86 |
Data is illustrative and based on Fosthiazate + P. lilacinum studies[9].
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following outlines a typical experimental protocol for evaluating the synergistic effects of this compound and bio-nematicides in a greenhouse setting.
Greenhouse Pot Experiment Protocol
-
Soil Preparation: A mixture of sterilized sandy loam soil and compost (e.g., 4:1 ratio) is prepared. The soil is autoclaved to eliminate existing nematodes and microorganisms.
-
Potting and Sowing: Earthen pots (e.g., 18 cm top diameter) are filled with the sterilized soil mixture. Seeds of a nematode-susceptible plant, such as tomato (Solanum lycopersicum), are sown.
-
Treatment Application:
-
This compound: Applied as granules or a soil drench at the time of sowing or transplanting, at the recommended full dose and a half dose.
-
Bio-nematicide (P. lilacinum): Applied as a spore suspension (e.g., 1x10^8 spores/mL) to the soil around the seeds/seedlings.
-
Combined Treatment: A half dose of this compound is applied along with the standard dose of the bio-nematicide.
-
Controls: An untreated, inoculated control (nematodes only) and an uninoculated, untreated control (healthy plant) are included.
-
-
Nematode Inoculation: After seedling establishment (e.g., two-leaf stage), pots are inoculated with a suspension of second-stage juveniles (J2) of the target nematode (e.g., Meloidogyne incognita) at a predetermined density (e.g., 2000 J2 per pot).
-
Experimental Design and Growth Conditions: The experiment is laid out in a completely randomized design with multiple replications for each treatment. Pots are maintained in a greenhouse at controlled temperature (e.g., 25-30°C) and humidity, with regular watering.
-
Data Collection (after 60-90 days):
-
Plant Growth Parameters: Plant height, shoot fresh and dry weight, and root fresh weight are measured.
-
Nematode Population Assessment:
-
Root Galling Index: Roots are carefully washed and scored for galling on a 0-5 scale.
-
J2 Population in Soil: Nematodes are extracted from a known volume of soil from each pot using a Baermann funnel or centrifugal flotation method and counted under a microscope.
-
Egg Masses per Root System: Roots can be stained (e.g., with Phloxine B) to count the number of egg masses.
-
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments, followed by a mean separation test (e.g., Tukey's HSD) at a specified significance level (e.g., p < 0.05).
Visualizing the Interactions and Workflows
To better understand the mechanisms and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for evaluating nematicide synergy.
Caption: Dual modes of action leading to synergistic nematode control.
Conclusion
The integration of this compound with bio-nematicides represents a promising strategy for effective and sustainable nematode management. The expected synergistic effect, characterized by a rapid reduction in nematode populations by this compound and long-term suppression by the bio-nematicide, can lead to improved crop health and yield. This approach not only enhances control efficacy but also aligns with the principles of integrated pest management by potentially reducing the required dosage of chemical nematicides and mitigating the development of resistance. Further research focusing directly on this compound combinations will be invaluable in optimizing these synergistic relationships for various agricultural systems.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. russjnematology.com [russjnematology.com]
- 6. researcherslinks.com [researcherslinks.com]
- 7. Evaluation of fumigant and non-fumigant nematicides for management of Rotylenchulus reniformis on sweetpotato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ars.usda.gov [ars.usda.gov]
Assessing the Impact of Imicyafos on Non-Target Soil Fauna: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the nematicide Imicyafos and its impact on non-target soil fauna, juxtaposed with other commonly used alternatives. The information is intended to aid researchers and professionals in evaluating the ecological footprint of these agricultural inputs. While data on this compound's effects on a broad range of soil invertebrates remains limited in publicly available literature, this guide synthesizes the existing knowledge on its impact on nematode communities and compares it with the more extensively documented effects of other nematicides on various non-target organisms.
Performance Comparison of Nematicides on Non-Target Soil Fauna
The following tables summarize quantitative data on the toxicity of this compound and selected alternative nematicides to key non-target soil organisms. It is important to note the significant data gaps for this compound concerning its effects on fauna other than nematodes.
Table 1: Acute Toxicity to Earthworms (Eisenia fetida)
| Nematicide | Chemical Class | LC50 (mg/kg dry soil) | Exposure Duration | Citation(s) |
| This compound | Organophosphate | Data Not Available | - | |
| Fosthiazate | Organophosphate | 209 | 14 days | [1] |
| Cadusafos | Organophosphate | Highly Toxic (Specific LC50 not found) | - | |
| Oxamyl | Carbamate | Data Not Available | - |
Table 2: Effects on Soil Springtails (Collembola)
| Nematicide | Chemical Class | Endpoint | Value (mg/kg soil) | Species | Citation(s) |
| This compound | Organophosphate | - | Data Not Available | - | |
| Fosthiazate | Organophosphate | - | Data Not Available | - | |
| Cadusafos | Organophosphate | - | Data Not Available | - | |
| Oxamyl | Carbamate | - | Data Not Available | - |
Table 3: Effects on Soil Mites
| Nematicide | Chemical Class | Endpoint | Effect | Species | Citation(s) |
| This compound | Organophosphate | - | Data Not Available | - | |
| Fosthiazate | Organophosphate | - | Data Not Available | - | |
| Cadusafos | Organophosphate | - | Data Not Available | - | |
| Oxamyl | Carbamate | Mortality | >40% reduction at half recommended dose | Various predatory mites |
Table 4: Effects on Nematode Communities
| Nematicide | Effect on Plant-Parasitic Nematodes | Effect on Free-Living Nematodes | Citation(s) |
| This compound | Significant reduction in density | No significant effect on overall density; transient alteration of community structure | [2] |
| Fosthiazate | Effective suppression | Little impact on density | |
| Cadusafos | Effective suppression | Not specified | |
| Oxamyl | Effective control | Can be toxic to some species |
Table 5: Environmental Fate in Soil
| Nematicide | Soil Half-Life (t½) | Persistence | Leaching Potential | Citation(s) |
| This compound | Data Not Available | - | - | |
| Fosthiazate | 17.7 - 47 days | Low to moderate | Enhanced in acidic, low organic matter soils | [3][4] |
| Cadusafos | ~7 days (in one study) | Can be persistent | Moderately mobile | [5] |
| Oxamyl | 4 - 20 days | Low | High potential in vulnerable soils | [1][6] |
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of nematicides to non-target soil fauna are outlined in internationally recognized guidelines. The following provides a synthesized overview of the methodologies typically employed in the studies cited.
Earthworm Acute Toxicity Test (based on OECD Guideline 207)[7][8][9][10][11]
-
Test Organism: Eisenia fetida (or Eisenia andrei). Adult worms with a well-developed clitellum are used.
-
Test Substance Application: The nematicide is mixed into a standardized artificial soil. For substances applied as a spray, the soil surface is treated.
-
Experimental Design: A control group and at least five treatment concentrations are set up in replicates. Typically, 10 earthworms are introduced into each test vessel containing the treated soil.
-
Test Conditions: The test is conducted in the dark at a constant temperature (e.g., 20 ± 2 °C). Soil moisture is maintained throughout the test.
-
Duration: 14 days.
-
Endpoints:
-
Mortality: Assessed at day 7 and day 14. The Lethal Concentration (LC50) is calculated.
-
Sub-lethal effects: Changes in body weight and behavioral abnormalities (e.g., burrowing activity, coiled appearance) are recorded.
-
Collembola Reproduction Test (based on ISO 11267 / OECD Guideline 232)[12][13][14][15]
-
Test Organism: Folsomia candida (or Folsomia fimetaria). Age-synchronized juvenile or adult springtails are used.
-
Test Substance Application: The test substance is incorporated into a standard artificial soil.
-
Experimental Design: A control group and a geometric series of at least five test concentrations are prepared with several replicates. A defined number of collembolans are introduced into each test container.
-
Test Conditions: The test is maintained at a constant temperature (e.g., 20 ± 2 °C) with a specific light/dark cycle (e.g., 16h light/8h dark). Food (e.g., granulated dry yeast) is provided.
-
Duration: 28 days.
-
Endpoints:
-
Adult Mortality: The number of surviving adult collembolans is counted.
-
Reproduction: The number of juveniles produced is counted. The Effect Concentration (EC50 and EC10) for reproduction is determined.
-
Predatory Mite Reproduction Test (based on OECD Guideline 226)[16][17][18][19][20]
-
Test Organism: Hypoaspis (Geolaelaps) aculeifer. Adult female mites are used.
-
Test Substance Application: The nematicide is mixed into artificial soil.
-
Experimental Design: The setup includes a control and a minimum of five test concentrations with replicates. A specific number of female mites are introduced into each test vessel.
-
Test Conditions: The test is conducted at a constant temperature (e.g., 20 ± 2 °C) and a defined light/dark cycle. Prey organisms (e.g., cheese mites) are provided as a food source.
-
Duration: 14 days.
-
Endpoints:
-
Adult Mortality: The number of surviving female mites is recorded.
-
Reproduction: The number of juvenile mites produced is counted. The EC50 and EC10 for reproductive output are calculated.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the assessment of nematicide impacts on soil ecosystems.
References
- 1. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]
- 2. Effects of the nematicide this compound on soil nematode community structure and damage to radish caused by Pratylenchus penetrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation and adsorption of fosthiazate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
Navigating Nematode Resistance: A Comparative Guide to Imicyafos and Other Organophosphates
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance in plant-parasitic nematodes to widely used nematicides poses a significant threat to global agriculture. This guide provides a comparative analysis of Imicyafos and other organophosphate nematicides, focusing on cross-resistance studies. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to inform resistance management strategies and guide the development of novel control agents.
Comparative Efficacy of Organophosphate Nematicides
The following table summarizes the lethal concentrations (LC50) of various organophosphate nematicides against the root-knot nematode, Meloidogyne incognita. It is important to note that direct comparative studies involving this compound and other organophosphates in the same resistant nematode strains are limited in publicly available literature. The data presented below is a compilation from multiple sources to provide a baseline for efficacy.
| Nematicide | Nematode Species | LC50 (mg/L) | Exposure Time (hours) | Reference |
| Cadusafos | Meloidogyne incognita | 163.13 | 48 | [1] |
| Fenitrothion | Meloidogyne incognita | 34.69 | 48 | |
| Fosthiazate | Meloidogyne spp. | 1.0 - 50 (Suspected Resistant) | 24 | [2] |
| Fosthiazate | Meloidogyne spp. | 0.01 - 1.0 (Susceptible) | 24 | [2] |
Note: The LC50 values for Fosthiazate are presented as a range for suspected resistant and susceptible populations as detailed in a methods protocol, not a direct experimental result from a single study.
Understanding Cross-Resistance
Cross-resistance occurs when a nematode population that has developed resistance to one nematicide exhibits reduced susceptibility to another, often due to a shared mechanism of action. This compound, like other organophosphates such as Fosthiazate, Cadusafos, and Fenamiphos, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nematode's nervous system.[3][4][5][6] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing constant nerve stimulation, paralysis, and ultimately, death of the nematode.[7]
Given this common mode of action, there is a high probability of cross-resistance among organophosphate nematicides. A nematode population with resistance to one organophosphate, potentially through a mutation in the AChE gene or enhanced metabolic detoxification, is likely to be less affected by other organophosphates.
Experimental Protocols
Nematode Mortality Bioassay
This protocol is a generalized procedure for determining the lethal concentration (LC50) of a nematicide against a target nematode species.
Objective: To determine the concentration of a nematicide that is lethal to 50% of the test nematode population.
Materials:
-
Technical grade nematicide (e.g., this compound, Fosthiazate)
-
Solvent for stock solution (e.g., acetone, ethanol)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Nematode culture of a specific species and life stage (e.g., second-stage juveniles, J2)
-
24-well microtiter plates
-
Micropipettes and sterile tips
-
Stereomicroscope
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the nematicide in a suitable solvent.
-
Preparation of Test Solutions: Create a series of dilutions from the stock solution in distilled water containing a surfactant to ensure even dispersal.
-
Nematode Suspension: Prepare a suspension of nematodes at a known concentration (e.g., 100 J2s per 100 µL).
-
Assay Setup: Add a specific volume of each nematicide dilution to the wells of a 24-well plate. Add the nematode suspension to each well. Include a control group with only distilled water and surfactant. Replicate each concentration at least three times.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After incubation, count the number of dead and live nematodes in each well under a stereomicroscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the activity of the AChE enzyme in nematodes and can be used to investigate the mechanism of resistance.
Objective: To quantify the inhibition of AChE activity by a nematicide.
Materials:
-
Nematode homogenate
-
Phosphate buffer
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Nematicide of interest
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Homogenize a known quantity of nematodes in a cold phosphate buffer to extract the AChE enzyme.
-
Assay Reaction: In a microplate well, combine the nematode enzyme extract with the phosphate buffer and the nematicide at various concentrations.
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide. The AChE will hydrolyze this substrate, producing thiocholine.
-
Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).
-
Measurement: Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each nematicide concentration compared to an untreated control.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and biological mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for a typical nematode mortality bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. journals.flvc.org [journals.flvc.org]
- 4. Carbamate and Organophosphorus Nematicides: Acetylcholinesterase inhibition and Effects on Dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosthiazate (Ref: IKI 1145) [sitem.herts.ac.uk]
- 6. This compound [sitem.herts.ac.uk]
- 7. Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Imicyafos: A Selective Nematicide with Limited Impact on Free-Living Nematode Populations
A Comparative Analysis for Researchers and Drug Development Professionals
The development of nematicides that effectively target plant-parasitic nematodes while minimizing harm to non-target organisms is a critical goal in sustainable agriculture and environmental science. Imicyafos, an organophosphate nematicide, has emerged as a promising candidate in this regard. This guide provides a comprehensive comparison of this compound with other nematicides, focusing on its limited impact on free-living nematode populations, supported by experimental data and detailed methodologies.
Executive Summary
Field and laboratory studies have consistently demonstrated that this compound effectively suppresses populations of plant-parasitic nematodes, such as the root-lesion nematode (Pratylenchus penetrans), while exhibiting minimal long-term adverse effects on the abundance and diversity of free-living nematode communities. While some transient shifts in the nematode community structure have been observed shortly after application, these effects tend to be temporary, with communities often recovering over time. In contrast, other nematicides, including certain organophosphates and carbamates, have been shown to have a more pronounced and lasting negative impact on these non-target organisms.
Comparative Efficacy and Non-Target Impact
The following tables summarize quantitative data from various studies, comparing the effects of this compound and other nematicides on both plant-parasitic and free-living nematodes.
Table 1: Effect of Nematicides on Plant-Parasitic Nematode (PPN) and Free-Living Nematode (FLN) Densities in Soil
| Nematicide | Target PPN | PPN Density Reduction (%) | FLN Density Change (%) | Soil Type | Crop | Reference |
| This compound | P. penetrans | Significant reduction | No significant effect | Andosol | Radish | [1][2][3] |
| This compound | P. penetrans | >90% | No significant effect | Naturally infested soil | Pot experiment | [4] |
| Fosthiazate | P. penetrans | >90% | No significant effect | Naturally infested soil | Pot experiment | [4] |
| Aldicarb | Potato cyst nematode | Significant reduction | No significant impact | Not specified | Potato | [1] |
| Cadusafos | Not specified | Significant inhibition of various microbes | Not specified | In vitro | Not applicable | [4] |
| Fluopyram | Meloidogyne spp. | Effective suppression | Not specified | Not specified | Zucchini, Tomato | [5] |
| Abamectin | Meloidogyne incognita | Significant control | Not specified | Not specified | Tomato |
Table 2: Impact of Nematicides on Nematode Community Diversity (Shannon-Wiener Index)
| Nematicide | Time After Application | Diversity Index (vs. Control) | Depth | Reference |
| This compound | 12 days | Lower | 0-10 cm | [1][2] |
| This compound | At harvest (89-91 days) | No significant difference | 0-10 cm & 10-30 cm | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of nematicide effects.
Nematode Extraction from Soil (Baermann Funnel Method)
This method is widely used for extracting live, motile nematodes from soil samples.
-
Apparatus: Baermann funnel setup (funnel, rubber tubing, clamp), support stand, sieves, and collection vials.
-
Procedure:
-
A soil sample (typically 100-200g) is placed in a double-layered tissue or muslin cloth and submerged in water within the Baermann funnel.
-
The nematodes, being motile, migrate out of the soil, through the filter, and settle at the bottom of the funnel's stem.
-
After 24-48 hours, a small volume of water containing the nematodes is collected by releasing the clamp.
-
The collected nematodes are then counted and identified under a microscope.
-
Nematode Community Structure Analysis (PCR-DGGE)
Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a molecular technique used to assess the diversity of the nematode community.
-
DNA Extraction: DNA is extracted from the collected nematode community.
-
PCR Amplification: A specific region of the 18S ribosomal DNA (rDNA) is amplified using universal nematode primers.
-
DGGE: The PCR products are separated on a polyacrylamide gel containing a denaturing gradient (e.g., urea and formamide). DNA fragments of the same length but with different sequences will denature at different points in the gradient, resulting in a banding pattern that represents the diversity of the nematode community.
-
Analysis: The number and intensity of the bands are analyzed to determine the diversity and evenness of the community. The Shannon-Wiener diversity index can be calculated from these results.
Acetylcholinesterase (AChE) Activity Assay
This assay is used to determine the inhibitory effect of organophosphate nematicides like this compound on their target enzyme.
-
Sample Preparation: Homogenates of nematode tissues are prepared in a suitable buffer.
-
Assay Principle: The assay is based on the Ellman method, where acetylthiocholine is used as a substrate for AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (TNB), which can be measured spectrophotometrically at 412 nm.
-
Procedure:
-
The nematode homogenate is incubated with the substrate and DTNB.
-
The change in absorbance over time is measured to determine the rate of the reaction, which is proportional to the AChE activity.
-
The assay can be performed with and without the presence of the inhibitor (e.g., this compound) to determine the percentage of inhibition.
-
Mandatory Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
This compound, like other organophosphate nematicides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the nematode.
Caption: Acetylcholinesterase inhibition by this compound in the nematode synapse.
Experimental Workflow: Assessing Nematicide Impact on Soil Nematode Communities
The following diagram illustrates the typical workflow for a field experiment designed to evaluate the impact of a nematicide on soil nematode communities.
Caption: Workflow for a field study on nematicide impact on soil nematodes.
Conclusion
The available evidence strongly suggests that this compound is a selective nematicide that can effectively control plant-parasitic nematodes with a demonstrably limited and transient impact on the broader community of free-living nematodes. This characteristic positions this compound as a valuable tool for integrated pest management strategies that aim to preserve soil biodiversity and ecosystem function. Further research should continue to explore the long-term effects of this compound and other nematicides on soil food webs and the potential for resistance development in target nematode populations.
References
- 1. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]
- 2. Rapid Isolation of Wild Nematodes by Baermann Funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soilbonfoodweb.org [soilbonfoodweb.org]
- 4. Testing soil nematode extraction efficiency using different variations of the Baermann-funnel method | Soil Organisms [soil-organisms.org]
- 5. Use of PCR-DGGE-Based Molecular Methods to Analyze Nematode Community Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imicyafos and Cadusafos for the Management of Plant-Parasitic Nematodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two organophosphate nematicides, Imicyafos and Cadusafos, for the control of economically important plant-parasitic nematodes. This document synthesizes available experimental data on their efficacy, mechanism of action, and impact on non-target organisms, offering a valuable resource for research and development in the field of nematicide science.
Executive Summary
This compound and Cadusafos are both potent organophosphate nematicides that function as acetylcholinesterase (AChE) inhibitors.[1][2][3] While both compounds have demonstrated significant efficacy in controlling a range of plant-parasitic nematodes, direct comparative studies under identical experimental conditions are limited in the available scientific literature. This guide consolidates data from various independent studies to provide an objective comparison of their performance. Cadusafos has shown high efficacy against root-knot nematodes (Meloidogyne spp.) and the reniform nematode (Rotylenchulus reniformis).[4][5] this compound has demonstrated effectiveness against root-knot nematodes (Meloidogyne spp.), root-lesion nematodes (Pratylenchus penetrans), and cyst nematodes (Heterodera spp.).[6][7][8] A key differentiator appears to be their impact on non-target soil organisms, with studies suggesting this compound has a lesser effect on free-living nematodes and soil microbial communities compared to Cadusafos.[9][10]
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Cadusafos exert their nematicidal effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nematode's nervous system.[1][2][3] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode.
References
- 1. CDFA - Plant Health - Plant Pest Diagnostics Center - Nematology/Nematode Extraction [cdfa.ca.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Cadusafos (Ref: FMC 67825) [sitem.herts.ac.uk]
- 4. Enhanced microbial degradation of cadusafos in soils from potato monoculture: demonstration and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Nematodes by Decanting and Sieving [nemaplex.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. kspsjournal.or.kr [kspsjournal.or.kr]
- 9. Effect of three organophosphorous nematicides on non-target nematodes and soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Three Organophosphorous Nematicides on Non-target Nematodes and Soil Microbial Community [jstage.jst.go.jp]
Evaluating the Effect of Imicyafos on Soil Microbial Community Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of nematicides is a critical component in managing plant-parasitic nematodes and ensuring crop productivity. However, the potential off-target effects of these chemical agents on the soil microbiome are a significant concern for sustainable agriculture and environmental health. This guide provides an objective comparison of the organophosphorus nematicide Imicyafos with other chemical and biological alternatives, focusing on their respective impacts on the soil microbial community structure. The information presented is supported by experimental data from peer-reviewed studies.
Executive Summary
Available research indicates that this compound has a relatively low impact on the overall soil microbial community structure compared to other chemical nematicides. Studies have shown that at conventional doses, this compound effectively suppresses plant-parasitic nematodes with minimal disruption to free-living nematodes and key microbial functional groups. In contrast, nematicides such as Cadusafos, Abamectin, and Fluopyram have been reported to cause more significant alterations to microbial populations and functions. Biological nematicides, while offering a more targeted approach, can also influence the soil microbiome, though their effects are often specific to certain microbial taxa.
Comparative Data on Nematicide Effects
The following tables summarize the observed effects of this compound and its alternatives on various soil microbial parameters. It is important to note that the data are compiled from different studies and direct quantitative comparison may be limited by variations in experimental conditions.
Table 1: Effect of Organophosphorus Nematicides on Soil Microbial Parameters
| Parameter | This compound | Fosthiazate | Cadusafos |
| Effect on Fungal Growth | No significant inhibitory effect on Fusarium oxysporum, Rhizoctonia solani, and Trichoderma viride in media at 12.5 to 200 mg L⁻¹[1] | No significant inhibitory effect on Fusarium oxysporum, Rhizoctonia solani, and Trichoderma viride in media at 12.5 to 200 mg L⁻¹[1] | Significantly inhibited the growth of Fusarium oxysporum, Rhizoctonia solani, and Trichoderma viride in media[1] |
| Effect on Bacterial Growth | No significant inhibitory effect on Ralstonia solanacearum and Pseudomonas fluorescens in media at 12.5 to 200 mg L⁻¹[1] | No significant inhibitory effect on Ralstonia solanacearum and Pseudomonas fluorescens in media at 12.5 to 200 mg L⁻¹[1] | Significantly inhibited the growth of Pseudomonas fluorescens in media[1] |
| Microbial Biomass (ATP Method) | No significant effect observed in soil pot tests[1] | No significant effect observed in soil pot tests[1] | Data not available |
| Cellulose Decomposition Activity | No significant effect observed in soil pot tests[1] | No significant effect observed in soil pot tests[1] | Data not available |
| Number of Ammonia Oxidizers | No significant effect observed in soil pot tests[1] | No significant effect observed in soil pot tests[1] | Data not available |
Table 2: Effect of Other Chemical and Biological Nematicides on Soil Microbial Parameters
| Nematicide | Microbial Parameter | Observation |
| Abamectin | Microbial Community Composition | Altered composition, disrupted interactions, and decreased stability after 7 days. Recovery of most functions within 21 days[2] |
| Opportunistic Pathogens | Enrichment of some opportunistic human and soil-borne pathogens like Ralstonia at 1.0 mg/kg soil[2] | |
| Fluopyram | Microbial Biomass C | Decreased at recommended, 3-fold, and 10-fold the recommended field rate[3] |
| Basal Respiration & Substrate-Induced Respiration | Increased at all tested concentrations[3] | |
| Microbial Community Structure | Shifted community structure and function[3] | |
| Paecilomyces lilacinus | Ammonia-Oxidizing Bacteria (AOB) and Archaea (AOA) | Significant inhibition observed in the tomato rhizosphere[1] |
| Fungal Community Composition | No significant difference observed[1] | |
| Bacillus firmus | General Microbial Community | Information on its nematicidal mechanism is limited, but it is used as a biopesticide[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Soil Microbial Biomass Estimation (ATP Content Method)
This protocol is based on the principle that adenosine triphosphate (ATP) is a key component of all living microbial cells and its concentration is proportional to the active microbial biomass.
Materials:
-
Trichloroacetic acid (TCA) solution (0.5 M)
-
Phosphate buffer
-
Luciferin-luciferase enzyme solution
-
Luminometer
-
Soil samples
Procedure:
-
Extraction: Extract ATP from a known weight of fresh soil using a cold TCA solution. This is done to rapidly inactivate cellular enzymes that degrade ATP.
-
Neutralization: Neutralize the acidic extract with a suitable buffer to bring the pH to a range optimal for the luciferin-luciferase reaction.
-
Luminometry: Add the luciferin-luciferase enzyme solution to the neutralized extract. The enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measurement: Immediately measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration.
-
Calculation: Convert the luminometer readings to ATP concentration using a standard curve prepared with known concentrations of ATP. The microbial biomass is then calculated based on established conversion factors.
Cellulose Decomposition Activity Assay
This assay measures the rate at which cellulolytic microorganisms in the soil decompose a standard cellulose substrate.
Materials:
-
Cellophane strips or filter paper (as cellulose substrate)
-
Soil samples
-
Incubation chambers
-
Analytical balance
Procedure:
-
Substrate Placement: Bury a pre-weighed strip of cellophane or filter paper in a known amount of soil within an incubation chamber.
-
Incubation: Incubate the soil at a constant temperature and moisture level for a defined period (e.g., several weeks).
-
Retrieval and Cleaning: Carefully retrieve the cellulose substrate from the soil, gently wash off any adhering soil particles, and dry it to a constant weight.
-
Weight Loss Measurement: Determine the weight loss of the cellulose substrate over the incubation period.
-
Calculation: Express the cellulose decomposition activity as the percentage of weight loss per unit of time.
Enumeration of Ammonia-Oxidizing Bacteria (Most Probable Number - MPN)
This method estimates the population size of viable ammonia-oxidizing bacteria in a soil sample.
Materials:
-
Sterile mineral salts medium containing (NH₄)₂SO₄ as the sole energy source
-
Nessler's reagent or a nitrite-specific colorimetric reagent
-
Sterile dilution tubes and pipettes
-
Incubation chamber
Procedure:
-
Serial Dilution: Prepare a tenfold serial dilution of the soil sample in a sterile diluent.
-
Inoculation: Inoculate a series of tubes containing the sterile mineral salts medium with aliquots from the serial dilutions. Typically, 3 to 5 replicate tubes are used for each dilution.
-
Incubation: Incubate the tubes in the dark at a suitable temperature (e.g., 25-28°C) for several weeks.
-
Analysis: After the incubation period, test each tube for the presence of nitrite, the product of ammonia oxidation. A color change upon the addition of a specific reagent indicates the presence of ammonia-oxidizing bacteria.
-
MPN Calculation: Based on the number of positive tubes at each dilution, use an MPN statistical table or software to estimate the most probable number of ammonia-oxidizing bacteria per gram of soil.
Soil Enzyme Activity Assays
a) Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are indicative of overall microbial respiratory activity.
-
Incubation: Incubate a soil sample with a solution of 2,3,5-triphenyltetrazolium chloride (TTC).
-
Reduction: Dehydrogenases in viable microbial cells reduce the colorless TTC to the red-colored triphenyl formazan (TPF).
-
Extraction: Extract the TPF from the soil using a solvent such as methanol or acetone.
-
Spectrophotometry: Measure the intensity of the red color of the extract using a spectrophotometer at a specific wavelength (e.g., 485 nm).
-
Calculation: The amount of TPF produced is proportional to the dehydrogenase activity.
b) Phosphatase Activity: This assay measures the activity of phosphatases, which are involved in the mineralization of organic phosphorus.
-
Incubation: Incubate a soil sample with a buffered solution containing an artificial organic phosphate substrate, such as p-nitrophenyl phosphate (pNPP).
-
Hydrolysis: Soil phosphatases hydrolyze the pNPP, releasing p-nitrophenol (pNP).
-
Color Development: Stop the reaction and develop a yellow color by adding an alkaline solution (e.g., NaOH).
-
Spectrophotometry: Measure the intensity of the yellow color using a spectrophotometer (e.g., at 400 nm).
-
Calculation: The amount of pNP released is proportional to the phosphatase activity.
c) Urease Activity: This assay measures the activity of urease, an enzyme that hydrolyzes urea to ammonia and carbon dioxide, playing a key role in nitrogen cycling.
-
Incubation: Incubate a soil sample with a buffered urea solution.
-
Ammonia Production: Urease in the soil hydrolyzes the urea, releasing ammonia.
-
Quantification of Ammonia: Extract and quantify the produced ammonia using a colorimetric method (e.g., the indophenol blue method) or steam distillation.
-
Calculation: The amount of ammonia produced per unit of time is a measure of urease activity.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating nematicide effects on the soil microbial community and a conceptual signaling pathway for microbial responses to chemical stress.
Conclusion
The selection of a nematicide should consider not only its efficacy against target pests but also its broader ecological impact. The evidence to date suggests that this compound is a comparatively favorable option among organophosphorus nematicides with respect to its minimal disturbance to the soil microbial community. However, the long-term effects of repeated applications and the impact on more sensitive microbial processes warrant further investigation. For a comprehensive integrated pest management strategy, the use of biological nematicides and the promotion of a healthy, resilient soil microbiome should also be prioritized. Researchers and professionals in drug development are encouraged to consider these microbial impacts when developing and evaluating new nematicidal compounds.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Negative effects of abamectin on soil microbial communities in the short term - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of microbial community to a new fungicide fluopyram in the silty-loam agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Imicyafos: A Guide for Laboratory Professionals
For immediate release: Proper handling and disposal of the nematicide Imicyafos are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the appropriate disposal procedures for this compound, in line with established safety protocols and regulatory requirements.
This compound, an organophosphate nematicide, is recognized for its high toxicity and potential environmental hazards.[1] Adherence to the disposal instructions outlined in the product's Safety Data Sheet (SDS) and local regulations is mandatory. Improper disposal can lead to contamination of water systems and pose a significant risk to aquatic life.[2]
Hazard Profile and Classification
Understanding the hazard profile of this compound is the first step in ensuring its safe handling and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards associated with chemical substances.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | Danger | Toxic if swallowed (H301)[2][3] |
| Acute Toxicity (Inhalation) | Category 4 | Warning | Harmful if inhaled (H332)[3] |
| Skin Sensitization | Category 1 | Warning | May cause an allergic skin reaction (H317)[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Warning | Very toxic to aquatic life (H400) |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Warning | Very toxic to aquatic life with long lasting effects (H410)[2] |
Disposal Procedures
The disposal of this compound and its containers must be managed by an authorized waste disposal company.[2] Never dispose of this compound or its containers in regular trash or down the drain.[4]
Key Disposal Steps:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its safe handling and disposal.[2]
-
Contact a Licensed Waste Disposer: Arrange for the collection and disposal of waste this compound and contaminated materials through a licensed hazardous waste disposal company.[2]
-
Container Management:
-
Waste Segregation: Store waste this compound separately from other laboratory chemicals in a designated, well-ventilated, and secure area.
Experimental Protocol: Decontamination of Laboratory Surfaces and PPE
This protocol outlines the procedure for decontaminating laboratory surfaces and Personal Protective Equipment (PPE) after handling this compound. As an organophosphate compound, specific decontamination procedures should be followed.
Materials:
-
Sodium hypochlorite solution (5% household bleach)
-
Sodium carbonate (soda ash)
-
Detergent
-
Absorbent material (e.g., vermiculite, sand, or absorbent pads)
-
Two buckets
-
Scrub brush
-
Heavy-duty chemical-resistant gloves
-
Splash-proof goggles or face shield
-
Impermeable apron or lab coat
-
Hazardous waste bags
Procedure:
-
Prepare Decontamination Solution: In a designated bucket, prepare a fresh decontamination solution by mixing one part 5% sodium hypochlorite (bleach) with ten parts water and adding a small amount of sodium carbonate. For every gallon of water, add approximately 100 grams of sodium carbonate.
-
Initial Spill Containment (if applicable): In case of a spill, immediately cover the spill with an absorbent material.
-
Surface Decontamination:
-
Carefully scoop the absorbent material into a hazardous waste bag.
-
Apply the decontamination solution to the contaminated surface and scrub with a brush.
-
Allow the solution to remain in contact with the surface for at least 15 minutes.
-
Wipe the area with a clean, wet cloth.
-
Wash the area again with a detergent and water solution.
-
Rinse the surface thoroughly with clean water.
-
-
PPE Decontamination:
-
While still wearing gloves, wash the exterior of the gloves with the decontamination solution and then with soap and water.
-
Carefully remove the gloves and place them in a hazardous waste bag.
-
Wipe down other reusable PPE (e.g., face shield, apron) with the decontamination solution, followed by a soap and water wash and a clean water rinse.
-
Contaminated disposable PPE should be placed directly into a hazardous waste bag.
-
-
Waste Disposal: Seal all hazardous waste bags and label them clearly. Arrange for their disposal through a licensed hazardous waste contractor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to personnel and the ecosystem.
References
Essential Safety and Operational Guide for Handling Imicyafos
This guide provides comprehensive safety protocols, logistical procedures, and disposal plans for the handling of Imicyafos in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate risks associated with this compound.
Hazard Identification and Classification
This compound is a nematicide classified as an organophosphorus compound.[1] It is crucial to understand its potential hazards before handling.
GHS Classification:
-
Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4]
-
Eye Damage/Irritation: Category 2 (Causes serious eye irritation)[4]
-
Skin Sensitisation: Category 1 (May cause an allergic skin reaction)[4]
-
Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 (Very toxic to aquatic life with long lasting effects)[2]
Hazard Statements:
-
H301: Toxic if swallowed.[3]
-
H315: Causes skin irritation.[4]
-
H317: May cause an allergic skin reaction.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[3]
-
H372: Causes damage to organs through prolonged or repeated exposure.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.[5] All PPE should be inspected for integrity before each use.[6]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges or a full-face respirator.[7][8] | To prevent inhalation of harmful vapors or mists, especially in poorly ventilated areas.[2][6] |
| Hand Protection | Chemical-resistant gauntlet gloves (e.g., nitrile rubber, neoprene).[7][9] Avoid leather or fabric gloves.[6] | To prevent skin contact and absorption. This compound causes skin irritation and may cause an allergic reaction.[4][6] |
| Eye Protection | Chemical splash goggles or a face shield that meets ANSI Z87.1 standards.[5] | To protect eyes from splashes which can cause serious irritation.[4][5] |
| Body Protection | Chemical-resistant apron and impervious work clothing or coveralls with long sleeves.[2][5][7] | To protect skin from accidental spills and splashes.[2][6] |
| Footwear | Chemical-resistant boots. Pant legs should be worn outside of boots.[6][10] | To prevent feet and lower legs from exposure, especially during spill cleanup.[6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood or with local exhaust ventilation.[2]
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[2][8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Use the smallest possible quantities for experiments to minimize waste.[12]
Storage:
-
Store in a locked, well-ventilated, and designated pesticide storage area away from direct sunlight and heat sources.[2][13][14][15]
-
Keep containers tightly closed and in their original, clearly labeled packaging.[2][13]
-
Store away from incompatible materials such as oxidizing agents.[4][11]
-
Separate liquid formulations from dry ones, and store liquids on lower shelves to prevent leakage onto other materials.[13][15]
-
The storage area floor should be made of a non-porous material like sealed concrete to contain spills.[14]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly reduce harm.
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area gently with plenty of soap and water for 15-20 minutes. Seek immediate medical attention.[2][6][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][8][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet or product label to the physician.[2][11] |
Spill Response:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Wearing full PPE, contain the spill using absorbent, non-combustible materials like sand, earth, or vermiculite.[2][16] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[2]
-
Clean: Wash the spill area with large amounts of water and decontaminating agents (e.g., detergent).[2][16] Collect cleaning water for disposal; do not let it enter sewers or public waters.[2]
Fire Response:
-
Extinguishing Media: Use water spray, foam, dry powder, carbon dioxide, or sand. Avoid using a heavy water stream which can spread the material.[2]
-
Hazards: Containers may explode when heated.[2] Fire may produce irritating or toxic fumes, including nitrogen oxides, sulfur oxides, and cyanide.[2]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, fire-resistant clothing.[2][17]
-
Procedure: In case of a fire, remove movable containers to a safe place if possible. Cool containers exposed to fire with water spray.[2] Prevent fire-fighting water from entering the environment.[2][17]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[12][18]
Chemical Waste:
-
Unused or excess this compound must be disposed of as hazardous waste. Do not pour down the drain or discard in regular trash.[12][15]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]
Container Disposal:
-
Triple Rinse: Once empty, triple-rinse the container with a suitable solvent (e.g., water).[19]
-
Collect Rinsate: Add the rinsate to the spray tank or collect it as hazardous waste. Do not pour it on the ground or into drains.[13][18][19]
-
Puncture Container: Puncture and crush the container to prevent reuse.[19]
-
Dispose: Dispose of the empty, rinsed container in accordance with local regulations for hazardous waste packaging.[2][18]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₄O₂PS | [3][20] |
| Molecular Weight | 304.35 g/mol | [3][20] |
| Appearance | Colorless transparent liquid | [2] |
| Melting Point | -53.3 to -50.5 °C | [2][20] |
| Boiling Point | 391.7 °C | [21] |
| Flash Point | 184 °C | [2] |
| Density | 1.20 g/cm³ (at 20°C) | [2] |
| Water Solubility | 77.6 g/L (at 20°C) | [2][20] |
| Octanol-Water Partition Coefficient (Log Pow) | 1.64 (at 25°C) | [2][20] |
| Vapor Pressure | 1.9 x 10⁻⁴ mPa (at 25°C) | [20] |
Table 2: Toxicological Data
| Toxicity Metric | Value & Classification | Source |
| Acute Oral Toxicity | Category 3 | [2][3] |
| Acute Dermal Toxicity | No classification | [2] |
| Acute Inhalation Toxicity | Category 4 | [2][3] |
| WHO Classification | Ib (Highly hazardous) | [21] |
Note: Experimental protocols for deriving these toxicological values are not detailed in the available public documentation. These studies are typically conducted under standardized guidelines (e.g., OECD) by the manufacturer or regulatory agencies.
Diagrams: Workflows and Mechanism of Action
Mechanism of Action
This compound is an organophosphate nematicide that acts as an Acetylcholinesterase (AChE) inhibitor.[1][21] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve stimulation, paralysis, and ultimately death in target pests.[1]
Caption: Mechanism of action for this compound as an AChE inhibitor.
Experimental and Safety Workflows
The following diagrams provide step-by-step procedural guidance for key operational scenarios involving this compound.
Routine Handling Workflow
References
- 1. CAS 140163-89-9: this compound | CymitQuimica [cymitquimica.com]
- 2. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 3. This compound | C11H21N4O2PS | CID 18772487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. Personal safety and protective clothing [fao.org]
- 8. accustandard.com [accustandard.com]
- 9. Pesticide use and personal protective equipment [health.vic.gov.au]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. epa.gov [epa.gov]
- 13. umass.edu [umass.edu]
- 14. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 15. youtube.com [youtube.com]
- 16. Plan for Emergencies – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. Major emergencies [fao.org]
- 18. Disposal of Pesticides [npic.orst.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. This compound CAS#: 140163-89-9 [m.chemicalbook.com]
- 21. This compound [sitem.herts.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
